Palmitic acid-d4
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
7,7,8,8-tetradeuteriohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-YQUBHJMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Palmitic acid-d4 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Palmitic acid-d4, a deuterated analog of palmitic acid. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Introduction to this compound
This compound is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. The most commonly available isomer for research purposes is Hexadecanoic-7,7,8,8-d4 acid. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis, where it is predominantly used as an internal standard. Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.
Chemical Structure and Properties
The chemical structure of this compound, specifically the 7,7,8,8-d4 isomer, is characterized by the replacement of four hydrogen atoms with deuterium on the 7th and 8th carbon atoms of the hexadecanoic acid backbone.
Chemical Structure Diagram
Caption: Chemical structure of Palmitic acid-7,7,8,8-d4.
Quantitative Data
The physical and chemical properties of Palmitic acid-7,7,8,8-d4 are summarized in the table below. It is important to note that while many physical properties are not specifically reported for the deuterated form, they are expected to be very similar to those of unlabeled palmitic acid.
| Property | Value | Source |
| Chemical Name | Hexadecanoic-7,7,8,8-d4 acid | - |
| CAS Number | 75736-49-1 | - |
| Molecular Formula | C₁₆H₂₈D₄O₂ | - |
| Molecular Weight | 260.45 g/mol | - |
| Melting Point | ~62.9 °C (for unlabeled palmitic acid) | [1] |
| Boiling Point | ~351-352 °C (for unlabeled palmitic acid) | [1] |
| Appearance | White solid | - |
| Isotopic Purity | ≥98 atom % D | - |
| Chemical Purity | ≥98% | [2] |
| Solubility | Soluble in ethanol (B145695) (≥30 mg/mL), DMSO (≥20 mg/mL), and DMF (≥20 mg/mL). Insoluble in water. | [3] |
Applications in Research and Development
The primary application of this compound is as an internal standard for the accurate quantification of palmitic acid and other fatty acids in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it accounts for sample loss during extraction and purification, as well as for variations in ionization efficiency in the mass spectrometer.
Experimental Protocols
The following is a generalized protocol for the quantification of fatty acids in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific experimental needs.
Materials and Reagents
-
This compound (as internal standard)
-
Unlabeled palmitic acid (for calibration curve)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Potassium hydroxide (B78521) (KOH) solution
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS, or picolinyl amine for LC-MS)
-
LC-MS or GC-MS system
Sample Preparation Workflow
Caption: General workflow for fatty acid quantification using this compound.
Detailed Methodologies
Step 1: Sample Spiking To a known volume or weight of the biological sample, add a precise amount of this compound solution in a suitable solvent (e.g., ethanol). The amount added should be comparable to the expected concentration of the endogenous palmitic acid.
Step 2: Lipid Extraction Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
Step 3: Saponification (Optional) If the goal is to measure total fatty acids (both free and esterified), the lipid extract must be saponified. This is achieved by incubating the extract with a solution of potassium hydroxide in methanol at an elevated temperature (e.g., 60°C) to hydrolyze the ester bonds.
Step 4: Derivatization To improve the volatility and ionization efficiency of the fatty acids for GC-MS or LC-MS analysis, they are typically derivatized. For GC-MS, a common method is to convert the fatty acids to their pentafluorobenzyl (PFB) esters. For LC-MS, derivatization to picolinyl esters can enhance ionization.
Step 5: Instrumental Analysis The derivatized sample is then injected into the GC-MS or LC-MS/MS system. The chromatographic conditions are optimized to separate the fatty acid of interest from other components in the sample. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target analyte and the internal standard (e.g., selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS).
Step 6: Quantification A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled palmitic acid and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of palmitic acid in the unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Conclusion
This compound is an essential tool for researchers and drug development professionals who require accurate and precise quantification of palmitic acid in biological systems. Its use as an internal standard in mass spectrometry-based methods minimizes analytical variability and enhances the reliability of the data. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in a laboratory setting.
References
An In-depth Technical Guide to Deuterium-Labeled Palmitic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants.[1] It serves not only as a primary component of complex lipids and a key source of metabolic energy but also as a crucial signaling molecule involved in a myriad of cellular processes. The advent of stable isotope labeling, particularly with deuterium (B1214612), has provided researchers with a powerful tool to trace the metabolic fate and elucidate the complex roles of palmitic acid in both physiological and pathological states. This technical guide provides a comprehensive overview of the physical and chemical properties of deuterium-labeled palmitic acid, detailed experimental methodologies for its use, and a visual representation of its involvement in key signaling pathways.
Physical and Chemical Properties
The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a marginal increase in molecular weight but generally does not alter the chemical reactivity of the molecule. However, this isotopic substitution can lead to subtle differences in physical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These differences are foundational to the analytical techniques used to distinguish and quantify deuterated molecules.
Comparative Data of Palmitic Acid and Deuterium-Labeled Palmitic Acid
The following table summarizes the key physical and chemical properties of palmitic acid and its fully deuterated analog, palmitic acid-d31. This quantitative data allows for a direct comparison, highlighting the impact of isotopic labeling.
| Property | Palmitic Acid | Palmitic Acid-d31 | References |
| Chemical Formula | C₁₆H₃₂O₂ | C₁₆HD₃₁O₂ | [2][3] |
| Molecular Weight ( g/mol ) | 256.42 | 287.62 | [4][5] |
| Melting Point (°C) | 61.8 - 62.9 | 61 - 64 | [4][6][7][8] |
| Boiling Point (°C) | 351-352 | 340.6 ± 5.0 | [2][6] |
| Density (g/cm³) | 0.8527 @ 62°C | 0.9 ± 0.1 | [2][6] |
| Solubility in Water | 7.2 mg/L (20 °C) | Insoluble | [6][9] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform (B151607) | Soluble in DMF, DMSO, Ethanol | [1][10][11] |
| Appearance | White, waxy solid | Crystalline solid | [1][11] |
Experimental Protocols
The use of deuterium-labeled palmitic acid in research necessitates robust experimental protocols for its synthesis, characterization, and application in metabolic tracing studies. While detailed proprietary synthesis protocols are not always publicly available, the general principles and widely accepted analytical methods are outlined below.
Synthesis of Deuterium-Labeled Palmitic Acid (General Principles)
The synthesis of deuterium-labeled fatty acids like palmitic acid-d31 typically involves H-D exchange reactions where hydrogen atoms on the carbon chain are replaced with deuterium. This can be achieved through various catalytic methods. One common approach utilizes a palladium on carbon (Pd/C) catalyst in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve a high degree of deuterium incorporation.
Determination of Melting Point (Capillary Method)
A precise and reproducible method for determining the melting point of fatty acids is crucial for their characterization. The capillary tube method is a standard and widely used technique.[6][12]
Procedure:
-
A small, dry sample of the fatty acid is introduced into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus, such as a Thiele tube or an automated instrument, alongside a calibrated thermometer.[13]
-
The apparatus is heated slowly and steadily.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[14]
Analysis of Deuterium-Labeled Palmitic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying different fatty acids and their isotopologues.[4]
Workflow:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissues) using a suitable solvent system, such as a mixture of chloroform and methanol.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) to release the fatty acids. The fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol. This increases their volatility for GC analysis.[11]
-
GC Separation: The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of both the unlabeled and deuterium-labeled palmitic acid.[15] A deuterated internal standard is often added at the beginning of the workflow to ensure high accuracy and precision.[11]
Metabolic Tracing with Deuterium-Labeled Palmitic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another widely used technique for metabolic tracing studies, offering the advantage of analyzing non-volatile and thermally labile compounds without derivatization.[16][17][18]
Workflow:
-
Isotope Labeling: Cells or organisms are cultured in the presence of deuterium-labeled palmitic acid.
-
Metabolite Extraction: Metabolites are extracted from the biological samples at different time points.
-
LC Separation: The extracted metabolites are separated using a liquid chromatograph. The choice of column and mobile phase depends on the specific metabolites of interest.
-
MS Detection: The separated metabolites are introduced into a high-resolution mass spectrometer, which can distinguish between the different isotopologues of a metabolite based on their mass-to-charge ratios. This allows for the tracing of the deuterium label as it is incorporated into various downstream metabolites.[19]
Deuterium Metabolic Imaging (DMI)
DMI is a non-invasive imaging technique that allows for the spatial and temporal mapping of metabolic pathways in vivo.[9][20][21]
Workflow:
-
Substrate Administration: A deuterated substrate, such as deuterium-labeled palmitic acid, is administered to the subject, typically orally or via infusion.[9]
-
MR Spectroscopic Imaging: The subject is placed in a magnetic resonance imaging (MRI) scanner. A specialized pulse sequence is used to acquire deuterium MR spectroscopic imaging (MRSI) data.[20]
-
Data Processing and Analysis: The acquired data is processed to generate metabolic maps that show the distribution of the deuterated substrate and its metabolic products in different tissues and organs.[22][23]
Signaling Pathways and Experimental Workflows
Palmitic acid is a key player in several fundamental cellular signaling pathways. Its covalent attachment to proteins, a process known as palmitoylation, is a dynamic post-translational modification that regulates protein localization, stability, and function. Deuterium-labeled palmitic acid is an invaluable tool for studying these pathways.
Fatty Acid Beta-Oxidation
Beta-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.
Caption: The cyclical process of fatty acid beta-oxidation.
De Novo Synthesis of Palmitic Acid
De novo synthesis is the process of creating complex molecules from simple precursors. Palmitic acid is synthesized from acetyl-CoA in the cytoplasm.[24][25][26][27]
Caption: Overview of the de novo synthesis of palmitic acid.
Palmitoylation in Toll-Like Receptor (TLR) Signaling
Palmitoylation plays a critical role in the innate immune response by regulating the function of Toll-like receptors (TLRs) and their downstream signaling components.[7][28][29][30]
Caption: Role of palmitoylation in TLR signaling cascade.
Palmitoylation in NOD-Like Receptor (NLR) Signaling
The palmitoylation of NOD1 and NOD2 is essential for their recruitment to membranes and subsequent activation of the immune response.[31][32][33]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ras palmitoylation/depalmitoylation cycle in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]
- 9. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]
- 10. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. more.juniata.edu [more.juniata.edu]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MR - Lipid removal in deuterium metabolic imaging (DMI) using spatial prior knowledge [mr.copernicus.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 26. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Toll-like receptor mediated inflammation requires FASN-dependent MYD88 palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Palmitoylation of NOD1 and NOD2 is required for bacterial sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
Palmitic Acid-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Palmitic Acid-d4, a deuterated analog of palmitic acid. It is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolic studies, and lipidomics. This document outlines the key physicochemical properties, detailed experimental protocols, and relevant biological pathways associated with the use of this stable isotope-labeled compound.
Core Physicochemical Data
This compound is a valuable tool in metabolic research, primarily utilized as an internal standard or a tracer in mass spectrometry-based analyses. Its deuteration provides a distinct mass shift, allowing for accurate quantification and differentiation from its endogenous, non-labeled counterpart.
| Property | Value | Citations |
| CAS Number | 75736-47-9 or 75736-49-1 | [1][2][3] |
| Molecular Formula | C₁₆H₂₈D₄O₂ | [1] |
| Molecular Weight | 260.45 g/mol | [1][4][5] |
| Appearance | Solid | |
| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), metabolic tracer in lipidomics and metabolism studies. | [5] |
| Solubility | Soluble in Ethanol (B145695), DMSO, and DMF. |
Experimental Protocols
The use of palmitic acid and its deuterated analogs in research necessitates specific handling and preparation to ensure experimental reproducibility and accuracy. Below are detailed methodologies for common applications.
Preparation of Palmitic Acid-BSA Conjugate for Cell Culture
The poor solubility of palmitic acid in aqueous media requires its conjugation with bovine serum albumin (BSA) for in vitro studies.
Materials:
-
This compound
-
Fatty acid-free BSA
-
0.1 M NaOH
-
Sterile PBS
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Saponification: In a sterile tube, add the desired amount of the ethanolic stock solution. Evaporate the ethanol under a stream of nitrogen gas. Add 0.1 M NaOH to the dried fatty acid to form the sodium salt. Heat at 70°C for 30 minutes to facilitate saponification.
-
BSA Conjugation: Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or cell culture medium. While vortexing the BSA solution, slowly add the saponified this compound solution.
-
Incubation: Incubate the mixture at 37°C for 1 hour to allow for complete conjugation.
-
Sterilization and Storage: Sterilize the final this compound-BSA conjugate solution by passing it through a 0.22 µm filter. Store aliquots at -20°C.
Targeted Lipidomics Workflow using LC-MS/MS
This compound is frequently used as an internal standard to correct for sample loss and ionization variability during lipid extraction and analysis.
1. Lipid Extraction:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or cell lysate.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in methanol).
-
Solvent Addition: Add 200 µL of ice-cold methanol, vortex for 10 seconds. Add 800 µL of methyl-tert-butyl ether (MTBE), vortex for 10 seconds, and shake for 10 minutes at 4°C.
-
Phase Separation: Add 200 µL of LC-MS grade water and vortex for 20 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 90:10 methanol:water).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for separation of fatty acids. A typical gradient would be from a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) to a mobile phase of isopropanol (B130326) with 0.1% formic acid.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both endogenous palmitic acid and this compound should be monitored.
-
Quantification: The peak area of endogenous palmitic acid is normalized to the peak area of the this compound internal standard to calculate the absolute concentration.
Signaling Pathway and Experimental Workflow Diagrams
Palmitic Acid-Induced TLR4 Signaling
Palmitic acid, a saturated fatty acid, can act as a ligand for Toll-like Receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.
Caption: Palmitic acid activation of the TLR4 signaling pathway.
General Experimental Workflow for Lipidomics
This diagram illustrates a typical workflow for a lipidomics experiment utilizing a stable isotope-labeled internal standard like this compound.
Caption: A typical experimental workflow for targeted lipidomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palmitoylation of the carboxyl-terminal tail of dopamine D4 receptor is required for surface expression, endocytosis, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Commercial Suppliers of Palmitic Acid-d4: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of commercial suppliers of Palmitic acid-d4, a deuterated stable isotope-labeled fatty acid crucial for a wide range of research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on product specifications, experimental methodologies, and relevant biological pathways.
This compound serves as an invaluable tool in metabolic research, particularly in studies involving lipidomics, fatty acid metabolism, and as an internal standard for quantitative analysis by mass spectrometry. Its isotopic labeling allows for precise tracing and quantification of palmitic acid in complex biological matrices.
Commercial Supplier and Product Specifications
A variety of life science companies supply this compound for research purposes. The following table summarizes the key quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.
| Supplier | Product Name | CAS Number | Molecular Weight | Chemical Purity | Isotopic Enrichment | Available Formats (Package Size) |
| MedChemExpress | This compound | 75736-49-1 | 260.45 | 99.88% | Not specified | 5 mg, 10 mg, 50 mg |
| Cambridge Isotope Laboratories, Inc. | Palmitic acid (7,7,8,8-D₄, 98%) | 75736-49-1 | 260.45 | 98% | 98 atom % D | 0.1 g, 0.5 g |
| Cayman Chemical | This compound | Not specified | Not specified | ≥98% | ≥99% deuterated forms (d1-d4) | Not specified |
| Sigma-Aldrich (Merck) | Palmitic acid-7,7,8,8-d4 | 75736-49-1 | 260.45 | ≥99% (CP) | ≥98 atom % D | Inquire for packaging |
| BroadPharm | This compound | 75736-49-1 | 260.4 | Not specified | Not specified | 50 mg, 100 mg |
| Clinivex | This compound | 75736-47-9 | 260.45 | Not specified | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |
Experimental Protocols: Quantification of Fatty Acids Using this compound as an Internal Standard
This compound is frequently utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of fatty acids in biological samples. The following provides a general methodology.
Sample Preparation and Lipid Extraction
-
Homogenization: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are homogenized in a suitable buffer, such as ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: A known amount of this compound (in a suitable solvent like ethanol (B145695) or methanol) is added to the homogenate at the beginning of the extraction procedure. This accounts for sample loss during extraction and derivatization.
-
Lipid Extraction: Lipids are extracted using a solvent system, commonly the Bligh and Dyer method (chloroform:methanol:water) or a methyl-tert-butyl ether (MTBE) based method. The organic phase containing the lipids is collected.
-
Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. A common method is the formation of fatty acid methyl esters (FAMEs).
-
Reagents: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl.
-
Procedure: The dried lipid extract is reconstituted in a small volume of toluene (B28343) and the derivatizing agent (e.g., BF3-methanol) is added. The mixture is heated (e.g., at 100°C for 30-60 minutes) to facilitate the reaction.
-
Extraction of FAMEs: After cooling, water and a non-polar solvent (e.g., hexane) are added. The mixture is vortexed, and the upper organic layer containing the FAMEs is collected for GC-MS analysis.
LC-MS/MS Analysis
For LC-MS/MS, derivatization is often not required. The dried lipid extract is reconstituted in a solvent compatible with the mobile phase (e.g., methanol/isopropanol). Separation is typically achieved using a C18 reversed-phase column.
Mass Spectrometry Analysis
-
GC-MS: Analysis is performed in either electron ionization (EI) or chemical ionization (CI) mode. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for both the endogenous palmitic acid and the deuterated internal standard.
-
LC-MS/MS: Electrospray ionization (ESI) is commonly used. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Signaling Pathways and Experimental Workflows
Palmitic acid is not only a key metabolite but also a signaling molecule involved in various cellular processes. The use of stable isotope-labeled palmitic acid can aid in elucidating these pathways.
Palmitic Acid-Induced TLR4 Signaling
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[1][2][3][4]
Caption: Palmitic acid activates the TLR4 signaling pathway, leading to NF-κB activation.
Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress
Excess palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) or ER stress.[5][6][7]
Caption: Palmitic acid induces ER stress, activating the UPR and potentially leading to apoptosis.
De Novo Ceramide Synthesis Pathway
Palmitic acid is a key substrate for the de novo synthesis of ceramides, a class of sphingolipids implicated in various cellular processes, including apoptosis and insulin (B600854) resistance.[8][9][10]
Caption: The de novo synthesis pathway of ceramide, starting from palmitic acid.
General Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics study where this compound could be used as an internal standard.[11][12][13][14][15]
Caption: A generalized workflow for quantitative lipidomics using an internal standard.
References
- 1. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Promotes Lung Metastasis of Melanomas via the TLR4/TRIF-Peli1-pNF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]
- 15. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Palmitic Acid-d4
For researchers, scientists, and drug development professionals, the isotopic purity of labeled compounds is a critical parameter that can significantly impact the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available palmitic acid-d4, a vital tool in metabolic research and drug development. We delve into the specifications from various suppliers, detail the analytical methodologies used for purity assessment, and visualize a key metabolic pathway where this tracer is employed.
Isotopic Purity of Commercial this compound: A Comparative Overview
This compound, a deuterated analog of the ubiquitous 16-carbon saturated fatty acid, is offered by several specialized chemical suppliers. The isotopic purity, a measure of the percentage of molecules containing the desired number of deuterium (B1214612) atoms, is a key quality attribute. Below is a summary of the isotopic purity specifications for this compound from prominent commercial sources.
| Supplier | Product Name/Number | Deuterium Label Position(s) | Stated Isotopic Purity/Enrichment | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | DLM-2893 | 7,7,8,8-d4 | 98% | ≥98% |
| MedChemExpress | HY-N0830S1 | 5,5,6,6-d4 | 99.17% | 99.80% (HPLC) |
| Sigma-Aldrich | 777983 | 16,16,16-d3, 15,15-d2 (d5) | Not explicitly stated for a d4 variant, but d2 variant has 98 atom % D | ≥98% |
Note: Isotopic purity and chemical purity are distinct parameters. Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms, while chemical purity refers to the percentage of the material that is the compound of interest, irrespective of its isotopic composition.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating molecules based on their mass-to-charge ratio or nuclear magnetic properties. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of fatty acids, a derivatization step is typically required to increase their volatility.
Objective: To determine the isotopic enrichment of this compound by separating it from its non-deuterated and partially deuterated counterparts and quantifying their relative abundances.
Methodology:
-
Derivatization: this compound is converted to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. This is typically achieved by reaction with a derivatizing agent such as BF3-methanol or pentafluorobenzyl bromide.
-
Gas Chromatography (GC) Separation: The derivatized sample is injected into a gas chromatograph. The GC column, typically a capillary column with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The deuterated and non-deuterated forms of the palmitic acid ester will have very similar retention times.
-
Mass Spectrometry (MS) Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum of the eluting palmitic acid ester will show a molecular ion peak (M+). For this compound methyl ester, the molecular ion peak will be at a higher m/z value compared to the unlabeled palmitic acid methyl ester. By comparing the peak intensities of the deuterated (M+4) and non-deuterated (M) molecular ions, the isotopic purity can be calculated. Corrections for the natural abundance of isotopes (e.g., ¹³C) are necessary for accurate quantification.
Below is a workflow diagram illustrating the GC-MS based analysis of isotopic purity.
Caption: Workflow for Isotopic Purity Determination by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR can be utilized.
Objective: To quantify the level of deuteration at specific sites within the palmitic acid molecule.
Methodology:
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). An internal standard with a known concentration and a distinct NMR signal may be added for quantification.
-
¹H NMR Analysis: A proton NMR spectrum is acquired. In a highly deuterated sample, the signals from the remaining protons at the deuterated positions will be significantly reduced in intensity. By comparing the integration of these residual proton signals to the integration of signals from non-deuterated positions or the internal standard, the percentage of deuteration at each site can be determined.
-
²H NMR Analysis: A deuterium NMR spectrum provides direct detection of the deuterium nuclei. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule. The relative integrals of the signals in the ²H spectrum can be used to confirm the positions and relative amounts of deuterium.
-
Data Analysis: The isotopic purity is calculated from the integral ratios in the ¹H or ²H NMR spectra. For ¹H NMR, the percentage of deuteration is calculated as: (1 - (Integral of residual protons / Integral of non-deuterated protons)) * 100%.
Metabolic Fate of this compound: A Tracer in Beta-Oxidation
This compound is a valuable tracer for studying fatty acid metabolism. Once introduced into a biological system, it follows the same metabolic pathways as its non-deuterated counterpart. One of the primary catabolic pathways for fatty acids is beta-oxidation, which occurs in the mitochondria and peroxisomes. The following diagram illustrates the key steps of mitochondrial beta-oxidation, where this compound would be processed.
Caption: Mitochondrial Beta-Oxidation of Palmitoyl-CoA.
An In-depth Technical Guide to the Stability and Storage of Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Palmitic acid-d4 (Deuterated palmitic acid). Ensuring the chemical and isotopic integrity of this compound is critical for its effective use as a tracer and internal standard in metabolic research, particularly in quantitative analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and maintain the quality of this compound. As a saturated fatty acid, it is relatively stable, especially in its solid form. However, adherence to recommended guidelines is crucial for long-term stability.
| Parameter | Solid (Neat) Form | In Organic Solvent | Aqueous Suspension |
| Temperature | ≤ -16°C[1] | -20°C ± 4°C[1] | Not Recommended for Long-Term Storage[1] |
| Atmosphere | Standard atmosphere | Inert gas (Argon or Nitrogen)[1] | N/A |
| Container | Glass vial with a Teflon-lined cap[1] | Glass vial with a Teflon-lined cap[1] | N/A |
| Light Exposure | Protect from light | Protect from light[1] | N/A |
| Notes | Stable as a dry powder.[1] Before use, allow the container to reach room temperature before opening to prevent condensation.[1] | Storage below -30°C is not recommended unless in a sealed glass ampoule.[2] Avoid plastic containers to prevent leaching of impurities.[2][3] | Prone to hydrolysis over time.[1] |
Stability Profile
The stability of this compound is influenced by its physical state, the storage environment, and handling procedures. As a saturated fatty acid, it is not susceptible to oxidation at double bonds, a common degradation pathway for unsaturated fatty acids.
Thermal Stability
Saturated fatty acids like palmitic acid are thermally stable at typical storage and laboratory temperatures. Studies on ternary blends of saturated fatty acids, including palmitic acid, have shown them to be thermally stable up to 100°C.[4][5] Repeated melt/freeze cycles (up to 300) have shown minimal variation in the melting point and latent heat of fusion for such mixtures.[4][5]
Solution Stability
When dissolved in an organic solvent, the primary concerns for the stability of this compound are hydrolysis and potential leaching of contaminants from storage containers.
-
Hydrolysis: The presence of water can lead to the hydrolysis of ester linkages if the fatty acid is in a derivatized form. Using high-purity, anhydrous solvents is recommended.[1]
-
Solvent Choice: Palmitic acid has good solubility in organic solvents such as hexane, trichloroethylene, and 2-propanol, and lower solubility in more polar solvents like ethanol (B145695) and acetone.[6]
-
Container Interaction: Storing solutions in polymer or plastic containers can lead to the leaching of impurities into the solvent.[2][3] Therefore, glass vials with Teflon-lined caps (B75204) are strongly recommended.
Isotopic Stability
A potential concern for deuterated compounds is the exchange of deuterium (B1214612) atoms with protons from the solvent or other sources. While C-D bonds are generally more stable than O-H or N-H bonds, the possibility of isotopic scrambling exists.[1] To mitigate this risk, especially in protic solvents, it is advisable to store solutions at low temperatures and for the shortest duration necessary. For applications where isotopic stability is absolutely critical, the use of ¹³C-labeled standards may be considered.[1]
Experimental Protocols for Stability and Analysis
Accurate assessment of the stability and purity of this compound requires robust analytical methods. GC-MS and LC-MS are commonly employed for this purpose.
General Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of this compound under various conditions.
Protocol for GC-MS Analysis of this compound
This protocol outlines the steps for the quantitative analysis of this compound using GC-MS, a common technique for fatty acid analysis.
1. Sample Preparation and Extraction:
- For total fatty acid analysis from a biological matrix, add a known amount of a different deuterated fatty acid internal standard (e.g., Heptadecanoic acid-d3) to the sample.
- Extract lipids using a suitable method, such as the Folch extraction, with a mixture of chloroform (B151607) and methanol.[7]
- For free fatty acid analysis, the extraction is performed without a hydrolysis step.
2. Saponification (for total fatty acids):
- The lipid extract is treated with a methanolic potassium hydroxide (B78521) solution to hydrolyze ester bonds and release free fatty acids.
3. Derivatization:
- Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) for GC analysis. This can be achieved using reagents like methanolic HCl or BF₃-methanol.
- Alternatively, derivatization to pentafluorobenzyl esters can be performed for analysis by negative ion chemical ionization GC-MS, which offers high sensitivity.[8]
4. GC-MS Analysis:
- Column: Use a capillary column suitable for FAME analysis, such as a DB-5MS.[9]
- Carrier Gas: Helium at a constant flow rate.[9]
- Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 60°C, ramped to 280°C.[9]
- Injection: 1 µL of the sample is injected in splitless mode.[10]
- Mass Spectrometry: The mass spectrometer is operated in single ion monitoring (SIM) mode to selectively detect the ions corresponding to this compound and the internal standard.
5. Quantification:
- A standard curve is generated using known concentrations of unlabeled palmitic acid and the deuterated internal standard.
- The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol for LC-MS/MS Analysis of Deuterated Fatty Acids
LC-MS/MS provides a sensitive and specific method for the analysis of fatty acids without the need for derivatization.
1. Sample Preparation:
- Spike the sample with a known amount of an appropriate deuterated internal standard.
- Extract the lipids using a method like the Bligh-Dyer procedure.
- For total fatty acid analysis, perform alkaline hydrolysis using methanolic KOH, followed by neutralization and extraction with hexane.[11]
2. LC Separation:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate.[11]
3. MS/MS Detection:
- Ionization: Electrospray ionization (ESI) in negative mode is typically used for underivatized fatty acids.[11]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[12]
4. Quantification:
- Similar to GC-MS, quantification is achieved by using the ratio of the peak area of this compound to that of the internal standard and comparing it to a calibration curve.
Signaling Pathways Involving Palmitic Acid
Palmitic acid is not only a metabolic substrate but also a signaling molecule that can induce cellular stress responses, particularly through Toll-like receptor 4 (TLR4) and by inducing endoplasmic reticulum (ER) stress. This compound can be used to trace these pathways.
Palmitic Acid-Induced TLR4 Signaling
Palmitic acid can act as a ligand for TLR4, initiating a pro-inflammatory signaling cascade.[13]
Palmitic Acid-Induced Endoplasmic Reticulum Stress
High levels of palmitic acid can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis.
By understanding and controlling the storage and handling of this compound, and by employing robust analytical methods, researchers can ensure the accuracy and reproducibility of their experimental results in the study of metabolic diseases and related signaling pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
Palmitic Acid-d4: A Comprehensive Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data sheet (SDS) information for Palmitic acid-d4. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, and relevant experimental safety protocols. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented in a diagram.
Section 1: Chemical and Physical Properties
This compound is a deuterated form of palmitic acid, a common saturated fatty acid. The substitution of hydrogen with deuterium (B1214612) atoms is a valuable tool in metabolic research and drug development, allowing for the tracing of metabolic pathways. While the chemical reactivity of this compound is nearly identical to its non-deuterated counterpart, its use in sensitive analytical techniques necessitates a thorough understanding of its safety profile.
| Property | Value | Reference |
| Molecular Formula | C₁₆D₄H₂₈O₂ | [1] |
| Molecular Weight | 260.45 g/mol | [2][3] |
| CAS Number | 75736-49-1 | [3][4][5] |
| Appearance | White solid | [1] |
| Melting Point | 63-64 °C | [6] |
| Boiling Point | 351.5 °C | [7] |
| Flash Point | 206 °C | [7] |
| Solubility | Soluble in Ethanol (≥ 30 mg/mL), DMSO (≥ 20 mg/mL), and DMF (≥ 20 mg/mL).[5] | |
| Storage Temperature | Store at room temperature away from light and moisture.[3] For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[5] |
Section 2: Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements. It is important to note that while specific toxicity data for the deuterated form is limited, the safety profile is considered comparable to that of unlabeled palmitic acid.
GHS Classification [4]
| Classification | Category | Hazard Statement Code |
| Acute Toxicity, Oral | 4 | H302 |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 |
Hazard and Precautionary Statements [4]
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P330 | Rinse mouth. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
Section 3: Experimental Protocols for Safety Assessment
The hazard classifications of this compound are based on experimental data. The following are representative methodologies for key safety-related experiments.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is designed to assess the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Healthy, young adult rats of a single sex (typically females) are used.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[8]
-
Fasting: Animals are fasted (food, but not water, withheld) for at least 16 hours prior to administration of the test substance.[8]
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9] Dosing is initiated at a level expected to cause some signs of toxicity without mortality.
-
Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[8] Body weight is recorded weekly.[8]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[8]
-
Endpoint: The LD50 is determined based on the dose at which mortality is observed. For palmitic acid, the oral LD50 in rats is >5,000 mg/kg.[10]
In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test - OECD 439
This in vitro method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of a chemical.
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiDerm™ or EPISKIN™, is used.
-
Preparation: The RhE tissues are pre-incubated in a defined culture medium.
-
Test Substance Application: A defined amount of the test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The exposure time is standardized, for example, 60 minutes for the EpiDerm™ model.[11]
-
Rinsing and Post-Incubation: After exposure, the test substance is thoroughly rinsed off, and the tissues are incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using the MTT assay.[11] In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control.[11]
In Vitro Eye Irritation - Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437
The BCOP assay is an in vitro method that uses corneas from cattle to evaluate the potential of a substance to cause severe eye damage.
Methodology:
-
Test System: Freshly isolated bovine corneas are mounted in a specialized holder.
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined exposure period.
-
Observation: The cornea is observed for opacity (cloudiness) and permeability to a fluorescent dye (sodium fluorescein).
-
Measurement: Opacity is measured using an opacitometer, and permeability is measured with a spectrophotometer.
-
Calculation: An in vitro irritancy score is calculated based on the opacity and permeability values.
-
Classification: The score is used to classify the substance's potential for causing serious eye damage.
Section 4: Safe Handling and Emergency Procedures Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. redox.com [redox.com]
- 11. journal.biochim.ro [journal.biochim.ro]
The Isotopic Journey of Palmitic Acid-d4: A Technical Guide to its Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, understanding the flux and fate of fatty acids is paramount to unraveling the complexities of health and disease. Palmitic acid, a ubiquitous saturated fatty acid, plays a central role in cellular energy storage, membrane structure, and signaling pathways. However, its overabundance is linked to metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. To trace the metabolic journey of palmitic acid with precision, researchers have turned to stable isotope labeling, with palmitic acid-d4 emerging as a powerful tool. This deuterated analog, identical in its chemical properties to its unlabeled counterpart, allows for the sensitive and specific tracking of its absorption, transport, and incorporation into various lipid species, as well as its influence on critical signaling cascades. This technical guide provides an in-depth exploration of the applications of this compound in metabolic research, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biochemical processes.
Core Applications of this compound in Metabolic Research
This compound serves as a versatile tracer in a multitude of metabolic studies, primarily in the fields of metabolic flux analysis, lipidomics, and the investigation of disease-related signaling pathways.
-
Metabolic Flux Analysis: By introducing this compound into in vivo or in vitro systems, researchers can trace its path through various metabolic pathways. This includes monitoring its rate of uptake by different tissues, its oxidation for energy production (β-oxidation), and its incorporation into complex lipids such as triglycerides, phospholipids, and ceramides. This allows for the quantification of metabolic pathway activities under different physiological or pathological conditions.
-
Lipidomics and Mass Spectrometry: In mass spectrometry-based lipidomics, this compound is an invaluable internal standard.[1] Its known concentration allows for the accurate quantification of endogenous unlabeled palmitic acid and other fatty acids in biological samples.[1][2] The distinct mass shift imparted by the deuterium (B1214612) labels enables clear differentiation from the endogenous pool, ensuring precise measurements.[3]
-
Signaling Pathway Investigation: The metabolic fate of palmitic acid is intrinsically linked to cellular signaling. An excess of palmitic acid can lead to the production of lipotoxic intermediates like ceramides, which are implicated in inducing insulin (B600854) resistance and inflammation.[4][5] this compound can be used to trace the synthesis of these signaling molecules and elucidate their role in pathological processes, such as the activation of Toll-like receptor 4 (TLR4) signaling.[6][7]
Quantitative Data from this compound Tracer Studies
The use of this compound as a tracer generates quantitative data that provides insights into the dynamics of fatty acid metabolism. The following tables summarize key quantitative findings from representative studies.
| Parameter | Model System | Tracer | Key Findings | Reference |
| Intrahepatic Palmitic Acid Uptake | High-Fat Diet Rats | Palmitic Acid-d31 | Area Under the Curve (AUC) for intrahepatic palmitic acid concentration was higher in the high-fat diet group (57.4 ± 17.0 mM·minutes) compared to the standard diet group (33.3 ± 10.5 mM·minutes), though not statistically significant due to high variation. | [5] |
| Incorporation into Cellular Lipids | Caco-2 cells | [1-14C]palmitic acid | At 1.0 mM, the incorporation of labeled palmitic acid into phosphatidic acid was 14.8% and into diacylglycerol was 12.5% of the total incorporation into phospholipids. | [8] |
| De Novo Ceramide Synthesis | HEK293 cells | d31-Palmitic Acid | Silencing of AdipoR2, a receptor involved in fatty acid metabolism, in the presence of 100 μM d31-palmitic acid promoted the de novo synthesis of ceramides. | [9] |
Table 1: Quantitative data from in vivo and in vitro studies using deuterated palmitic acid tracers.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in metabolic research. Below are representative protocols for in vivo and in vitro applications.
In Vivo Administration of this compound in Rodents
This protocol describes the intraperitoneal administration of deuterated palmitic acid to rodents for the study of hepatic fatty acid metabolism.[5]
Materials:
-
Palmitic acid-d31 (or this compound)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Saline solution (0.9% NaCl)
-
Sterile syringes and needles
Procedure:
-
Preparation of Palmitic Acid-BSA Solution:
-
Prepare a stock solution of palmitic acid-d31.
-
Prepare a fatty acid-free BSA solution in saline.
-
Complex the palmitic acid-d31 with BSA at a 5:1 molar ratio by gentle mixing or shaking overnight at 4°C to ensure complete binding.
-
Sterile filter the final solution.
-
-
Animal Preparation:
-
House rodents under standard conditions with controlled light-dark cycles and access to food and water.
-
For studies investigating diet-induced metabolic changes, animals may be placed on a high-fat or control diet for a specified period (e.g., 6 weeks).[5]
-
Fast animals overnight (approximately 12-16 hours) before the experiment to standardize the metabolic state.
-
-
Tracer Administration:
-
Calculate the dose of palmitic acid-d31 based on the body weight of the animal. A typical dose is 0.01 g/kg body weight.[5]
-
Administer the palmitic acid-d31-BSA solution via intraperitoneal (i.p.) injection.
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points post-injection (e.g., 0, 30, 60, 90, 120 minutes) to measure plasma levels of the tracer and its metabolites.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
Analyze tissue and plasma samples for the enrichment of this compound in different lipid fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In Vitro Tracing of this compound in Cultured Cells and GC-MS Analysis
This protocol outlines the procedure for treating cultured cells with this compound and subsequently analyzing the incorporation of the tracer into cellular lipids by GC-MS.[2]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Internal standards (e.g., other deuterated fatty acids)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
GC-MS system
Procedure:
-
Preparation of this compound Medium:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Prepare a fatty acid-free BSA solution in the cell culture medium.
-
Add the this compound stock solution to the BSA-containing medium and incubate at 37°C for at least 30 minutes to allow for complexation. The final concentration of this compound will depend on the experimental design.
-
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the growth medium with the prepared this compound containing medium.
-
Incubate the cells for the desired period to allow for the uptake and metabolism of the tracer.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Lyse the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer extraction, which typically involves a mixture of chloroform and methanol.[10]
-
Add a known amount of an appropriate internal standard (e.g., a different deuterated fatty acid not expected to be present in the sample) at the beginning of the extraction to control for sample loss during processing.
-
-
Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Derivatize the fatty acids to their more volatile esters (e.g., fatty acid methyl esters [FAMEs] or pentafluorobenzyl [PFB] esters) for GC-MS analysis.[2] For example, derivatize with 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile at room temperature.[2]
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable GC column (e.g., a polar cyano-column) for the separation of fatty acid esters.[11]
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the ions corresponding to unlabeled palmitic acid and this compound.
-
-
Data Analysis:
-
Calculate the enrichment of this compound in the total palmitic acid pool and its incorporation into different lipid classes (after separation by thin-layer chromatography or liquid chromatography prior to GC-MS) by comparing the peak areas of the labeled and unlabeled species.
-
Visualization of Metabolic and Signaling Pathways
Graphviz diagrams provide a clear visual representation of the complex workflows and signaling cascades involved in this compound metabolism.
Conclusion
This compound has proven to be an indispensable tool in the field of metabolic research. Its ability to act as a tracer without altering the underlying biological processes allows for precise and dynamic measurements of fatty acid metabolism. From quantifying the flux through key metabolic pathways to serving as a crucial internal standard in lipidomics, this compound provides researchers with the quantitative data needed to understand the intricate roles of fatty acids in both health and the pathogenesis of metabolic diseases. The experimental protocols and pathway visualizations provided in this guide serve as a foundation for researchers and drug development professionals to design and execute robust studies, ultimately contributing to the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Using [2H]water to quantify the contribution of de novo palmitate synthesis in plasma: enabling back-to-back studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel of Accuracy: A Technical Guide to the Role of Palmitic Acid-d4 in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate and dynamic world of lipidomics, precision and accuracy are paramount. The large-scale study of lipids provides profound insights into cellular metabolism, signaling pathways, and the pathophysiology of numerous diseases. Within this field, stable isotope-labeled internal standards are indispensable tools for robust and reliable quantification. This technical guide delves into the critical role of palmitic acid-d4, a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid. Its application as an internal standard and a metabolic tracer in mass spectrometry-based lipidomics studies is fundamental to achieving high-quality, reproducible data, thereby empowering researchers in biomarker discovery, drug development, and the fundamental understanding of disease mechanisms.
Core Applications of this compound in Lipidomics
This compound serves two primary, yet critical, functions in lipidomics research:
-
Internal Standard for Accurate Quantification: The most prevalent use of this compound is as an internal standard in quantitative lipidomics.[1][2] Due to its chemical and physical similarity to endogenous palmitic acid, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, its increased mass, owing to the four deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte.[2] By adding a known amount of this compound to a sample at the beginning of the workflow, any variability or loss during sample preparation, extraction, and analysis can be normalized.[2] This stable isotope dilution method is the gold standard for achieving high accuracy and precision in the quantification of fatty acids and other lipid species.[3]
-
Metabolic Tracer for Flux Analysis: this compound can be used as a tracer to investigate the dynamics of fatty acid metabolism. By introducing labeled palmitic acid to cells, tissues, or organisms, researchers can track its incorporation into more complex lipids, such as triglycerides and phospholipids, as well as its breakdown through metabolic pathways like beta-oxidation. This approach, a form of metabolic flux analysis, provides invaluable information on the rates of lipid synthesis, turnover, and catabolism under various physiological or pathological conditions.
Quantitative Data for Lipidomics Analysis
The precise quantification of lipids is a cornerstone of lipidomics. The use of deuterated internal standards like this compound is integral to achieving reliable results. The following tables summarize key quantitative parameters often employed in targeted fatty acid analysis using mass spectrometry.
Table 1: Example Concentrations for Deuterated Fatty Acid Internal Standards
| Internal Standard | Typical Concentration in Stock Solution | Amount Added to Sample | Reference |
| Palmitic Acid-d3 | 2.5 ng/µL | 100 µL of 1X working solution | [1] |
| Arachidic Acid-d4 | 10 µg/mL | 10 µL | [4] |
| Decanoic Acid-d19 | Certified Concentration | Precise Volume within Calibration Range | [3] |
| This compound | 100 µg in 200 µL of methyl acetate | Not specified | [5] |
Note: The optimal concentration of the internal standard should be determined empirically and ideally be within the linear range of the calibration curve for the analyte of interest.
Table 2: Example LC-MS/MS Parameters for Fatty Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Palmitic Acid | 255.2 | 255.2 | [4] |
| Stearic Acid | 283.3 | 283.3 | [4] |
| Oleic Acid | 281.3 | 281.3 | [4] |
| Linoleic Acid | 279.2 | 279.2 | [4] |
| Arachidonic Acid | 303.2 | 303.2 | [4] |
| Arachidic Acid-d4 (IS) | 316.3 | 316.3 | [4] |
Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument being used.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the analysis of fatty acids in biological samples using a deuterated internal standard like this compound. These represent common workflows that can be adapted based on the specific sample type and research question.
Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)
This protocol is designed for the extraction of lipids from a 100 µL plasma sample.[4]
Materials:
-
Plasma samples
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Centrifuge capable of operating at 4°C and >2000 x g
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 2 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex for 30 seconds.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the analytical method (e.g., 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis).[4]
Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[3]
Materials:
-
Dried lipid extract (from Protocol 1)
-
BF₃-Methanol reagent (12-14%)
-
Hexane (B92381) (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.
-
Tightly cap the tube and heat it in a heating block or water bath at 60-80°C for 10-20 minutes. This reaction converts the fatty acids to their corresponding methyl esters.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube to extract the FAMEs.
-
Vortex thoroughly for 1 minute to ensure the FAMEs partition into the hexane layer.
-
Centrifuge at a low speed to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract into a GC-MS autosampler vial for analysis.
GC-MS Instrumentation (Example Parameters): [6]
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., GCMS-QP2010 Ultra).
-
Column: SP-2560 (100 m L. × 0.25 mm I.D., df = 0.25 μm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: 40°C (2 min) → (20°C/min) → 140°C → (4°C/min) → 240°C (15 min).
-
Ion Source Temperature: 200°C.
-
Interface Temperature: 250°C.
-
Scan Range: m/z 40-500.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following have been generated using Graphviz (DOT language) to illustrate key processes in lipidomics studies involving this compound.
Caption: A typical experimental workflow for targeted lipidomics using a deuterated internal standard.
Caption: Simplified pathway of de novo lipogenesis, leading to the synthesis of palmitic acid.
Conclusion
This compound is a cornerstone of modern quantitative lipidomics. Its role as an internal standard ensures the accuracy and reproducibility of measurements, while its utility as a metabolic tracer enables the dynamic study of fatty acid metabolism. The detailed protocols and workflows presented in this guide provide a framework for researchers to implement robust lipidomics studies. By leveraging the power of stable isotope labeling with compounds like this compound, the scientific community can continue to unravel the complex roles of lipids in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipidomics Analysis Deepen Understanding the Molecular Mechanisms in a Gouty Model Induced by Combination of MSU Crystals Injection and High-Fat Diet Feeding and the Intervention Mechanisms of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Understanding Tracer Kinetics with Palmitic Acid-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of palmitic acid-d4 as a stable isotope tracer for studying fatty acid metabolism. By leveraging the power of tracer kinetics, researchers can gain critical insights into the dynamic processes of fatty acid uptake, oxidation, and incorporation into complex lipids, which are central to numerous physiological and pathological states. This document outlines key experimental protocols, presents quantitative data from relevant studies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of this powerful research tool.
Core Principles of Tracer Kinetics with Stable Isotopes
Tracer kinetic studies utilize isotopically labeled compounds to follow the metabolic fate of a substrate in a biological system. The fundamental assumption is that the labeled tracer (e.g., this compound) behaves identically to its unlabeled counterpart (the tracee) from a metabolic standpoint.[1] By introducing a known amount of the tracer and measuring its dilution by the endogenous pool of the tracee, researchers can calculate the rate of appearance (Ra) of the substrate into the system.[2] In a steady-state condition, the rate of appearance equals the rate of disappearance (Rd), providing a measure of the substrate's flux or turnover rate.[2]
This compound, a deuterated form of the common saturated fatty acid, serves as an effective and safe alternative to radioisotopes for metabolic studies in humans.[2][3] The deuterium (B1214612) labels allow for the differentiation and quantification of the tracer from the endogenous palmitate pool using mass spectrometry (MS) based techniques.[1][4]
Key Metabolic Pathways Investigated with this compound
This compound is instrumental in elucidating several key aspects of fatty acid metabolism:
-
Fatty Acid Turnover and Flux: Measuring the rate at which fatty acids appear in and disappear from the plasma provides a dynamic view of lipid mobilization and uptake by tissues.[5][6]
-
Fatty Acid Oxidation: By tracking the incorporation of deuterium from this compound into body water, the rate of fatty acid oxidation can be estimated.[6]
-
Triglyceride Synthesis and Lipogenesis: The incorporation of this compound into triglyceride pools offers a direct measure of de novo lipogenesis and triglyceride turnover.[7][8]
-
Incorporation into Complex Lipids: The tracer can be followed into various lipid fractions, such as phospholipids (B1166683) and cholesterol esters, to understand their synthesis and remodeling.[9][10]
Experimental Design and Protocols
The successful application of this compound as a tracer hinges on robust experimental design and meticulous execution of protocols. The following sections detail common methodologies.
Tracer Administration
The choice of administration method depends on the specific research question.
-
Constant Intravenous Infusion: This is the most common method for determining substrate flux. A continuous infusion of the tracer is administered to achieve an isotopic steady state, where the tracer enrichment in the plasma remains constant.[2][11]
-
Bolus Injection: A single dose of the tracer is injected, and the subsequent decay of its concentration in the plasma is monitored over time.[12]
-
Oral Administration: For studies focusing on dietary fat absorption and metabolism, the tracer can be incorporated into a meal.[6]
Sample Collection and Analysis
Blood samples are typically collected at baseline and at regular intervals during and after tracer administration.[1][6] Plasma is then separated for the analysis of fatty acid concentrations and isotopic enrichment. The primary analytical technique for distinguishing and quantifying deuterated tracers is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1][4][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing palmitic acid tracers to investigate fatty acid metabolism.
Table 1: Tracer Administration and Dosage
| Tracer | Administration Route | Dosage/Infusion Rate | Study Population/Model | Reference |
| D₃₁-palmitate | Oral (in a meal) | 20 mg/kg | Humans | [6] |
| Palmitic acid-d31 | Intraperitoneal Bolus | 0.01 g/kg body weight | Rodents | [12] |
| [U-¹³C]palmitate | Continuous Intravenous Infusion | 0.03-0.04 µmol/kg/min | Humans | [1] |
| [U-¹³C]palmitate | Continuous Intravenous Infusion | 0.5 nmol/kg/min (rest), 2 nmol/kg/min (exercise) | Healthy Adults | [14] |
| [1-¹¹C]palmitate | Intravenous Bolus | - | Humans | [15] |
Table 2: Representative Fatty Acid Kinetic Data
| Parameter | Value | Condition | Study Population | Reference |
| Dietary Fat Oxidation | 16 ± 6% | Post-meal | Humans | [6] |
| Intrahepatic Palmitic Acid Uptake (AUC) | 33.3 ± 10.5 mM·minutes | Healthy | Rodents | [12] |
| Intrahepatic Palmitic Acid Uptake (AUC) | 57.4 ± 17.0 mM·minutes | Fatty Liver Disease | Rodents | [12] |
| Palmitate Flux (postabsorptive) | Highly reproducible (CV 8-13%) | Overnight Fast | Humans | [14] |
| Myocardial Fatty Acid Oxidation (MFAO) | 375.03 ± 43.83 nmoles/min/g | - | Mice | [16] |
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows relevant to this compound tracer studies.
Caption: A generalized experimental workflow for a tracer kinetic study using this compound.
Caption: The pathway of triglyceride synthesis showing the incorporation of this compound.
Caption: An overview of the beta-oxidation of this compound in the mitochondrion.
Detailed Experimental Protocols
This section provides a more detailed breakdown of a typical experimental protocol for a constant infusion study.
Protocol: Measurement of Palmitate Flux via Constant Infusion
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study to achieve a metabolic steady state.[11]
-
Tracer Preparation: Sterile [d4]palmitate is complexed with human albumin to ensure its solubility in the aqueous environment of the blood.[2][11] The tracer solution is prepared under aseptic conditions.
-
Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one in the contralateral arm for blood sampling.[17]
-
Baseline Sampling: A baseline blood sample is collected before the start of the infusion to determine background isotopic enrichment.[1]
-
Tracer Infusion: The [d4]palmitate-albumin complex is infused at a constant rate (e.g., 0.03-0.04 µmol/kg/min) using a calibrated infusion pump.[1] A priming dose may be administered to reduce the time required to reach isotopic equilibrium.[5][6]
-
Blood Sampling During Infusion: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) during the infusion.[5] Isotopic steady state is typically achieved within 60-90 minutes.[1][6]
-
Sample Processing: Blood samples are immediately placed on ice and centrifuged to separate plasma. Plasma is stored at -80°C until analysis.
-
Mass Spectrometric Analysis:
-
Lipids are extracted from the plasma samples.
-
Fatty acids are derivatized to form volatile esters (e.g., methyl esters) for GC-MS analysis.[4]
-
The isotopic enrichment of palmitate is determined by monitoring the ion currents corresponding to the masses of the unlabeled (m/z) and d4-labeled (m/z+4) palmitate derivatives.[1]
-
-
Calculation of Palmitate Flux: The rate of appearance (Ra) of palmitate is calculated using the steady-state dilution equation:
-
Ra = Infusion Rate / Plasma Enrichment[5] where plasma enrichment is the tracer-to-tracee ratio at isotopic steady state.
-
Conclusion
This compound is a versatile and powerful tool for investigating the intricate details of fatty acid metabolism. Through carefully designed and executed tracer kinetic studies, researchers can obtain quantitative data on fatty acid flux, oxidation, and storage. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and interpret experiments aimed at understanding the role of fatty acid metabolism in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. metsol.com [metsol.com]
- 6. metsol.com [metsol.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Fatty acid kinetics in aerobic myocardium: characteristics of tracer carbon entry and washout and influence of metabolic demand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The incorporation of labeled palmitic acid into the phospholipids of normal and fatty livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Palmitic Acid-d4: A Technical Guide to Unraveling Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, the most common saturated fatty acid in animals and plants, plays a central role in cellular metabolism, serving as a crucial energy source and a fundamental building block for complex lipids.[1] Dysregulation of palmitic acid metabolism is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders.[2] Understanding the intricate dynamics of its synthesis, oxidation, and storage is therefore paramount for both basic research and the development of novel therapeutics. Stable isotope-labeled compounds, particularly deuterated palmitic acid, have emerged as indispensable tools for tracing the metabolic fate of this key fatty acid. This technical guide provides an in-depth overview of the application of palmitic acid-d4 and other deuterated analogs in the study of fatty acid metabolism.
Properties and Handling of this compound
This compound is a form of palmitic acid where four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling renders the molecule distinguishable by mass spectrometry from its endogenous, unlabeled counterpart without significantly altering its biological activity. For in vitro studies, particularly in cell culture, the poor aqueous solubility of palmitic acid necessitates its complexation with fatty acid-free bovine serum albumin (BSA).[3]
Key Metabolic Pathways and Their Investigation with this compound
Stable isotope tracers like this compound are employed to quantitatively assess the flux through major fatty acid metabolic pathways. The primary methodologies involve tracer dilution, incorporation, and conversion.[4]
De Novo Lipogenesis (DNL)
DNL is the endogenous synthesis of fatty acids, primarily palmitate, from non-lipid precursors like glucose and amino acids.[1] Deuterated water (D₂O) is a common tracer for quantifying DNL, as the deuterium is incorporated into newly synthesized fatty acids.[4][5][6] The fractional contribution of DNL to the total palmitate pool can be determined by measuring the enrichment of deuterium in palmitate extracted from plasma or tissues.[5][6]
Fatty Acid Oxidation (FAO)
The catabolism of fatty acids for energy production is a fundamental process. Tracing the conversion of isotope-labeled palmitate to its metabolic end-products allows for the quantification of FAO rates. For instance, when using ¹³C-labeled palmitate, the rate of fatty acid oxidation can be determined by measuring the appearance of ¹³C in expired CO₂.[7] Similarly, with deuterated palmitate, the deuterium atoms are released into the body's water pool during oxidation, and the enrichment of deuterium in body water can be used to calculate fat oxidation rates.[7]
Incorporation into Complex Lipids
Palmitic acid is a primary component of various complex lipids, including triglycerides (TGs) for energy storage and phospholipids (B1166683) as structural components of cell membranes.[1] By incubating cells or administering organisms with this compound, researchers can trace its incorporation into these lipid species over time. This provides valuable insights into the dynamics of lipid synthesis and remodeling.[8][9]
Quantitative Data from this compound Tracer Studies
The following tables summarize representative quantitative data from studies utilizing deuterated palmitic acid and other stable isotopes to investigate fatty acid metabolism.
| Parameter | Model System | Tracer | Key Findings | Reference |
| De Novo Lipogenesis | ||||
| Fractional Synthesis of Palmitate | Brown Adipose Tissue (Mice) | D₂O | Fractional synthesis of palmitate was 0.247 with a molar enrichment of 0.245 and body water enrichment of 0.045. | [5] |
| De Novo Synthesized Palmitate | Brown Adipose Tissue (Mice) | D₂O | Increased amounts of de novo synthesized fatty acids were observed at room temperature compared to thermoneutrality. | [5] |
| Fatty Acid Incorporation | ||||
| ¹³C16-Palmitic Acid Incorporation into Lipids | HepG2 Cells | ¹³C16-Palmitic Acid | Significant incorporation into diglycerides (DG) and ceramides (B1148491) (Cer) was observed. | [9] |
| ¹³C16-Palmitoleic Acid Incorporation into Lipids | HepG2 Cells | ¹³C16-Palmitoleic Acid | Robust incorporation into triglycerides (TG), diglycerides (DG), phosphatidylcholines (PC), phosphatidylinositols (PI), and phosphatidylethanolamines (PE) was observed. | [9] |
| Fatty Acid Turnover | ||||
| Palmitic Acid Rate of Appearance (Ra) | Humans | [1-¹³C]palmitate | Ra was found to be 0.92 and 1.08 mmol kg⁻¹ min⁻¹ in two normal subjects. | [10] |
Experimental Protocols
In Vitro Labeling of Cultured Cells with this compound
This protocol is adapted from methodologies for treating cells with fatty acids and isotopic labeling.[3][8]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 150 mM). This may require heating at 65°C.[3]
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water and filter-sterilize.
-
Complex this compound with BSA:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for a designated period if required by the experimental design.
-
Replace the medium with the prepared this compound:BSA complex in culture medium.
-
Incubate for the desired time (e.g., 4 hours).[8]
-
-
Sample Collection:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Harvest the cells for lipid extraction and subsequent analysis.
-
Lipid Extraction for Mass Spectrometry Analysis
This protocol is a modified Bligh-Dyer method suitable for extracting lipids from cultured cells or tissues.[11]
Materials:
-
Chloroform
-
Water
-
Internal standards (e.g., deuterated lipid standards)
Procedure:
-
To the cell pellet or homogenized tissue, add a 2:1:1 mixture of chloroform:methanol:water.
-
Add internal standards for quantification.
-
Vortex vigorously and centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis.
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This is a general procedure for the analysis of fatty acid composition.[11][12]
Materials:
-
Methanol
-
Acetyl chloride or other methylation reagent
-
GC-MS system
Procedure:
-
Derivatization to FAMEs: Transesterify the lipid extract by heating with a solution of methanol and a catalyst like acetyl chloride. This converts the fatty acids to their more volatile methyl esters.
-
Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.[12]
-
Set the mass spectrometer to scan a mass range that includes the molecular ions of both unlabeled and d4-labeled palmitate methyl ester.
-
The degree of isotopic enrichment can be determined by comparing the peak areas of the labeled and unlabeled palmitate.
-
Visualization of Relevant Pathways and Workflows
Fatty Acid Incorporation and Neutral Lipid Synthesis
The following diagram illustrates the pathway of exogenous palmitic acid incorporation into neutral lipids.
Caption: Neutral lipid synthesis pathway from exogenous this compound.
Palmitic Acid and the mTOR Signaling Pathway
Palmitic acid has been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[13][14][15]
Caption: Palmitic acid's influence on the mTOR signaling pathway.
Experimental Workflow for this compound Tracer Studies
The following diagram outlines a typical experimental workflow for using this compound as a tracer.
Caption: General workflow for this compound tracer experiments.
Applications in Drug Development
The study of fatty acid metabolism using tracers like this compound is crucial for the development of drugs targeting metabolic diseases.
-
Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the accumulation of fat in the liver. This compound can be used to assess the efficacy of drug candidates in reducing de novo lipogenesis and promoting fatty acid oxidation in preclinical models of NAFLD.[16][17]
-
Cancer: Cancer cells often exhibit altered lipid metabolism, with increased reliance on de novo fatty acid synthesis.[2][8][11] this compound tracing can help to identify and validate novel drug targets within these pathways and to assess the metabolic effects of potential anti-cancer agents.
-
Cardiovascular Disease: Dyslipidemia is a major risk factor for cardiovascular disease. Isotopic tracer studies can elucidate the effects of lipid-lowering drugs on fatty acid and lipoprotein kinetics.
Conclusion
This compound and other stable isotope-labeled fatty acids are powerful tools for dissecting the complexities of fatty acid metabolism. The ability to quantitatively trace the metabolic fate of palmitic acid provides invaluable insights for researchers in basic science and drug development. The methodologies outlined in this guide offer a framework for designing and executing robust experiments to further our understanding of metabolic health and disease.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. Using [2H]water to quantify the contribution of de novo palmitate synthesis in plasma: enabling back-to-back studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metsol.com [metsol.com]
- 8. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipidomic Analysis of Cancer Cell and Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Resveratrol improves palmitic acid‑induced insulin resistance via the DDIT4/mTOR pathway in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening Potential Drugs for the Development of NAFLD Based on Drug Perturbation Gene Set - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Fate of Palmitic Acid-d4 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological fate of deuterium-labeled palmitic acid (palmitic acid-d4) in cell culture systems. By tracing the journey of this stable isotope-labeled fatty acid, researchers can gain critical insights into cellular lipid metabolism, including uptake, storage, and the downstream signaling events that influence cellular health and disease. This document details the metabolic pathways, presents quantitative data on its distribution, outlines experimental protocols, and visualizes key cellular processes.
Cellular Uptake and Metabolic Fates of this compound
Upon introduction to cell culture media, typically complexed with bovine serum albumin (BSA) to ensure solubility, this compound is readily taken up by cells. This uptake is mediated by fatty acid transporters such as CD36. Once inside the cell, this compound is rapidly activated to its acyl-CoA derivative, palmitoyl-CoA-d4. This central molecule can then enter several key metabolic pathways:
-
Esterification into Complex Lipids: A significant portion of palmitoyl-CoA-d4 is esterified into various lipid species for storage and structural purposes. This includes:
-
Triglycerides (TGs): Primarily for energy storage within lipid droplets.
-
Phospholipids (PLs): As essential components of cellular membranes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS).
-
Cholesteryl Esters (CEs): For storage of cholesterol.
-
-
β-Oxidation: Palmitoyl-CoA-d4 can be transported into the mitochondria for β-oxidation, a catabolic process that generates acetyl-CoA, NADH, and FADH2 for energy production through the citric acid cycle and oxidative phosphorylation.
-
Chain Elongation and Desaturation: this compound can be elongated to form longer-chain saturated fatty acids, such as stearic acid (18:0), or desaturated by stearoyl-CoA desaturase (SCD) to form palmitoleic acid (16:1n-7). These modified fatty acids can then be incorporated into complex lipids.
Below is a workflow illustrating the journey of this compound from the culture medium to its various intracellular fates.
Quantitative Distribution of this compound
The distribution of this compound into different lipid classes varies depending on the cell type, metabolic state, and duration of exposure. The following tables summarize quantitative data from stable isotope tracing studies.
Table 1: Incorporation of Labeled Palmitate into Major Lipid Classes in Human Placental Explants [1][2]
| Lipid Class | % of Total Labeled Lipids Incorporated from 13C-Palmitic Acid (48h) |
| Phosphatidylcholines (PCs) | 74% |
| Triglycerides (TGs) | Not specified as a percentage of total, but detected |
| Phosphatidylethanolamines (PEs) | Detected, but at low levels |
| Lysophosphatidylcholines (LPCs) | Detected in explants and media |
Table 2: Distribution of 13C-Palmitate into Lipid Species in Liver and Muscle of Fasting Mice (10 minutes post-injection) [3][4]
| Tissue | Labeled Lipid Species | Amount (nmol/g protein) |
| Liver | Triglycerides (TGs) | 511 ± 160 |
| Phosphatidylcholines (PCs) | 58 ± 9 | |
| Muscle | Triglycerides (TGs) | Not detected |
| Phosphatidylcholines (PCs) | Not detected | |
| Palmitoylcarnitine | 0.95 ± 0.47 |
Table 3: Isotopic Enrichment of Palmitoyl-CoA in HEK293 Cells [5]
| Time after [U-13C]palmitate addition | % of Total Palmitoyl-CoA Pool Labeled |
| 3 hours | ~60% |
Signaling Pathways Modulated by Palmitic Acid
Excess palmitic acid can induce cellular stress and activate specific signaling pathways implicated in various pathologies.
TLR4-Mediated Inflammatory Signaling
Palmitic acid is recognized as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade. This pathway is central to the development of insulin (B600854) resistance and metabolic inflammation.
Endoplasmic Reticulum (ER) Stress
An overload of saturated fatty acids like palmitic acid can disrupt protein folding in the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR). Two key sensors of the UPR are PERK and IRE1α.
Apoptosis (Programmed Cell Death)
Prolonged or severe ER stress, along with other cellular insults induced by palmitic acid, can trigger apoptosis. This process is executed by a family of proteases called caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways can be activated.
Experimental Protocols
Accurate tracing of this compound requires robust experimental protocols for sample preparation and analysis.
Lipid Extraction from Adherent Cell Culture (Bligh-Dyer Method)[6][7][8][9][10]
This protocol is a widely used method for the extraction of total lipids from cultured cells.
-
Cell Lysis and Initial Extraction:
-
Aspirate the culture medium and wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture directly to the culture plate.
-
Scrape the cells and collect the cell lysate in a glass tube.
-
Vortex the mixture thoroughly for 1 minute.
-
-
Phase Separation:
-
Add 1 mL of chloroform to the tube and vortex for 30 seconds.
-
Add 1 mL of water to the tube and vortex for another 30 seconds.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the protein interface.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis[11][12][13][14][15]
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized to increase their volatility. The most common method is conversion to Fatty Acid Methyl Esters (FAMEs).
-
Transesterification/Esterification:
-
To the dried lipid extract, add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.
-
Seal the tube tightly and heat at 60°C for 10 minutes.
-
-
Extraction of FAMEs:
-
Cool the reaction tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
The sample is now ready for injection into the GC-MS system.
-
Analysis by Mass Spectrometry
-
Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated based on their volatility and polarity on a GC column and then detected by a mass spectrometer. The mass shift due to the deuterium (B1214612) atoms in this compound and its metabolic products allows for their specific detection and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of intact complex lipids (e.g., triglycerides, phospholipids), LC-MS/MS is the method of choice. Lipids are separated by liquid chromatography, and tandem mass spectrometry is used for identification and quantification based on their specific fragmentation patterns. The incorporation of this compound can be determined by the mass shift in the parent ion and/or specific fragment ions.
Conclusion
Tracing the metabolic fate of this compound in cell culture is a powerful technique to elucidate the intricate details of lipid metabolism and its impact on cellular signaling. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to design and interpret stable isotope tracing experiments. By understanding how cells process and respond to saturated fatty acids, scientists and drug development professionals can better identify novel therapeutic targets for metabolic diseases, inflammatory disorders, and other conditions where lipid dysregulation plays a critical role.
References
- 1. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling Effects on Palmitic Acid Biochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid (PA), a 16-carbon saturated fatty acid, is a primary component of dietary fats and plays a crucial role in cellular metabolism and signaling. It serves as a significant energy source through β-oxidation and is a key precursor for the synthesis of more complex lipids. Beyond its metabolic functions, palmitic acid acts as a signaling molecule implicated in a variety of cellular processes and the pathogenesis of metabolic diseases, cardiovascular conditions, and cancer.[1] Deuterium-labeled palmitic acid, particularly the fully deuterated form (d31-palmitic acid), has emerged as an invaluable tool for researchers to trace the metabolic fate of this key fatty acid in vivo and in vitro. This technical guide provides a comprehensive overview of the biochemical effects of deuterium (B1214612) labeling on palmitic acid, with a focus on its application in metabolic research, detailed experimental protocols, and its impact on cellular signaling pathways.
The Role of Deuterium Labeling in Palmitic Acid Research
Deuterium, a stable isotope of hydrogen, can be substituted for hydrogen in organic molecules. This substitution has two primary effects that are leveraged in biochemical research:
-
Metabolic Tracer: The increased mass of deuterium makes deuterated molecules distinguishable from their non-deuterated counterparts by mass spectrometry (MS) and other analytical techniques. This allows researchers to introduce deuterated palmitic acid into a biological system and track its absorption, distribution, metabolism, and excretion (ADME) with high precision.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[2] This phenomenon, known as the kinetic isotope effect, is particularly relevant in studying the oxidation of fatty acids.
Quantitative Effects of Deuterium Labeling on Palmitic Acid Biochemistry
The use of deuterated palmitic acid allows for the precise quantification of its metabolic flux. Below are summaries of quantitative data from studies utilizing d31-palmitic acid.
In Vivo Metabolism and Oxidation
Deuterium Metabolic Imaging (DMI) and isotope ratio mass spectrometry are powerful techniques to quantify the in vivo metabolism of deuterated substrates.
| Parameter | Study Population | Method | Key Findings | Reference |
| Intrahepatic Uptake of d31-Palmitic Acid | Male Sprague Dawley rats on standard diet (SD) vs. high-fat diet (HFD) | Deuterium Metabolic Imaging (DMI) | HFD group showed a higher, though not statistically significant, intrahepatic uptake of d31-palmitic acid (AUC = 57.4 ± 17.0 mM·minutes) compared to the SD group (AUC = 33.3 ± 10.5 mM·minutes). | [3][4] |
| Dietary Fat Oxidation | Human subjects during exercise | Oral administration of d31-palmitate and [1-13C]palmitate | Cumulative recovery of d31-palmitate in urine was 10.6 ± 3%, while acetate-corrected [1-13C]palmitate recovery in breath was 10.2 ± 3%. The two methods were well-correlated. | [5] |
Kinetic Isotope Effect (KIE) on Fatty Acid Oxidation
While specific quantitative data on the KIE of deuterated palmitic acid on individual enzymes of β-oxidation is limited in the reviewed literature, studies on other deuterated fatty acids provide a strong indication of the expected magnitude of this effect. The rate-limiting step in fatty acid oxidation is often the initial hydrogen abstraction.
| Fatty Acid | Enzyme System | Observed KIE (kH/kD) | Implication for Palmitic Acid | Reference |
| Perdeuterobutyryl-CoA | Fatty Acyl-CoA Dehydrogenase | 30 to 50 | Suggests a very large KIE can be expected for the initial dehydrogenation step in the β-oxidation of deuterated palmitic acid, significantly slowing its metabolism. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated palmitic acid in research.
Synthesis of Deuterated Palmitic Acid
While commercially available, d31-palmitic acid can be synthesized in the lab. A common method is through metal-catalyzed hydrothermal H/D exchange.
-
Principle: This method utilizes a catalyst, such as platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D2O), at elevated temperatures.
-
General Procedure:
-
Palmitic acid is mixed with D2O and a Pt/C catalyst in a sealed reaction vessel.
-
The mixture is heated to a specified temperature to initiate the H/D exchange.
-
To achieve high levels of deuteration (>98%), the process may be repeated multiple times with fresh D2O and catalyst.
-
The deuterated palmitic acid is then purified from the reaction mixture.
-
In Vitro Administration of d31-Palmitic Acid to Cultured Cells
Palmitic acid is insoluble in aqueous culture media and must be complexed to a carrier protein, typically bovine serum albumin (BSA), for delivery to cells.
-
Materials:
-
d31-palmitic acid powder
-
Ethanol or 0.01 N NaOH
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or cell culture medium
-
-
Protocol for BSA Conjugation:
-
Prepare a stock solution of d31-palmitic acid (e.g., 20 mM) by dissolving it in 0.01 N NaOH at 70°C.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10%) in PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Add the d31-palmitic acid stock solution to the BSA solution dropwise while stirring to achieve the desired final concentration and molar ratio (typically between 2:1 and 6:1 PA:BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterile-filter the d31-palmitic acid-BSA complex before adding it to cell cultures.
-
In Vivo Administration of d31-Palmitic Acid to Rodents for Metabolic Studies
For in vivo studies, d31-palmitic acid is typically administered via intraperitoneal (i.p.) injection or oral gavage.
-
Preparation for Injection:
-
d31-palmitic acid is complexed with BSA in a saline solution, similar to the in vitro protocol, to ensure solubility and bioavailability.
-
-
Example Protocol for DMI in Rats: [3]
-
Prepare a solution of d31-palmitic acid complexed with BSA at a 5:1 molar ratio.
-
Administer a bolus of 0.01 g/kg body weight of d31-palmitic acid via intraperitoneal injection immediately before the start of the DMI measurement.
-
Analysis of d31-Palmitic Acid and its Metabolites by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of fatty acids.
-
Sample Preparation (Lipid Extraction):
-
For Cells: Lyse cells (e.g., 0.5 million) with methanol (B129727) and acidify with HCl. Add a known amount of a deuterated internal standard (other than d31-PA, if measuring endogenous PA as well). Extract lipids using a solvent like isooctane.[7]
-
For Plasma: Add a known amount of internal standard to the plasma sample, mix with methanol, and acidify with HCl. Extract lipids with isooctane.[7]
-
For Tissues: Homogenize the tissue in methanol, add an internal standard, and perform a lipid extraction.
-
-
Derivatization:
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS.
-
The fatty acids are separated based on their retention times on the GC column.
-
The mass spectrometer detects the mass-to-charge ratio of the eluting molecules, allowing for the differentiation and quantification of d31-palmitic acid and its metabolites from their unlabeled counterparts.
-
Visualization of Pathways and Workflows
Signaling Pathways Influenced by Palmitic Acid Metabolism
Palmitic acid metabolism is intricately linked to major signaling pathways that regulate cell growth, inflammation, and insulin (B600854) sensitivity. Deuterated palmitic acid can be used to trace the flux of palmitate into molecules that modulate these pathways.
Experimental Workflow for In Vivo Deuterium Metabolic Imaging (DMI)
DMI allows for the non-invasive, real-time visualization and quantification of metabolic pathways.
Workflow for GC-MS Analysis of d31-Palmitic Acid
This workflow outlines the key steps from sample collection to data analysis for quantifying deuterated palmitic acid.
Conclusion
Deuterium labeling of palmitic acid provides a powerful and versatile tool for investigating lipid metabolism and its role in cellular signaling. The ability to trace the metabolic fate of palmitic acid with high precision using techniques like GC-MS and DMI offers researchers unprecedented insights into the dynamics of fatty acid utilization in both health and disease. Furthermore, the kinetic isotope effect associated with deuteration presents a unique opportunity to probe the mechanisms of fatty acid oxidation. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to employ deuterated palmitic acid in their studies, providing both the theoretical background and practical methodologies necessary for its successful implementation.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High-Fat Diet Using Deuterium Metabolic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. jfda-online.com [jfda-online.com]
Methodological & Application
Application Note: Quantification of Palmitic Acid-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled compounds are critical internal standards for quantitative analysis, offering high precision and accuracy by correcting for sample loss during preparation and for variations in instrument response.[1][2] Palmitic acid-d4, a deuterium-labeled analog of palmitic acid, is an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. This application note details a robust protocol for the quantification of palmitic acid using a stable isotope dilution method with this compound as the internal standard, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[3] The methodology involves lipid extraction, derivatization to increase volatility, and subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[2][4]
Experimental Protocol
This protocol outlines the procedure for extracting and quantifying total palmitic acid from a biological sample (e.g., plasma, tissue homogenate).
1.1 Materials and Reagents
-
Standards: Palmitic acid (≥99%), this compound (≥98% isotopic purity)
-
Solvents (HPLC or GC grade): Methanol, Chloroform, Iso-octane, Acetonitrile, Hexane (B92381)
-
Reagents:
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Derivatization Agent: 14% Boron Trifluoride in Methanol (BF₃-Methanol) OR N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[5][6]
-
Diisopropylethylamine (DIPEA) and Pentafluorobenzyl Bromide (PFB-Br) for PFB ester derivatization[7]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
-
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Glass test tubes with PTFE-lined screw caps
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Vortex mixer
-
Autosampler vials with inserts
-
1.2 Sample Preparation: Lipid Extraction and Saponification
-
Spiking: To 100 µL of sample (e.g., plasma) in a glass tube, add a known amount of this compound solution (the internal standard). The amount should be chosen to be in the mid-range of the expected endogenous palmitic acid concentration.
-
Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of water, vortex for 30 seconds, and centrifuge at 3000 x g for 5 minutes to separate the layers.[7][8]
-
Collection: Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a new clean glass tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a SpeedVac.[9]
-
Saponification (for total fatty acids): To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the fatty acid esters.[7]
-
Acidification: After cooling, acidify the mixture by adding 500 µL of 1N HCl to protonate the free fatty acids. The pH should be below 5.[7]
1.3 Derivatization: Fatty Acid Methyl Ester (FAME) Preparation
Due to their low volatility, fatty acids must be derivatized before GC analysis.[5] Esterification to form FAMEs is a common and effective method.[10]
-
Reagent Addition: To the acidified sample from step 1.2.7, add 2 mL of 14% BF₃-Methanol solution.[6]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 60 minutes.[5][6]
-
Extraction of FAMEs: After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex for 1 minute and centrifuge to separate the layers.
-
Collection: Transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis. An injection volume of 1 µL is typical.[7]
1.4 GC-MS Instrumental Parameters
The following are typical starting parameters that may require optimization for your specific instrument and column.
| GC Parameter | Setting |
| Instrument | Agilent 6890N GC or equivalent[2] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar[4][11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Injector | Splitless mode, 280°C[4] |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, hold for 3 min[11] |
| MS Parameter | Setting |
| Instrument | Agilent 5975 MSD or equivalent[2] |
| Ionization Mode | Electron Impact (EI), 70 eV[4] |
| Source Temp. | 230°C[4] |
| Transfer Line | 280°C[4] |
| Acquisition | Selected Ion Monitoring (SIM)[2] |
Data Presentation and Analysis
2.1 SIM Ions and Retention Times
The quantification of palmitic acid is based on the principle of stable isotope dilution.[2][3] The ratio of the peak area of the analyte to the peak area of the internal standard is used for calibration.
| Analyte (as Methyl Ester) | Approx. Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion (m/z) |
| Methyl Palmitate | ~11.5 | 270.2 | 74, 87 |
| Methyl Palmitate-d4 | ~11.5 | 274.2 | 74, 91 |
Note: Retention times and ions should be empirically determined on your specific instrument. The m/z 74 ion is a characteristic fragment for many FAMEs.
2.2 Calibration Curve
A calibration curve is constructed by analyzing standards with known concentrations of unlabeled palmitic acid and a fixed concentration of this compound. The peak area ratio is plotted against the concentration of the unlabeled analyte.
| Palmitic Acid (µg/mL) | This compound (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 10 | 0.051 |
| 1.0 | 10 | 0.102 |
| 5.0 | 10 | 0.498 |
| 10.0 | 10 | 1.005 |
| 25.0 | 10 | 2.510 |
| 50.0 | 10 | 4.995 |
| Linearity | y = 0.100x + 0.001 | R² = 0.9998 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of stable isotope dilution mass spectrometry.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 9. blog.organomation.com [blog.organomation.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
Application Note: Sample Preparation for the Quantitative Analysis of Palmitic Acid-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a key component of complex lipids and a primary product of fatty acid synthesis.[1] Its analysis provides critical insights into biochemical pathways related to metabolic diseases and drug development. Palmitic acid-d4 is a stable isotope-labeled version of palmitic acid, commonly used as an internal standard for precise and accurate quantification in biological matrices using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Proper sample preparation is paramount for reliable quantification, as it involves extracting the analyte from a complex matrix, removing interferences, and often, chemical modification (derivatization) to improve analytical performance. This document provides detailed protocols for common sample preparation techniques for this compound analysis.
Extraction of this compound from Biological Samples
The first step in the analytical workflow is the extraction of lipids, including palmitic acid, from the biological matrix (e.g., plasma, tissues, cells). The choice of method depends on the sample type, required throughput, and the desired lipid classes to be co-extracted.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Bligh & Dyer Method (Two-Phase): A widely used method that utilizes a chloroform:methanol (B129727):water solvent system to partition lipids into an organic phase.[4][5]
-
Single-Phase Extraction: Modern variations use solvents like a 1-butanol:methanol mixture, which offers a simplified, single-phase extraction suitable for high-throughput applications without the need for drying and reconstitution steps.[4]
-
Three-Phase Liquid Extraction (3PLE): A novel LLE technique that uses a single-step extraction to fractionate lipids by polarity into two separate organic phases, with neutral lipids in the upper phase and more polar lipids in the middle phase.[6]
Experimental Protocol: Single-Phase LLE with 1-Butanol/Methanol
This protocol is adapted for small sample volumes, such as plasma, and is compatible with direct injection for LC-MS analysis.[4]
-
Aliquot 10 µL of plasma into a clean 1.5 mL microcentrifuge tube. To avoid contamination, glass vials and glass pipettes are recommended where possible.[1]
-
Add 100 µL of a 1-butanol:methanol (1:1, v/v) solution. This solution should contain the this compound internal standard at a known concentration.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant, which contains the extracted lipids, to a clean autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate analytes from a complex mixture by partitioning them between a solid stationary phase and a liquid mobile phase. It is highly effective for removing interfering substances.[8][9] For fatty acid isolation, aminopropyl-bonded silica (B1680970) is a common stationary phase.[10][11]
Experimental Protocol: SPE for Free Fatty Acid Isolation
This protocol is designed to isolate free fatty acids (FFAs) from a lipid extract.
-
Column Conditioning: Condition an aminopropyl SPE cartridge by passing 2 mL of hexane (B92381) through it.
-
Sample Loading: Load the lipid extract (dissolved in a non-polar solvent like hexane) onto the conditioned SPE column.
-
Washing (Elution of Neutral Lipids): Wash the column with 2-3 mL of a chloroform:2-propanol (2:1, v/v) mixture to elute neutral lipids like triacylglycerols and cholesterol esters.
-
Elution of Free Fatty Acids: Elute the desired FFA fraction, including this compound, by passing 2 mL of diethyl ether containing 2% acetic acid through the column.[12]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen before derivatization or reconstitution for analysis.
Comparison of Extraction Methods
| Method | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Well-established, versatile for various sample types.[4][5] | Can be labor-intensive, may require solvent evaporation/reconstitution steps, uses halogenated solvents (e.g., chloroform).[4] | >90%[4] |
| Solid-Phase Extraction (SPE) | High selectivity, provides cleaner extracts, amenable to automation.[8][9] | Can be more expensive, requires method development to optimize recovery. | 70-99% depending on the specific protocol and analyte.[8][10] |
Derivatization for GC-MS Analysis
For GC-MS analysis, the low volatility and high polarity of free fatty acids necessitate a derivatization step.[13][14] This process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, resulting in improved chromatographic peak shape and sensitivity.[13]
Esterification to Fatty Acid Methyl Esters (FAMEs)
The most common derivatization method is esterification to form FAMEs.[13] Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol is a widely used and effective method.[14]
Experimental Protocol: FAMEs Derivatization with BF₃-Methanol
-
Place the dried lipid extract in a screw-capped glass tube with a PTFE liner.[13]
-
Add 1 mL of 14% BF₃ in methanol.[14]
-
Cap the tube tightly and heat at 60°C for 60 minutes in an incubator or oven.[13][14]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial, often through a small amount of anhydrous sodium sulfate (B86663) to remove residual water. The sample is now ready for GC-MS analysis.
Silylation to Trimethylsilyl (TMS) Esters
Silylation is an alternative method that converts the carboxyl group to a TMS ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[13][14] This method is highly sensitive to moisture.[13]
Experimental Protocol: Silylation with BSTFA
-
Ensure the sample extract is completely dry.[13]
-
Add 50 µL of BSTFA (often with 1% TMCS as a catalyst) and 50 µL of a solvent like acetonitrile (B52724) to the dried sample in a micro-reaction vial.[14]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[13][14]
-
After cooling, the sample can be directly analyzed by GC-MS.
Analytical Methods and Data
Quantitative analysis is typically performed using GC-MS or LC-MS/MS, with this compound serving as the internal standard for isotope dilution mass spectrometry.
GC-MS Analysis of FAMEs
| Parameter | Typical Condition |
| Column | Fused silica capillary column (e.g., DB-Wax, SP-2560) |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Oven Program | Start at 150°C, ramp to 240°C.[15] |
| Ionization Mode | Electron Impact (EI, 70 eV)[16] |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Ions to Monitor (this compound FAME) | m/z specific to the deuterated derivative (e.g., parent ion and characteristic fragments) |
| Ions to Monitor (Palmitic Acid FAME) | m/z 270 (M+), 74 (McLafferty rearrangement ion)[16] |
LC-MS/MS Analysis
LC-MS/MS can analyze underivatized free fatty acids, though derivatization is sometimes used to enhance ionization efficiency.[12][17]
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm)[17] |
| Mobile Phase A | Water with 0.1% Formic Acid[17] |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid[17] |
| Flow Rate | 0.3-0.4 mL/min[17] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Acquisition | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Precursor ion [M-H]⁻ → Product ion (e.g., 259.3 → 259.3) |
| MRM Transition (Palmitic Acid) | 255.2 → 255.2[17] |
Important Considerations for Accurate Analysis
A significant challenge in palmitic acid analysis is background contamination from laboratory consumables.[1] Palmitate is often used as a lubricant or slip agent in the manufacturing of plastics.[1]
-
Use Glassware: Whenever possible, use glass pipettes, vials, and tubes to minimize contact with plastics.[1]
-
Pre-rinse Plastics: If plastic consumables are unavoidable, pre-rinsing pipette tips and tubes with methanol or another organic solvent can significantly reduce palmitate contamination.[1]
-
Run Blanks: Always include procedural blanks (extractions performed with no biological sample) to assess the level of background contamination.[1]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Acid-catalyzed esterification of palmitic acid to its methyl ester.
References
- 1. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Palmitic Acid-d4 in Stable Isotope Tracing Experiments
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique used to study metabolic pathways in vivo and in vitro. By introducing a substrate labeled with a stable isotope (e.g., Deuterium, ¹³C), researchers can track the movement of atoms through various metabolic processes. Palmitic acid-d4 (d4-PA), a deuterated form of the most common saturated fatty acid in the human body, serves as a crucial tracer for investigating lipid metabolism.[1][2] Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be metabolized through the same pathways without perturbing the biological system.[3]
This document provides detailed application notes and protocols for using this compound in stable isotope tracing experiments to elucidate the dynamics of fatty acid metabolism, including oxidation, elongation, and incorporation into complex lipids.
Key Applications
The use of this compound allows for the precise measurement of several key metabolic fluxes:
-
Fatty Acid Oxidation (β-oxidation): Quantifying the rate at which palmitic acid is broken down to produce acetyl-CoA for energy production.[3] Tracing the d4 label can help determine the contribution of plasma free fatty acids to overall energy expenditure.
-
De Novo Lipogenesis (DNL) and Fatty Acid Elongation: While d4-PA itself is a tracer, its use in conjunction with other labeled precursors (like ¹³C-glucose) can help differentiate between the uptake of existing fatty acids and the synthesis of new ones.[2][4] Furthermore, the elongation of d4-PA to stearic acid (18:0) and other longer-chain fatty acids can be directly tracked.[5][6]
-
Incorporation into Complex Lipids: Measuring the rate of d4-PA incorporation into various lipid pools, such as triglycerides (TAGs), phospholipids, and cholesteryl esters, provides insights into lipid storage, membrane synthesis, and lipoprotein metabolism.[3]
-
Metabolic Flux Analysis in Disease Models: This technique is invaluable for studying dysregulated lipid metabolism in conditions like obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][7]
Experimental Workflow and Protocols
A typical stable isotope tracing experiment involving this compound follows a multi-step process from tracer administration to data analysis.
Caption: General experimental workflow for stable isotope tracing with this compound.
Protocol: In Vivo Tracer Administration (Intravenous Infusion)
This protocol is adapted for rodent models but can be scaled for other species.
-
Tracer Preparation:
-
Prepare a stock solution of this compound by dissolving it in ethanol.
-
Complex the d4-PA to fatty acid-free Bovine Serum Albumin (BSA). A typical molar ratio is 5:1 (PA:BSA).
-
Briefly, warm the BSA solution (in sterile saline) to 37°C. Slowly add the d4-PA-ethanol solution to the BSA while stirring gently.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Animal Preparation:
-
Fast the animals overnight (e.g., 12-14 hours) to achieve a metabolic steady state.
-
Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., jugular vein for infusion, carotid artery for sampling).
-
-
Infusion:
-
Administer a primed-constant infusion to reach isotopic steady state quickly.[3] A priming bolus is given, followed immediately by a continuous infusion.
-
The infusion rate and duration depend on the specific research question and animal model. Refer to Table 1 for example parameters.
-
-
Blood & Tissue Collection:
-
Collect baseline blood samples before starting the infusion.
-
Collect blood samples at several time points during the infusion to confirm the achievement of isotopic steady state.[8]
-
At the end of the experiment, collect terminal blood and tissues of interest (e.g., liver, adipose tissue, muscle).
-
Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.[9] Store all samples at -80°C until analysis.
-
Protocol: Lipid Extraction from Plasma and Tissues
This protocol is based on the widely used Bligh and Dyer method.[10]
-
Sample Preparation:
-
For plasma: Use 50-100 µL of plasma.
-
For tissues: Homogenize ~50 mg of frozen tissue in ice-cold phosphate-buffered saline (PBS).
-
To each sample, add an internal standard (e.g., Palmitic Acid-d31 or another odd-chain fatty acid) to correct for extraction efficiency.
-
-
Extraction:
-
Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture to the sample. Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water (or 0.9% NaCl) to induce phase separation. Vortex again for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.
-
Carefully collect the lower organic phase using a glass syringe and transfer it to a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent (e.g., acetonitrile:isopropanol) for LC-MS analysis or proceed to derivatization for GC-MS.[10]
-
Protocol: Mass Spectrometry Analysis
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific lipids of interest and instrument availability. LC-MS/MS is often preferred for its ability to analyze a broader range of intact lipid classes with minimal sample preparation.[11]
-
For GC-MS Analysis:
-
Derivatization: Fatty acids must be derivatized to make them volatile. A common method is conversion to pentafluorobenzyl (PFB) esters.[12]
-
Analysis: Analyze samples using GC with a suitable column (e.g., DB-5ms). Use selected ion monitoring (SIM) to detect the molecular ions of unlabeled palmitate and this compound.
-
-
For LC-MS/MS Analysis:
-
Chromatography: Separate lipids using a C18 reverse-phase column.
-
Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the specific precursor-to-product ion transitions for both the analyte (d4-PA) and the unlabeled endogenous compound.[10]
-
Data Presentation and Analysis
Quantitative Parameters and Data
Clear presentation of quantitative data is essential for interpretation.
Table 1: Example Parameters for In Vivo d4-PA Infusion in Rodents
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Tracer | This compound | - | - |
| Priming Dose | 1.5 | µmol/kg | [8] |
| Infusion Rate | 0.10 | µmol/kg/min | [8] |
| Infusion Duration | 90 - 120 | minutes | [8] |
| Blood Sampling | 0, 60, 75, 90 | minutes |[8] |
Table 2: Example Mass Spectrometry Transitions for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| Palmitic Acid (Endogenous) | 255.2 | 255.2 | Negative SIM |
| This compound (Tracer) | 259.2 | 259.2 | Negative SIM |
| Stearic Acid (Elongation Product) | 283.3 | 283.3 | Negative SIM |
| Stearic Acid-d4 (from d4-PA) | 287.3 | 287.3 | Negative SIM |
Table 3: Example Isotopic Enrichment Data from a Liver Tissue Extract
| Lipid Species | Isotopic Enrichment (M+4, %) | Interpretation |
|---|---|---|
| Free Palmitic Acid | 15.2 ± 1.8 | Represents the tracer abundance in the free fatty acid pool. |
| Triglyceride-Palmitate | 8.5 ± 1.1 | Shows the rate of d4-PA incorporation into storage lipids. |
| Phosphatidylcholine-Palmitate | 5.1 ± 0.7 | Indicates d4-PA incorporation into membrane lipids. |
| Free Stearic Acid | 2.3 ± 0.4 | Demonstrates elongation of the d4-PA tracer. |
Note: Data are hypothetical examples for illustrative purposes, based on principles from cited literature.[5][6]
Data Calculation and Interpretation
The primary goal is to determine the isotopic enrichment, which reflects the proportion of the labeled tracer relative to the endogenous (unlabeled) pool.
Caption: Logical flow for calculating metabolic flux from raw mass spectrometry data.
-
Calculate Isotopic Enrichment: The tracer-to-tracee ratio (TTR) or atom percent excess (APE) is calculated from the peak areas of the labeled (d4-PA) and unlabeled (d0-PA) analytes obtained from the mass spectrometer.
-
Formula: Enrichment (%) = [Area(M+4) / (Area(M+0) + Area(M+4))] x 100
-
-
Calculate Flux (Rate of Appearance): Under steady-state conditions (achieved via primed-constant infusion), the rate of appearance (Ra) of the endogenous substrate can be calculated using the following equation:[8]
-
Formula: Ra (µmol/kg/min) = [(Ei / Ep) - 1] * I
-
Ei: Enrichment of the infusate (the tracer).
-
Ep: Enrichment of the substrate in plasma at steady state.
-
I: Infusion rate (in µmol/kg/min).
-
-
Metabolic Pathways Overview
This compound introduced into a biological system will enter the cellular fatty acid pool and can be directed into several key metabolic pathways.
Caption: Key metabolic fates of this compound tracer within a cell.
By measuring the d4-enrichment in downstream metabolites like stearic acid, triglycerides, or phospholipids, researchers can quantify the flux through each of these respective pathways. For example, the appearance of d4 in the stearic acid pool is a direct measure of fatty acid elongation.[5][6]
Conclusion
This compound is a versatile and powerful tool for the quantitative study of lipid metabolism. When combined with robust experimental designs and sensitive mass spectrometry techniques, it provides detailed insights into the dynamics of fatty acid flux in both health and disease. The protocols and applications outlined in this document offer a framework for researchers to design and execute meaningful stable isotope tracing experiments, ultimately contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Chain Elongation in Palmitate-perfused Working Rat Heart: MITOCHONDRIAL ACETYL-CoA IS THE SOURCE OF TWO-CARBON UNITS FOR CHAIN ELONGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lipidmaps.org [lipidmaps.org]
Measuring Fatty Acid Flux with Palmitic Acid-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is critical for understanding numerous physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. Fatty acid flux, the rate of movement of fatty acids through metabolic pathways, provides a dynamic snapshot of cellular energy homeostasis. Stable isotope tracing using deuterated fatty acids, such as Palmitic acid-d4 (d4-palmitate), offers a powerful and safe method to quantitatively measure these fluxes in vitro and in vivo. This application note provides detailed protocols for utilizing d4-palmitate to trace the pathways of fatty acid uptake, esterification into complex lipids, and catabolism through β-oxidation.
Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular metabolism. It can be sourced from the diet or synthesized de novo from non-lipid precursors.[1] Once in the cell, palmitate can be activated to Palmitoyl-CoA and enter several pathways:
-
Esterification: Incorporation into complex lipids such as triglycerides (TGs) for energy storage or phospholipids (B1166683) for membrane synthesis.
-
β-oxidation: Breakdown in the mitochondria to produce acetyl-CoA, which can enter the TCA cycle for ATP production.
-
Ceramide Synthesis: A signaling pathway implicated in insulin (B600854) resistance and apoptosis.[1]
By introducing d4-palmitate, a non-radioactive, stable isotope-labeled version of palmitic acid, researchers can trace its fate through these pathways using mass spectrometry. The four deuterium (B1214612) atoms on the palmitate molecule increase its mass by four daltons, allowing for its distinction from endogenous, unlabeled palmitate. This enables the precise quantification of the flux of exogenous palmitate into various lipid pools.
Principle of the Method
The core principle of this technique is metabolic labeling. Cells or organisms are supplied with d4-palmitate, which is taken up and metabolized similarly to its unlabeled counterpart. At specific time points, lipids are extracted from the biological samples (cells, tissues, or plasma). The incorporation of the d4-label into different lipid species is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the abundance of the d4-labeled lipids relative to their unlabeled counterparts, the rate of fatty acid flux into those specific lipid pools can be determined.
Applications
-
Drug Discovery and Development: Evaluating the effect of therapeutic compounds on fatty acid metabolism in preclinical models of diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer.
-
Metabolic Research: Investigating the regulation of fatty acid uptake, storage, and oxidation in response to various stimuli, genetic modifications, or disease states.
-
Nutritional Science: Studying the impact of different dietary components on fatty acid trafficking and metabolism.
-
Biomarker Discovery: Identifying changes in fatty acid flux that may serve as early indicators of disease.
Data Presentation
The quantitative data generated from d4-palmitate tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Representative Data for d4-Palmitate Incorporation into Cellular Lipids in vitro
| Lipid Class | Control (d4-Palmitate Enrichment %) | Treatment A (d4-Palmitate Enrichment %) | Treatment B (d4-Palmitate Enrichment %) |
| Triglycerides (TG) | 15.2 ± 1.8 | 25.6 ± 2.1 | 8.9 ± 1.1 |
| Phosphatidylcholine (PC) | 8.5 ± 0.9 | 10.1 ± 1.2 | 7.2 ± 0.8 |
| Phosphatidylethanolamine (PE) | 6.1 ± 0.7 | 7.5 ± 0.9 | 5.3 ± 0.6 |
| Ceramides | 2.3 ± 0.3 | 4.1 ± 0.5* | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data are hypothetical and for illustrative purposes.
Table 2: Representative Data for d4-Palmitate Distribution in Plasma and Tissue Lipids in vivo
| Tissue | Lipid Fraction | Control (nmol d4-Palmitate / g tissue) | High-Fat Diet (nmol d4-Palmitate / g tissue) |
| Plasma | Free Fatty Acids | 5.8 ± 0.6 | 9.2 ± 1.0 |
| Plasma | Triglycerides | 12.4 ± 1.5 | 28.7 ± 3.2 |
| Liver | Triglycerides | 45.3 ± 5.1 | 98.6 ± 11.2 |
| Adipose Tissue | Triglycerides | 152.7 ± 18.3 | 210.4 ± 25.1 |
| Skeletal Muscle | Triglycerides | 18.9 ± 2.2 | 35.1 ± 4.0* |
Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Flux Measurement in Cultured Cells
This protocol describes the measurement of d4-palmitate uptake and incorporation into cellular lipids in a cultured cell line.
Materials:
-
Cells of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound (d4-palmitate)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727), Chloroform (B151607), and Water (for lipid extraction)
-
Internal standards for lipid classes (e.g., deuterated or odd-chain lipid standards)
-
LC-MS/MS system
Procedure:
-
Preparation of d4-Palmitate-BSA Conjugate: a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. b. Dissolve d4-palmitate in ethanol to make a 100 mM stock solution. c. Warm the BSA solution and the cell culture medium to 37°C. d. Add the d4-palmitate stock solution dropwise to the warm BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 palmitate to BSA). e. Incubate at 37°C for 1 hour to allow for complex formation. f. Sterile filter the d4-palmitate-BSA conjugate.
-
Cell Seeding and Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency. b. The day of the experiment, replace the culture medium with fresh medium containing the d4-palmitate-BSA conjugate at the desired final concentration (e.g., 100 µM). c. Include control wells with unlabeled palmitate-BSA conjugate. d. Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Harvesting and Lipid Extraction: a. At each time point, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold methanol to the wells to quench metabolism and scrape the cells. c. Transfer the cell suspension to a glass tube. d. Perform a Bligh and Dyer or Folch lipid extraction.[2] Briefly, add chloroform and water to the methanol cell suspension to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v). e. Vortex thoroughly and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.
-
LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).[3] b. Inject the sample onto an LC-MS/MS system equipped with a C18 column. c. Use a gradient elution to separate the different lipid classes. d. In the mass spectrometer, monitor for the precursor and product ions of both the unlabeled and d4-labeled lipid species of interest.
-
Data Analysis: a. Integrate the peak areas for the d4-labeled and unlabeled forms of each lipid. b. Calculate the isotopic enrichment for each lipid species as: Enrichment (%) = [Peak Area (d4-labeled) / (Peak Area (d4-labeled) + Peak Area (unlabeled))] x 100 c. Compare the enrichment between different treatment groups and time points to determine the fatty acid flux.
Protocol 2: In Vivo Fatty Acid Flux Measurement in a Mouse Model
This protocol outlines a method for tracing the flux of d4-palmitate into plasma and tissue lipids in mice.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound (d4-palmitate)
-
Intralipid or other suitable vehicle for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Surgical tools for tissue dissection
-
Liquid nitrogen for snap-freezing tissues
-
Homogenizer
-
Lipid extraction solvents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Preparation of d4-Palmitate Infusion Solution: a. Prepare a sterile solution of d4-palmitate complexed with a suitable carrier for intravenous infusion, such as an Intralipid emulsion. The final concentration should be determined based on the desired dosage.
-
Animal Dosing and Sample Collection: a. Acclimate the mice to the experimental conditions. b. Anesthetize the mouse. c. Collect a baseline blood sample (t=0) via the tail vein or retro-orbital sinus. d. Administer the d4-palmitate solution via tail vein injection or a continuous infusion. The dosing regimen will depend on the experimental question (bolus chase vs. steady-state). e. Collect blood samples at various time points post-infusion (e.g., 5, 15, 30, 60, 120 minutes). f. At the final time point, euthanize the mouse and quickly dissect the tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart). g. Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Sample Processing: a. Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C. b. Tissues: Weigh the frozen tissue and homogenize it in a suitable buffer.
-
Lipid Extraction: a. Perform a lipid extraction on a known amount of plasma or tissue homogenate using the Bligh and Dyer or Folch method as described in Protocol 1.[2]
-
LC-MS/MS Analysis: a. Analyze the lipid extracts by LC-MS/MS as described in Protocol 1.
-
Data Analysis: a. Quantify the amount of d4-palmitate incorporated into different lipid classes in plasma and tissues. This can be expressed as a percentage of enrichment or as an absolute amount by using an internal standard curve. b. Calculate the rate of appearance and disappearance of d4-palmitate from the plasma to determine whole-body fatty acid turnover. c. Compare the d4-palmitate incorporation in different tissues between experimental groups.
Mandatory Visualizations
Caption: Cellular metabolism of d4-Palmitic acid.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for Palmitic Acid-d4 Metabolic Labeling in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in cellular energy metabolism and signaling pathways.[1][2][3] Stable isotope labeling with deuterated analogs, such as Palmitic acid-d4, offers a powerful and safe method to trace the metabolic fate of palmitic acid in cell culture systems.[3] By replacing hydrogen atoms with deuterium, this compound can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS), enabling the quantitative analysis of fatty acid uptake, trafficking, and incorporation into complex lipids and proteins.[4] This technique provides valuable insights into lipid metabolism in various physiological and pathological contexts, including metabolic diseases, cancer, and neurodegenerative disorders.[1][5]
Applications
Metabolic labeling with this compound can be employed in a variety of cell culture-based assays to investigate:
-
Fatty Acid Uptake and Transport: Quantify the rate of palmitic acid uptake by cells and identify the proteins involved in its transport across the plasma membrane.
-
De Novo Lipogenesis and Fatty Acid Elongation: Differentiate between the uptake of exogenous palmitic acid and its de novo synthesis within the cell. Trace the elongation of palmitic acid to longer-chain fatty acids.[6]
-
Complex Lipid Synthesis and Turnover: Monitor the incorporation of palmitic acid into various lipid classes, including triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs), to study lipid storage and membrane biogenesis.
-
Protein S-Palmitoylation: Detect and quantify the attachment of palmitic acid to cysteine residues of proteins, a reversible post-translational modification that regulates protein localization, stability, and function.[5][7][8]
-
Metabolic Flux Analysis: Elucidate the contribution of palmitic acid to various metabolic pathways, such as beta-oxidation and the tricarboxylic acid (TCA) cycle.
Data Presentation
The quantitative data obtained from this compound labeling experiments can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Quantification of this compound Uptake in Cultured Hepatocytes
| Treatment Group | Incubation Time (hours) | Intracellular this compound (nmol/mg protein) | Percent Labeled Palmitate of Total Palmitate |
| Control | 1 | 5.2 ± 0.6 | 15.3 ± 1.8 |
| Control | 4 | 18.9 ± 2.1 | 45.8 ± 5.3 |
| Inhibitor X | 1 | 2.1 ± 0.3 | 6.2 ± 0.9 |
| Inhibitor X | 4 | 7.5 ± 0.9 | 18.1 ± 2.2 |
Table 2: Incorporation of this compound into Cellular Lipid Species in Adipocytes
| Lipid Class | Control (% of total labeled lipids) | Insulin-Stimulated (% of total labeled lipids) |
| Triglycerides (TG) | 65.4 ± 7.2 | 78.1 ± 8.5 |
| Phosphatidylcholine (PC) | 18.2 ± 2.0 | 12.5 ± 1.4 |
| Phosphatidylethanolamine (PE) | 7.9 ± 0.9 | 5.3 ± 0.6 |
| Diacylglycerol (DAG) | 4.1 ± 0.5 | 2.8 ± 0.3 |
| Free Fatty Acids (FFA) | 4.4 ± 0.6 | 1.3 ± 0.2 |
Table 3: Relative Quantification of Protein S-Palmitoylation using this compound
| Protein ID | Peptide Sequence | Fold Change in Palmitoylation (Treated vs. Control) | p-value |
| Protein A | CYSNLEDFVK | 2.5 ± 0.3 | < 0.01 |
| Protein B | GACLPQFFR | 0.8 ± 0.1 | > 0.05 |
| Protein C | VVCTISTK | 3.1 ± 0.4 | < 0.001 |
| C denotes the palmitoylated cysteine residue. |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with this compound
This protocol outlines the general steps for labeling adherent cells with this compound to study fatty acid uptake and metabolism.
Materials:
-
Adherent cells of interest (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
This compound (deuterated palmitic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
0.1 M NaOH
-
Sterile PBS
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., C17:0 or another deuterated fatty acid not present in the sample)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound-BSA Complex: a. Prepare a 100 mM stock solution of this compound in ethanol. b. In a sterile tube, add the desired amount of this compound stock solution. c. Add an equimolar amount of 0.1 M NaOH to saponify the fatty acid. d. Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. e. Add the BSA solution to the saponified this compound, vortex gently, and incubate at 37°C for 30 minutes to allow complex formation. The final concentration of the complex should be determined based on the desired working concentration for cell treatment.
-
Metabolic Labeling: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add fresh culture medium containing the desired concentration of the this compound-BSA complex (a typical starting concentration is 50-100 µM). c. Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours).
-
Cell Harvesting and Lipid Extraction: a. At the end of the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of a chloroform:methanol mixture (e.g., 2:1 v/v) to the cells. c. Scrape the cells and collect the cell lysate in a glass tube. d. Add the internal standard. e. Vortex the mixture vigorously and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.
-
Sample Preparation for Mass Spectrometry: a. Reconstitute the dried lipid extract in a solvent compatible with the MS analysis (e.g., acetonitrile:isopropanol, 1:1 v/v).[9] b. Transfer the sample to an appropriate vial for analysis.
-
Mass Spectrometry Analysis: a. Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Monitor the mass-to-charge ratio (m/z) for both unlabeled palmitic acid and this compound. c. Quantify the amount of labeled palmitate by comparing its peak area to that of the internal standard.
Protocol 2: Analysis of Protein S-Palmitoylation using this compound
This protocol describes a method to identify and quantify proteins that are post-translationally modified with palmitic acid.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (B48618) (IAM)
-
Trypsin (MS-grade)
-
Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)
Procedure:
-
Cell Lysis: a. After labeling with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. b. Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: a. Reduce the protein disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating at 37°C for 30 minutes. Avoid using DTT as it can lead to palmitoyl (B13399708) loss.[4] b. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Precipitation and Digestion: a. Precipitate the proteins using a method such as acetone (B3395972) precipitation to remove interfering substances. b. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). c. Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: a. Desalt the resulting peptide mixture using a C18 desalting column or spin tip to remove salts and other contaminants. b. Dry the desalted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture using a high-resolution mass spectrometer. c. In the MS1 scan, look for peptide pairs separated by 4 Da, corresponding to the unlabeled and d4-labeled palmitoylated peptides. d. In the MS2 scan, fragment the parent ions to obtain sequence information and confirm the site of palmitoylation.
-
Data Analysis: a. Use proteomics software to identify the palmitoylated proteins and peptides. b. Quantify the relative abundance of the d4-labeled palmitoylated peptides to determine changes in palmitoylation levels between different experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling with this compound.
Caption: Metabolic pathways of this compound in a typical mammalian cell.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]
- 8. Selective Enrichment and Direct Analysis of Protein S-Palmitoylation Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Applications of Palmitic Acid-d4 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Palmitic acid-d4, a stable isotope-labeled fatty acid, in animal models. It is intended to guide researchers in designing and executing metabolic studies to trace the fate of palmitic acid, a key saturated fatty acid implicated in various physiological and pathological processes.
Introduction to this compound in In Vivo Research
This compound is a deuterated form of palmitic acid, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a powerful tool for metabolic tracing studies in vivo. By administering this compound to animal models, researchers can track its absorption, distribution, and incorporation into various lipid species and tissues. This allows for the quantitative analysis of fatty acid metabolism, including de novo lipogenesis, fatty acid oxidation, and esterification into complex lipids such as triglycerides and phospholipids. These studies are crucial for understanding the role of fatty acid metabolism in diseases like metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized deuterated palmitic acid in animal models.
Table 1: Dosage and Administration of Deuterated Palmitic Acid in Rodent Models
| Animal Model | Deuterated Palmitic Acid Variant | Dosage | Administration Route | Study Focus | Reference |
| Mice | Palmitic acid-d31 | 30 µmol/mouse | Intraperitoneal (IP) | Anxiety-like behavior | [4] |
| Rats | Palmitic acid-d31 | 0.01 g/kg body weight | Intraperitoneal (IP) | Hepatic fatty acid metabolism | [5] |
| Mice | Palmitic acid | 2, 5, and 10 mg/kg | Oral | Immunomodulatory activity | [6] |
| Rats | Palmitic acid | - | Intracerebroventricular (i.c.v.) infusion | Hypothalamic insulin (B600854) resistance | [7] |
| Mice | Palmitic acid | 0.3, 3, and 30 µmol | Intraperitoneal (IP) | Locomotor activity | [4] |
Table 2: Key Outcomes Measured in Animal Studies Using Deuterated Palmitic Acid
| Animal Model | Tissue/Sample Analyzed | Key Metabolic Outcome Measured | Analytical Method | Reference |
| Hairless mice and Sprague-Dawley rats | Epidermis, liver, spinal cord | De novo synthesis and chain elongation of long-chain fatty acids | Mass isotopomer distribution analysis | [1] |
| Rats with fatty liver disease | Liver | Hepatic palmitic acid metabolism | Deuterium Metabolic Imaging (DMI) | [5] |
| Mice | Plasma, Amygdala | Plasma FFA concentration, Serotonin metabolism | Not specified | [4][8] |
| Mice | Paw tissue | Delayed-type hypersensitivity response | Paw thickness measurement | [6] |
| Rodents | Hypothalamus | Insulin signaling (p-AKT) | Western blot | [7] |
Experimental Protocols
Protocol for Intraperitoneal (IP) Administration of this compound in Mice for Metabolic Tracing
Objective: To trace the short-term metabolic fate of an exogenous bolus of palmitic acid.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), sterile
-
Vehicle (e.g., castor oil or PBS with BSA)
-
Animal model: C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for IP injection
-
Equipment for sample collection (e.g., capillary tubes for blood, surgical tools for tissue)
-
Liquid nitrogen for snap-freezing samples
Procedure:
-
Preparation of this compound Solution:
-
To enhance solubility in an aqueous solution, this compound should be complexed with fatty acid-free BSA.[5]
-
Prepare a stock solution of this compound in ethanol (B145695).
-
In a sterile tube, add the required amount of this compound stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Resuspend the dried this compound in a sterile PBS solution containing a molar excess of fatty acid-free BSA (e.g., 5:1 BSA to palmitic acid molar ratio).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Prepare a vehicle control solution containing the same concentration of BSA in PBS without this compound.
-
-
Animal Preparation and Dosing:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Fast the mice overnight (12-16 hours) with free access to water to ensure a basal metabolic state.
-
Weigh each mouse to determine the precise injection volume.
-
Administer the prepared this compound solution via intraperitoneal injection. A typical dose might range from 0.3 to 30 µmol per mouse.[4] The exact dose should be optimized based on the specific research question.
-
Inject a control group of mice with the vehicle solution.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr), collect blood samples via tail vein or cardiac puncture.
-
Euthanize the mice according to approved institutional protocols.
-
Rapidly dissect tissues of interest (e.g., liver, adipose tissue, muscle, brain).
-
Rinse the tissues in ice-cold PBS to remove excess blood.
-
Blot the tissues dry and immediately snap-freeze them in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Protocol for Sample Processing and Lipid Extraction for Mass Spectrometry Analysis
Objective: To extract lipids from tissues and plasma for the analysis of this compound incorporation.
Materials:
-
Frozen tissue or plasma samples
-
Internal standard (e.g., a deuterated fatty acid not expected to be present in the sample, like C17:0-d33)
-
Water (LC-MS grade)
-
Homogenizer (for tissues)
-
Centrifuge
-
Glass vials
Procedure:
-
Tissue Homogenization:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add the tissue to a tube containing a volume of ice-cold methanol (e.g., 1 mL).
-
Add the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate or a known volume of plasma, add chloroform and methanol in a ratio of 2:1 (chloroform:methanol) by volume. For plasma, a common starting ratio is 2:1:0.8 (chloroform:methanol:plasma).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol or a mixture of isopropanol (B130326) and acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For GC-MS analysis, lipids may need to be derivatized (e.g., to fatty acid methyl esters) prior to injection.
-
For LC-MS, direct infusion or separation on a C18 column can be employed.
-
Monitor the mass-to-charge ratio (m/z) of both endogenous palmitic acid and this compound to determine the enrichment of the deuterated tracer in different lipid species.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involving Palmitic Acid
Palmitic acid is not just a metabolic substrate but also a signaling molecule that can influence various cellular pathways, particularly those related to inflammation and metabolic stress.
Caption: this compound can activate inflammatory and stress signaling pathways.
Experimental Workflow for In Vivo this compound Tracing
The following diagram outlines the key steps in a typical in vivo metabolic tracing experiment using this compound.
Caption: Workflow for in vivo metabolic tracing with this compound.
Logical Relationship of Palmitic Acid Metabolism
This diagram illustrates the primary metabolic fates of this compound once it enters the cellular environment.
Caption: Major metabolic pathways of this compound in the cell.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 3. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid, verified by lipid profiling using secondary ion mass spectrometry, demonstrates anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vivo assessment of the immunostimulatory activity of palmitic acid derived from Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Sample preparation of animal tissues and cell cultures for secondary ion mass spectrometry (SIMS) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Intracellular Palmitate Pools using Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in various cellular processes, including energy storage, membrane structure, and signal transduction.[1] Dysregulation of palmitate metabolism is implicated in numerous diseases, such as metabolic syndrome, cardiovascular diseases, and cancer.[1] Understanding the dynamics of intracellular palmitate pools is therefore crucial for both basic research and drug development.
This document provides detailed application notes and protocols for the quantification of intracellular palmitate pools using a stable isotope labeling approach with palmitic acid-d4. This method allows for the sensitive and specific tracing of exogenous palmitate as it is taken up by cells and incorporated into various lipid species. The use of a deuterated standard, this compound, enables accurate quantification by mass spectrometry, distinguishing it from endogenous, unlabeled palmitate.[2][3]
Key Applications
-
Metabolic Flux Analysis: Trace the uptake and incorporation of exogenous palmitate into different lipid classes (e.g., triglycerides, phospholipids, ceramides) over time.
-
Drug Discovery and Development: Evaluate the effects of therapeutic compounds on fatty acid uptake, lipid synthesis, and signaling pathways.
-
Disease Modeling: Investigate alterations in palmitate metabolism in cellular models of metabolic diseases, cancer, and other conditions.
-
Signal Transduction Studies: Elucidate the role of exogenous palmitate in activating specific signaling cascades.
Experimental Workflow Overview
The general workflow for quantifying intracellular palmitate pools using this compound involves several key steps: cell culture and labeling, lipid extraction, sample preparation for mass spectrometry, and data acquisition and analysis.
Caption: General experimental workflow for palmitate-d4 labeling and analysis.
Detailed Protocols
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Cells of interest (e.g., HepG2, 3T3-L1, primary cells)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound-BSA Conjugate: a. Prepare a stock solution of this compound in ethanol (e.g., 100 mM). b. Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v). c. Warm the BSA solution to 37°C. d. Add the this compound stock solution dropwise to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., 1 mM this compound in 10% BSA). This results in a molar ratio of approximately 3:1 palmitate to BSA, which is recommended to avoid cytotoxicity.[6] e. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation. f. Filter-sterilize the conjugate using a 0.22 µm filter.
-
Cell Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add serum-free or low-serum medium containing the desired final concentration of the this compound-BSA conjugate (e.g., 100-500 µM). d. Incubate the cells for the desired time period (e.g., 1, 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.[7]
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is a modified Folch method, a common procedure for total lipid extraction.[8][9]
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or another odd-chain fatty acid not abundant in the cells)
Procedure:
-
Cell Harvesting: a. Place the culture plate on ice. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Add a small volume of ice-cold PBS and scrape the cells. e. Transfer the cell suspension to a glass tube. Note: To avoid contamination with unlabeled palmitate, it is crucial to use glassware for all steps involving organic solvents.[10]
-
Lipid Extraction: a. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Discard the supernatant. c. Add 1 mL of ice-cold methanol to the cell pellet and vortex thoroughly. At this stage, add the internal standard. d. Add 2 mL of chloroform and vortex for 1 minute. e. Incubate on a shaker at room temperature for 30 minutes. f. Add 0.8 mL of 0.9% NaCl solution to induce phase separation. g. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes to separate the phases. h. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. i. Dry the lipid extract under a gentle stream of nitrogen gas. j. Store the dried lipid extract at -80°C until analysis.
Protocol 3: Sample Preparation and Analysis by GC-MS
For the analysis of total fatty acids, a derivatization step is required to make the fatty acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS).[11]
Materials:
-
Dried lipid extract from Protocol 2
-
Methanolic HCl (e.g., 3N) or BF3-Methanol
-
Saturated NaCl solution
Procedure:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Re-dissolve the dried lipid extract in 1 mL of methanolic HCl. b. Incubate at 80°C for 1 hour. c. Cool the sample to room temperature.
-
Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes. c. Collect the upper hexane layer containing the FAMEs and transfer to a new glass vial for GC-MS analysis.
-
GC-MS Analysis: a. Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column). b. Use a temperature gradient to separate the different FAMEs. c. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the specific ions for unlabeled palmitate (m/z of its methyl ester) and this compound methyl ester. d. Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard and a standard curve.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for easy comparison.
Table 1: Incorporation of this compound into Total Cellular Lipids over Time
| Time (hours) | This compound (nmol/mg protein) | % of Total Palmitate |
| 1 | 5.2 ± 0.8 | 15.3 ± 2.1 |
| 4 | 18.9 ± 2.5 | 45.8 ± 4.3 |
| 8 | 35.1 ± 4.1 | 68.2 ± 5.9 |
| 16 | 58.6 ± 6.3 | 85.4 ± 7.2 |
| 24 | 65.3 ± 7.0 | 88.1 ± 6.5 |
| Data are presented as mean ± SD from a representative experiment. |
Table 2: Effect of a Test Compound on this compound Incorporation
| Treatment | This compound (nmol/mg protein) after 8h | Fold Change vs. Control |
| Vehicle Control | 34.5 ± 3.9 | 1.0 |
| Compound X (1 µM) | 21.3 ± 2.8 | 0.62 |
| Compound Y (10 µM) | 45.1 ± 5.2 | 1.31 |
| Data are presented as mean ± SD. |
Palmitate-Induced Signaling Pathways
Exogenous palmitate is known to activate several intracellular signaling pathways, often leading to cellular stress and inflammatory responses.[1][12][13] Understanding these pathways is crucial for interpreting the biological effects of palmitate uptake.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Palmitic Acid-d4 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Palmitic acid-d4 prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of fatty acids, thereby improving chromatographic resolution and detection sensitivity. The two most common and effective methods, esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters, are detailed below.
Introduction to Derivatization for Fatty Acid Analysis
Free fatty acids, such as this compound, are polar molecules with low volatility, making them challenging to analyze directly by GC-MS. The polar carboxyl group can interact with the stationary phase of the GC column, leading to poor peak shape, tailing, and reduced sensitivity. Derivatization chemically modifies the carboxyl group, rendering the molecule more volatile and amenable to GC analysis. The choice of derivatization method can impact the efficiency, reproducibility, and accuracy of the quantitative analysis.
I. Esterification to Fatty Acid Methyl Esters (FAMEs)
Esterification, specifically methylation, is a widely used and robust method for the derivatization of fatty acids. The most common reagent for this purpose is Boron Trifluoride-Methanol (BF3-Methanol). This reagent efficiently catalyzes the esterification of free fatty acids to their corresponding methyl esters.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of this compound to this compound methyl ester.
Materials:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol) solution
-
Hexane (B92381) or Heptane (B126788) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-capped glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC-MS autosampler vials
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the this compound sample into a screw-capped glass reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial containing the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30-60 minutes.
-
Reaction Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution to stop the reaction. Add 1-2 mL of hexane or heptane to the vial to extract the FAMEs.
-
Phase Separation: Tightly cap the vial and vortex vigorously for 1 minute to ensure thorough extraction of the FAMEs into the organic layer. Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Drying and Transfer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Sample Analysis: The sample is now ready for injection into the GC-MS system. Transfer the dried organic extract to a GC-MS autosampler vial.
II. Silylation to Trimethylsilyl (TMS) Esters
Silylation is another effective derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. The most common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol details the conversion of this compound to its TMS ester.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Screw-capped glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC-MS autosampler vials
Procedure:
-
Sample Preparation: Accurately weigh or pipette the this compound sample into a screw-capped glass reaction vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Solvent Addition: Dissolve the dried sample in a small volume (e.g., 100 µL) of an aprotic solvent like pyridine or acetonitrile.
-
Reagent Addition: Add a molar excess of the silylating agent. For example, add 50-100 µL of BSTFA with 1% TMCS to the sample solution.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.[1]
-
Sample Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. No extraction or work-up is typically required. Transfer the derivatized sample to a GC-MS autosampler vial.
Quantitative Data Summary
The selection of a derivatization method can be guided by its quantitative performance. The following table summarizes key quantitative parameters for the analysis of palmitic acid using different derivatization approaches. While specific data for this compound is limited, the data for palmitic acid provides a reliable reference.
| Derivatization Method | Reagent(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Key Advantages |
| Esterification (Methylation) | BF3-Methanol | 0.50 - 10.00[2] | 11.94[2] | 95.25 - 100.29[2] | Produces stable derivatives, clean mass spectra, and is a well-established and robust method.[3][4] |
| Silylation | BSTFA + 1% TMCS | Analyte dependent | Analyte dependent | Generally high | Fast reaction, no work-up required, and effective for multiple functional groups.[3][4] |
Note: The quantitative values presented are based on studies analyzing palmitic acid and may vary depending on the specific instrumentation, GC-MS conditions, and sample matrix.
Experimental Workflow and Signaling Pathways
To visualize the general workflow for the derivatization and analysis of this compound, a diagram is provided below.
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Conclusion
Both esterification with BF3-Methanol and silylation with BSTFA are effective methods for the derivatization of this compound for GC-MS analysis. The choice between the two methods will depend on the specific requirements of the study, including the sample matrix, the presence of other analytes, and the desired analytical throughput. For routine analysis of free fatty acids, esterification is a highly reliable and cost-effective method. Silylation offers a faster alternative with minimal sample work-up, which can be advantageous for high-throughput screening. It is recommended to validate the chosen method for the specific application to ensure optimal performance and accurate quantification.
References
Application Note: Quantitative Analysis of Palmitic Acid-d4 in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Palmitic acid is a ubiquitous saturated fatty acid involved in numerous biological processes. Its stable isotope-labeled counterpart, Palmitic acid-d4, is frequently used as an internal standard for the quantification of endogenous palmitic acid or as a tracer in metabolic flux studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the accurate measurement of this compound in complex biological matrices. This document provides detailed protocols for two common approaches: direct analysis in negative ion mode and a high-sensitivity method involving chemical derivatization for analysis in positive ion mode.
Principle The fundamental workflow involves the extraction of lipids, including this compound, from a biological sample. The extract is then introduced into an LC system for chromatographic separation from other matrix components. The analyte is subsequently ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a predefined precursor-to-product ion transition unique to the analyte of interest. For fatty acids, which often exhibit poor ionization efficiency, a derivatization step can be employed to enhance the signal.[1][2]
Protocol 1: Direct Analysis (Underivatized)
This method is suitable for applications where high sensitivity is not the primary requirement and a simpler workflow is preferred. It relies on the detection of the deprotonated molecule [M-H]⁻ in negative ion mode.
Experimental Protocol
-
Internal Standard (IS) Selection and Spiking:
-
If this compound is the analyte, an appropriate internal standard (e.g., ¹³C₁₆-Palmitic acid or Heptadecanoic acid, C17:0) should be used. A stable isotope-labeled IS is highly recommended as it closely mimics the analyte's behavior.[3][4]
-
The IS should be added to the sample at the very beginning of the extraction procedure to account for analyte loss during all subsequent steps.[5]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or homogenized tissue, add the internal standard solution.
-
Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer into a clean tube.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
LC-MS/MS Parameters
Table 1: Liquid Chromatography Parameters (Underivatized Method)
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 98% B over 8 min, hold at 98% B for 2 min, return to 50% B |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Underivatized Method)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |
| This compound | 259.3 | 215.3 (Quantifier) | 100 | Requires Optimization |
| This compound | 259.3 | 59.0 (Qualifier) | 100 | Requires Optimization |
| Ionization Mode | Negative Electrospray (ESI-) | |||
| Capillary Voltage | 3.0 kV | |||
| Gas Temperature | 350°C |
Note: The precursor ion for this compound is [M-H]⁻. Collision energies must be empirically optimized on the specific instrument being used to maximize signal intensity.
Protocol 2: High-Sensitivity Analysis via Derivatization
To overcome the low ionization efficiency of fatty acids, derivatization with a reagent that imparts a permanent positive charge can significantly boost sensitivity.[2] This protocol uses trimethylaminoethyl (TMAE) derivatization for analysis in positive ion mode.[1]
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Perform the Liquid-Liquid Extraction as described in Protocol 1.
-
After drying the extract under nitrogen, proceed with the three-step TMAE derivatization[1]:
-
Add 50 µL of oxalyl chloride in a suitable solvent and incubate to convert the fatty acid to an acyl chloride.
-
Evaporate the solvent and reagent under nitrogen.
-
Add 50 µL of 2-dimethylaminoethanol and incubate to form the ester.
-
Evaporate the solvent and reagent under nitrogen.
-
Add 50 µL of iodomethane (B122720) and incubate to quaternize the amine, forming the positively charged TMAE derivative.
-
-
Dry the final reaction mixture under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters
Table 3: Liquid Chromatography Parameters (Derivatized Method)
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.0 mm x 100 mm, 3 µm)[7] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | 5 mM Ammonium Acetate in Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[7] |
| Gradient | 60% B to 100% B over 10 min, hold at 100% B for 3 min, return to 60% B |
| Column Temperature | 40°C |
| Injection Volume | 10 µL[7] |
Table 4: Mass Spectrometry Parameters (Derivatized Method)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |
| TMAE-Palmitic acid-d4 | 346.4 | 287.4 (Quantifier) | 100 | Requires Optimization |
| TMAE-Palmitic acid-d4 | 346.4 | 59.1 (Qualifier) | 100 | Requires Optimization |
| Ionization Mode | Positive Electrospray (ESI+) | |||
| Capillary Voltage | 4.0 kV | |||
| Gas Temperature | 325°C |
Note: The precursor ion for TMAE-Palmitic acid-d4 is the positively charged derivatized molecule [M]⁺. The primary fragmentation is the neutral loss of the trimethylamine (B31210) group (-59 Da).[1] Collision energies must be optimized.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Summary
This document outlines two robust methods for the quantification of this compound by LC-MS/MS. The direct analysis method offers a straightforward protocol, while the derivatization method provides a significant enhancement in sensitivity, which may be necessary for samples with very low analyte concentrations. The selection of the appropriate method depends on the specific requirements of the study. In both cases, the use of a stable isotope-labeled internal standard and careful optimization of MS parameters are critical for achieving accurate and reproducible results.
References
- 1. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS [mdpi.com]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of Palmitic Acid-d4 Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, dynamics, and metabolism of lipids in various environments, from model membranes to living cells. The use of stable isotope-labeled lipids, such as palmitic acid-d4 (PA-d4), significantly enhances the specificity and resolution of NMR studies. Deuterium (B1214612) (²H) NMR, in particular, provides detailed insights into the ordering and dynamics of lipid acyl chains within membranes. This document provides detailed application notes and protocols for utilizing this compound in NMR spectroscopy for lipid research.
Palmitic acid, a common 16-carbon saturated fatty acid, is a fundamental component of complex lipids and a key player in cellular metabolism.[1] Introducing a deuterium label, such as in 7,7,8,8-d4-palmitic acid, creates a specific probe that can be monitored by ²H NMR without significantly perturbing the overall system.[2] This allows for the precise measurement of molecular order, membrane fluidity, and the metabolic fate of palmitic acid as it is incorporated into more complex lipid species.
Applications
The use of d4-palmitic acid in NMR spectroscopy has several key applications in lipid research:
-
Membrane Biophysics: Characterizing the influence of membrane composition (e.g., cholesterol, proteins) on the order and dynamics of lipid acyl chains.[3]
-
Drug-Membrane Interactions: Assessing how pharmaceutical compounds affect membrane fluidity and organization.
-
Lipid Metabolism and Trafficking: Tracing the metabolic fate of palmitic acid as it is incorporated into various lipid classes, such as triglycerides and phospholipids, and its subsequent trafficking within the cell.
-
Characterization of Lipid Phases: Distinguishing between different lipid phases (e.g., liquid-disordered, liquid-ordered, and solid-ordered) in model and biological membranes.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to NMR studies of palmitic acid. While specific data for d4-palmitic acid is limited in the literature, representative values for deuterated and non-deuterated palmitic acid are provided as a reference.
Table 1: ¹H and ¹³C Chemical Shifts of Palmitic Acid in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (ω1) | 0.88 | 14.1 |
| (CH₂)n | 1.25 | 29.1 - 31.9 |
| β-CH₂ | 1.63 | 24.7 |
| α-CH₂ | 2.35 | 34.1 |
| COOH | 11.0 - 12.0 | 179.9 |
Data compiled from publicly available spectral databases.
Table 2: Representative ²H Quadrupole Splittings (ΔνQ) and Order Parameters (S_CD) for Deuterated Palmitic Acid in a Phosphatidylcholine Bilayer
| Deuterated Position | Quadrupole Splitting (ΔνQ) (kHz) | Order Parameter (S_CD) |
| C2 | 52.0 | 0.41 |
| C3 | 50.0 | 0.39 |
| C4-C14 (Plateau) | 55.0 | 0.43 |
| C15 | 38.0 | 0.30 |
| C16 | 10.0 | 0.08 |
Note: These are representative values for perdeuterated palmitic acid in a liquid-crystalline lipid bilayer. The quadrupole splitting is directly proportional to the order parameter, which reflects the motional anisotropy of the C-D bond. The values will vary with temperature, membrane composition, and the specific position of the deuterium label.
Experimental Protocols
Protocol 1: Preparation of d4-Palmitic Acid Labeled Vesicles for ²H NMR
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating d4-palmitic acid for studies of membrane structure and dynamics.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired host lipid
-
Palmitic acid (7,7,8,8-D₄, 98%)[2]
-
Chloroform
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of the host lipid and d4-palmitic acid (e.g., a 95:5 molar ratio) in chloroform.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film.
-
Hydrate the lipid film by vortexing for 30 minutes at a temperature above the phase transition temperature of the host lipid. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane at least 11 times to form LUVs.
-
-
Sample Preparation for NMR:
-
Transfer the LUV suspension to an NMR tube.
-
The sample is now ready for ²H NMR analysis.
-
Protocol 2: Labeling of Cultured Cells with d4-Palmitic Acid for Metabolic Studies
This protocol details the procedure for incorporating d4-palmitic acid into cultured mammalian cells to trace its metabolic fate.
Materials:
-
Palmitic acid (7,7,8,8-D₄, 98%)[2]
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Cultured mammalian cells (e.g., HEK293, HepG2)
Procedure:
-
Preparation of d4-Palmitic Acid-BSA Conjugate:
-
Prepare a stock solution of d4-palmitic acid in ethanol (e.g., 100 mM).
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the d4-palmitic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM). This solution can be sterile-filtered and stored at 4°C.
-
-
Cell Labeling:
-
Culture cells to the desired confluency (e.g., 70-80%).
-
Replace the normal growth medium with a medium containing the d4-palmitic acid-BSA conjugate (e.g., 100 µM final concentration of d4-palmitic acid).
-
Incubate the cells for the desired period (e.g., 24 hours) to allow for uptake and metabolism of the labeled fatty acid.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
-
-
Sample Preparation for NMR:
-
Dry the extracted lipid fraction under a stream of nitrogen.
-
Re-dissolve the lipid extract in a deuterated solvent suitable for NMR (e.g., CDCl₃/CD₃OD mixture).
-
Transfer the sample to an NMR tube for analysis.
-
Protocol 3: ²H NMR Data Acquisition
This protocol provides typical parameters for acquiring solid-state ²H NMR spectra of d4-palmitic acid in a lipid bilayer.
NMR Spectrometer and Probe:
-
A solid-state NMR spectrometer equipped with a broadband probe capable of ²H detection.
Acquisition Parameters:
-
Pulse Sequence: Quadrupole echo (90°x - τ - 90°y - τ - acquire)
-
Deuterium 90° Pulse Width: Typically 3-5 µs (should be calibrated)
-
Echo Delay (τ): 30-50 µs
-
Spectral Width: 250-500 kHz
-
Recycle Delay: 1-2 seconds (dependent on the T₁ relaxation time)
-
Number of Scans: Dependent on the sample concentration, typically 100,000 to 1,000,000 for biological samples.
-
Temperature: Controlled to the desired value.
Data Analysis
The primary quantitative information obtained from the ²H NMR spectrum of a deuterated lipid is the quadrupole splitting (ΔνQ), which is the separation between the two peaks of the Pake doublet. This splitting is related to the segmental order parameter (S_CD) by the following equation:
ΔνQ = (3/4) * (e²qQ/h) * S_CD
where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz). The order parameter, S_CD, ranges from 0 for isotropic motion to 1 for a completely ordered segment.
Visualizations
Experimental Workflow for Cellular Metabolism Study
Caption: Workflow for studying cellular lipid metabolism using d4-palmitic acid and NMR.
Simplified Neutral Lipid Synthesis Pathway
Caption: Simplified pathway of neutral lipid and phospholipid synthesis from d4-palmitic acid.
References
Application Notes and Protocols for Studying Protein Palmitoylation Using Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2][3][4] Dysregulation of this process has been implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases.[5][6][7][8] The study of protein palmitoylation has been historically challenging due to the labile nature of the thioester bond and the low abundance of palmitoylated proteins.[2][9]
The advent of metabolic labeling with fatty acid analogs has revolutionized the field, enabling the sensitive detection and identification of palmitoylated proteins.[10][11] Palmitic acid-d4, a stable isotope-labeled version of palmitic acid, serves as a powerful tool for quantitative proteomics studies of palmitoylation. When introduced to cells, it is metabolically incorporated into proteins by the cellular machinery. Subsequent analysis by mass spectrometry (MS) allows for the differentiation and quantification of newly synthesized palmitoylated proteins, distinguished by the mass shift imparted by the deuterium (B1214612) atoms. This approach offers a robust and quantitative method to study the dynamics of protein palmitoylation in response to various stimuli or in different disease states.
This document provides detailed application notes and protocols for the use of this compound in the study of protein palmitoylation.
Core Applications
| Application | Description |
| Quantitative Profiling of the Palmitoylome | Identification and quantification of the full complement of palmitoylated proteins in a cell or tissue under different conditions. |
| Turnover and Dynamic Studies | Pulse-chase experiments to determine the rates of palmitoylation and de-palmitoylation for specific proteins. |
| Drug Discovery and Target Validation | Screening for compounds that modulate the activity of palmitoylating (PATs) or de-palmitoylating enzymes (PPTs). |
| Disease Mechanism Elucidation | Investigating the role of aberrant palmitoylation in various pathological conditions.[5][6] |
Experimental Workflow Overview
The general workflow for studying protein palmitoylation using this compound involves several key steps: metabolic labeling of cells, cell lysis, enrichment of palmitoylated proteins, and analysis by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), fatty acid-free
-
This compound (deuterated palmitic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
For a working solution, complex the this compound with fatty acid-free BSA. A common molar ratio is 2:1 to 4:1 (this compound:BSA). Briefly, warm a solution of fatty acid-free BSA in serum-free medium to 37°C. Add the ethanolic stock of this compound dropwise while vortexing to facilitate complexing.
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add serum-free medium containing the this compound-BSA complex to the cells. The final concentration of this compound typically ranges from 25 to 100 µM.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours). The optimal time should be determined empirically for each cell type and experimental goal.
-
-
Cell Harvest:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Proceed immediately to cell lysis or store the cell pellet at -80°C.
-
Protocol 2: Acyl-Biotin Exchange (ABE) for Enrichment of Palmitoylated Proteins
The Acyl-Biotin Exchange (ABE) method is a widely used technique for the specific enrichment of S-palmitoylated proteins.[12][13] This protocol is adapted for use with this compound labeled samples.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM)
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Lysis and Thiol Blocking:
-
Lyse the this compound labeled cells in lysis buffer containing 10 mM NEM to block free cysteine residues.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Precipitate the proteins (e.g., with acetone) to remove excess NEM.
-
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing 0.5 M hydroxylamine (pH 7.4) to cleave the thioester linkage of the incorporated this compound.
-
As a negative control, treat an aliquot of the sample with a buffer lacking hydroxylamine.
-
Incubate for 1 hour at room temperature.
-
-
Biotinylation of Newly Exposed Thiols:
-
Precipitate the proteins again to remove hydroxylamine.
-
Resuspend the pellet in a buffer containing 1 µM Biotin-HPDP to label the newly exposed cysteine residues that were previously palmitoylated.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the biotinylated protein sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
Elute the bound proteins using an appropriate elution buffer (e.g., containing β-mercaptoethanol).
-
Alternatively, for mass spectrometry analysis, perform on-bead digestion with trypsin.
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Procedure:
-
Sample Preparation:
-
Proteins enriched via ABE are typically subjected to in-solution or on-bead tryptic digestion to generate peptides for MS analysis.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database using a search algorithm (e.g., Sequest, Mascot).
-
The search parameters should include variable modifications for the biotinylated cysteine and the potential for the deuterated palmitoyl (B13399708) group to remain on some peptides (if enrichment is not 100% efficient).
-
For quantitative analysis, the relative abundance of peptides from the this compound labeled sample can be compared to a control sample labeled with standard palmitic acid (light). The mass difference between the deuterated and non-deuterated palmitoylated peptides will allow for their differentiation and relative quantification.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| This compound Labeling Concentration | 25 - 100 µM | Optimal concentration should be determined empirically. |
| Labeling Time | 4 - 24 hours | Time-dependent labeling can be used for turnover studies. |
| Enrichment Efficiency (ABE) | Variable | Dependent on the abundance of the target protein and optimization of the protocol. |
| Mass Shift due to this compound | +4 Da | The exact mass shift depends on the specific deuterated palmitic acid used. |
Signaling Pathway Example: Ras Palmitoylation
Palmitoylation is crucial for the proper localization and function of Ras proteins, which are key regulators of cell growth and proliferation. The dynamic cycling of palmitoylation and depalmitoylation regulates the trafficking of Ras between the plasma membrane and the Golgi apparatus.[4]
Conclusion
The use of this compound in metabolic labeling experiments, coupled with robust enrichment techniques and high-resolution mass spectrometry, provides a powerful platform for the quantitative analysis of protein palmitoylation. These methods are invaluable for dissecting the role of this dynamic post-translational modification in health and disease, and for the development of novel therapeutic strategies.
References
- 1. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]
- 4. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Palmitoylation and Its Role in Bacterial and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoylated proteins: purification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Droplet Dynamics Using Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid homeostasis, and cellular signaling. Dysregulation of LD dynamics is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer.[1] Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of fatty acids and elucidate the complex dynamics of LD formation, turnover, and utilization.[2][3][4]
Palmitic acid-d4 (d4-PA) is a deuterated analog of palmitic acid, a common saturated fatty acid. By introducing this stable isotope-labeled fatty acid to cells or organisms, researchers can track its incorporation into various lipid species, particularly triglycerides (TGs) stored within LDs. This approach allows for the quantitative analysis of fatty acid uptake, esterification, and the dynamic remodeling of the lipidome. These application notes provide detailed protocols and workflows for utilizing this compound to study LD dynamics.
Key Applications
-
Tracing Fatty Acid Trafficking: Follow the uptake and intracellular trafficking of exogenous palmitic acid.
-
Quantifying de Novo Lipogenesis vs. Fatty Acid Uptake: Distinguish between newly synthesized lipids and those derived from external sources.[1]
-
Analyzing Lipid Droplet Turnover: Measure the rates of synthesis and breakdown of triglycerides within lipid droplets.
-
Investigating Lipotoxicity: Study the mechanisms by which saturated fatty acids like palmitic acid can lead to cellular stress and apoptosis when not properly stored in lipid droplets.[5][6]
-
Drug Discovery and Development: Evaluate the efficacy of therapeutic compounds that target lipid metabolism and lipid droplet dynamics.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the labeling of cultured mammalian cells with this compound to trace its incorporation into cellular lipids, particularly those within lipid droplets.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, Huh7, 3T3-L1)
-
Complete cell culture medium
-
This compound (deuterated at positions 2,2,3,3 or other stable positions)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound-BSA Conjugate: a. Prepare a stock solution of this compound in ethanol (e.g., 100 mM). b. Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS and warm to 37°C. c. Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 1-5 mM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1. d. Incubate the mixture at 37°C for 1 hour to allow for complex formation. e. Filter-sterilize the PA-d4-BSA conjugate.
-
Metabolic Labeling: a. Remove the culture medium from the cells and wash once with sterile PBS. b. Add fresh culture medium containing the desired final concentration of the this compound-BSA conjugate (e.g., 100-500 µM). c. Incubate the cells for the desired time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the time-course of incorporation.[1]
-
Cell Harvesting: a. At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and transfer to a centrifuge tube. c. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. d. Discard the supernatant and store the cell pellet at -80°C for subsequent lipid extraction and analysis.
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This protocol describes a modified Bligh and Dyer method for extracting total lipids from cell pellets.
Materials:
-
Cell pellet from Protocol 1
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Internal standard (e.g., a deuterated lipid not expected to be formed from PA-d4)
-
Glass vials
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: a. Resuspend the cell pellet in a known volume of PBS. b. Add a known amount of internal standard to each sample for normalization.[7]
-
Lipid Extraction: a. To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (from the cell suspension) of approximately 1:2:0.8 (v/v/v). b. Vortex the mixture thoroughly and incubate on ice for 30 minutes. c. Add an equal volume of chloroform and 0.9% NaCl solution to induce phase separation. d. Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: a. Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean glass vial. b. Dry the lipid extract under a gentle stream of nitrogen. c. Resuspend the dried lipids in a solvent compatible with the mass spectrometer (e.g., acetonitrile:isopropanol (B130326) 1:1, v/v).[7]
Protocol 3: Quantification of this compound Incorporation by LC-MS/MS
This protocol provides a general workflow for the analysis of d4-PA labeled lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Chromatographic Separation: a. Inject the lipid extract onto a suitable HPLC column (e.g., C18) for separation of different lipid classes and species. b. Use a gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve optimal separation.
-
Mass Spectrometry Detection: a. Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments. b. Set up transitions to specifically detect the precursor and product ions of the deuterated and non-deuterated lipid species of interest (e.g., triglycerides containing palmitic acid).
-
Data Analysis: a. Integrate the peak areas for the deuterated and non-deuterated lipid species. b. Calculate the fractional incorporation of this compound into each lipid species at each time point. c. Normalize the data to the internal standard to correct for variations in sample preparation and instrument response.[7]
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Time-Course of this compound Incorporation into Cellular Triglycerides (TGs)
| Time (hours) | Total TG (nmol/mg protein) | d4-PA labeled TG (nmol/mg protein) | Fractional Incorporation (%) |
| 0 | 50.2 ± 4.5 | 0.0 ± 0.0 | 0.0 |
| 4 | 65.8 ± 5.1 | 15.3 ± 2.1 | 23.3 |
| 8 | 82.1 ± 6.3 | 38.9 ± 3.5 | 47.4 |
| 12 | 95.6 ± 7.8 | 60.7 ± 5.2 | 63.5 |
| 24 | 110.4 ± 9.2 | 85.1 ± 7.1 | 77.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.
Table 2: Effect of a Test Compound on this compound Incorporation into Lipid Droplet Triglycerides
| Treatment | Total TG in LDs (relative units) | d4-PA labeled TG in LDs (relative units) | % Inhibition of d4-PA Incorporation |
| Vehicle Control | 100 ± 8 | 75 ± 6 | - |
| Compound X (1 µM) | 85 ± 7 | 45 ± 5 | 40.0 |
| Compound X (10 µM) | 62 ± 5 | 21 ± 3 | 72.0 |
Note: This table illustrates how the data can be presented to show the effect of a drug candidate on lipid droplet dynamics.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for studying lipid droplet dynamics using this compound.
Palmitic Acid-Induced Lipotoxicity Signaling Pathway
When the capacity of cells to store fatty acids in lipid droplets is overwhelmed, excess palmitic acid can be shunted into pathways that lead to cellular stress and apoptosis, a phenomenon known as lipotoxicity.[5][6]
Caption: Signaling pathways involved in palmitic acid-induced lipotoxicity.
References
- 1. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-assisted lipidomics combined with nontargeted isotopomer filtering, a tool to unravel the complex dynamics of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic lipidomics with stable isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Note: Flux Analysis of Fatty Acid Oxidation Using Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic process that provides energy to cells, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Consequently, the ability to accurately measure the flux through the FAO pathway is essential for understanding disease mechanisms and for the development of novel therapeutics.
Stable isotope tracing is a powerful technique to delineate and quantify metabolic pathways in living cells and organisms.[2][3][4] By supplying cells with a substrate labeled with a stable isotope, such as deuterium (B1214612) or carbon-13, researchers can track the atoms of the substrate as they are incorporated into downstream metabolites. This application note provides a detailed protocol for performing a flux analysis of fatty acid oxidation using Palmitic acid-d4 (d4-palmitate) as a tracer. Palmitic acid is a common saturated fatty acid, and the deuterium-labeled version allows for sensitive detection by mass spectrometry. This method enables the quantitative measurement of the rate of palmitate oxidation and the contribution of fatty acids to the tricarboxylic acid (TCA) cycle.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Cambridge Isotope Laboratories | DLM-220 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| L-Carnitine hydrochloride | Sigma-Aldrich | C0283 |
| Seahorse XF Base Medium | Agilent Technologies | 102353-100 |
| Seahorse XF Palmitate-BSA FAO Substrate | Agilent Technologies | 102720-100 |
| Etomoxir | Sigma-Aldrich | E1905 |
| Oligomycin | Agilent Technologies | 103015-100 |
| FCCP | Agilent Technologies | 103015-100 |
| Rotenone/Antimycin A | Agilent Technologies | 103015-100 |
| Methanol (B129727), LC-MS grade | Fisher Scientific | A456-4 |
| Acetonitrile, LC-MS grade | Fisher Scientific | A955-4 |
| Water, LC-MS grade | Fisher Scientific | W6-4 |
| Chloroform | Sigma-Aldrich | C2432 |
| Triethylamine | Sigma-Aldrich | T0886 |
Experimental Protocols
This section details two complementary methods to assess the flux of fatty acid oxidation using this compound: the Seahorse XF Analyzer for real-time bioenergetic measurements and mass spectrometry for detailed metabolite tracing.
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the oxygen consumption rate (OCR) to assess the rate of fatty acid oxidation in real-time.[5][6][7]
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight.[5]
2. Reagent Preparation:
-
Assay Medium: Supplement Seahorse XF Base Medium with 2.5 mM glucose, 0.5 mM L-Carnitine, and 5 mM HEPES. Adjust pH to 7.4.[8]
-
Palmitate-d4-BSA Conjugate: Prepare a 1 mM solution of this compound conjugated to 0.17 mM fatty acid-free BSA in 150 mM NaCl.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing Etomoxir (a CPT1 inhibitor, as a negative control), Oligomycin, FCCP, and Rotenone/Antimycin A at desired final concentrations.[9]
3. Assay Execution:
-
One hour before the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.[5]
-
Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR.
-
Inject the Palmitate-d4-BSA conjugate or a BSA vehicle control and monitor the change in OCR. An increase in OCR upon the addition of palmitate-d4 indicates its oxidation.
-
Subsequently, inject the compounds from the utility plate to perform a mitochondrial stress test.
4. Data Analysis:
-
The Seahorse XF software will calculate OCR in real-time.
-
Compare the OCR in palmitate-d4-treated wells to the vehicle control wells. A significant increase in OCR in the presence of palmitate-d4 is indicative of fatty acid oxidation.
-
The response to the mitochondrial stress test drugs can further elucidate the cells' metabolic phenotype.
Protocol 2: Mass Spectrometry-Based Metabolite Tracing
This protocol allows for the detailed tracking of deuterium atoms from this compound into downstream metabolites of the TCA cycle.[10][11][12]
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Replace the culture medium with a medium containing the Palmitate-d4-BSA conjugate at a final concentration of 100 µM.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen directly to the plate.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
3. Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of 50% methanol for LC-MS analysis.[13]
4. LC-MS Analysis:
-
Perform the analysis using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Separate the metabolites using a C18 reversed-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in negative ion mode to detect the carboxylic acids of the TCA cycle.
-
Monitor the mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+2, M+4) isotopologues of key TCA cycle intermediates.
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in the following table to compare the isotopic enrichment in different conditions.
| Metabolite | Isotopologue | Control Condition (Molar Percent Enrichment) | Treatment Condition (Molar Percent Enrichment) |
| Citrate | M+2 | 2.5 ± 0.3 | 5.8 ± 0.5 |
| M+4 | 0.5 ± 0.1 | 1.2 ± 0.2 | |
| Succinate | M+2 | 1.8 ± 0.2 | 4.1 ± 0.4 |
| M+4 | 0.3 ± 0.05 | 0.8 ± 0.1 | |
| Malate | M+2 | 2.1 ± 0.3 | 4.9 ± 0.6 |
| M+4 | 0.4 ± 0.08 | 1.0 ± 0.15 | |
| Aspartate | M+2 | 1.5 ± 0.2 | 3.5 ± 0.4 |
| M+4 | 0.2 ± 0.04 | 0.6 ± 0.09 |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for fatty acid oxidation flux analysis.
This compound Oxidation Pathway
Caption: Metabolic fate of this compound in fatty acid oxidation.
Data Analysis and Interpretation
The analysis of data from this compound tracing experiments involves determining the extent of deuterium incorporation into downstream metabolites.
1. Isotopic Enrichment Calculation:
-
The molar percent enrichment (MPE) for each metabolite is calculated as the sum of the peak areas of all labeled isotopologues divided by the sum of the peak areas of all isotopologues (labeled and unlabeled), multiplied by 100.
2. Flux Interpretation:
-
The appearance of M+2 labeled TCA cycle intermediates (e.g., citrate, succinate, malate) indicates the entry of deuterium-labeled acetyl-CoA derived from the first round of β-oxidation of this compound.
-
The presence of M+4 labeled intermediates signifies the incorporation of two d2-acetyl-CoA molecules, indicating multiple turns of the TCA cycle or the condensation of two labeled acetyl-CoA units.[3]
-
By comparing the MPE of different metabolites under various experimental conditions (e.g., drug treatment), one can infer changes in the fatty acid oxidation flux. An increase in the MPE of TCA cycle intermediates suggests an upregulation of FAO.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low OCR response to palmitate in Seahorse assay | Low expression of fatty acid transporters or oxidation enzymes. | Use a positive control cell line known to have high FAO. Ensure optimal L-carnitine concentration. |
| High background signal in mass spectrometry | Contamination from plastics or solvents. | Use glass consumables where possible. Run procedural blanks to identify sources of contamination.[14] |
| Low isotopic enrichment in TCA metabolites | Poor uptake of palmitate-BSA conjugate. Insufficient labeling time. | Optimize the concentration of the palmitate-BSA conjugate. Perform a time-course experiment to determine the optimal labeling duration. |
| Cell toxicity | High concentrations of free fatty acids. | Ensure complete conjugation of palmitic acid to BSA. Test a range of palmitate concentrations to find the optimal non-toxic dose. |
Conclusion
The use of this compound as a stable isotope tracer provides a robust and sensitive method for the flux analysis of fatty acid oxidation. The combination of real-time bioenergetic measurements with the Seahorse XF Analyzer and detailed metabolite tracking by mass spectrometry offers a comprehensive view of FAO metabolism. This approach is invaluable for basic research into cellular metabolism and for the preclinical evaluation of drugs targeting metabolic pathways. The protocols and data analysis strategies outlined in this application note provide a foundation for researchers to implement this powerful technique in their own studies.
References
- 1. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]
- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Complex Lipids with Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with deuterated fatty acids is a powerful technique for tracing the metabolic fate of fatty acids in biological systems. Palmitic acid-d4 (d4-PA), a non-radioactive, stable isotope-labeled version of the ubiquitous 16-carbon saturated fatty acid, serves as an excellent tracer for studying de novo lipogenesis, fatty acid elongation and desaturation, and incorporation into complex lipids such as triglycerides, phospholipids, and cholesteryl esters. Its use in conjunction with mass spectrometry allows for the precise quantification and tracking of palmitate metabolism in various cellular and in vivo models, providing critical insights into lipid dynamics in health and disease.
These application notes provide detailed protocols for utilizing this compound to trace its incorporation into complex lipids, covering metabolic labeling, lipid extraction, and analysis by mass spectrometry.
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of palmitate through various lipid metabolic pathways.
-
Drug Discovery: Evaluating the effect of therapeutic compounds on lipid metabolism.
-
Disease Modeling: Studying alterations in lipid metabolism in diseases such as cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Nutritional Science: Understanding the metabolic fate of dietary saturated fats.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the labeling of adherent mammalian cells with this compound for subsequent lipid analysis.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, 3T3-L1, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (d4-PA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethanol, absolute
-
Sterile, conical tubes (15 mL and 50 mL)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks to achieve 70-80% confluency on the day of the experiment.
-
Preparation of d4-PA-BSA Conjugate:
-
Prepare a 100 mM stock solution of this compound in absolute ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To prepare a 5 mM d4-PA-BSA complex, slowly add the 100 mM d4-PA stock solution to the 10% BSA solution while gently vortexing. For example, add 50 µL of 100 mM d4-PA to 950 µL of 10% BSA solution.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilize the d4-PA-BSA conjugate by passing it through a 0.22 µm syringe filter.
-
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free or low-serum medium containing the desired final concentration of the d4-PA-BSA conjugate. A typical starting concentration is 25-100 µM. It is recommended to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell type and experimental goals.[1]
-
Incubate the cells for the desired period (e.g., 1, 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For lipid extraction, cells can be scraped into ice-cold PBS or methanol (B129727) and transferred to a glass tube. Proceed immediately to the lipid extraction protocol. For long-term storage, cell pellets can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 2: Lipid Extraction from d4-PA Labeled Cells
This protocol details a modified Bligh and Dyer method for the extraction of total lipids from cultured cells.
Materials:
-
Cell pellet from Protocol 1
-
Methanol (HPLC grade), ice-cold
-
Chloroform (B151607) (HPLC grade), ice-cold
-
0.9% NaCl solution or HPLC-grade water, ice-cold
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To the cell pellet in a glass centrifuge tube, add 1 mL of ice-cold methanol. Vortex vigorously for 1 minute.
-
-
Lipid Extraction:
-
Add 2 mL of ice-cold chloroform to the methanol-cell suspension. Vortex for 1 minute.
-
Add 0.8 mL of ice-cold 0.9% NaCl solution or HPLC-grade water. Vortex for 1 minute to induce phase separation.
-
Centrifuge the mixture at 2,500 x g for 10 minutes at 4°C.[2] Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two phases.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C under an inert gas (e.g., argon or nitrogen) until analysis.
-
-
Reconstitution:
-
For LC-MS/MS analysis, reconstitute the dried lipid extract in a suitable solvent, such as acetonitrile:isopropanol (1:1, v/v) or another solvent compatible with your chromatography method.[2]
-
Data Presentation: Quantitative Analysis of d4-PA Incorporation
The following tables provide a representative summary of quantitative data that can be obtained from tracing experiments using this compound. The data illustrates the time-dependent incorporation of d4-PA into major lipid classes in a hypothetical cultured cell line.
Table 1: Incorporation of this compound into Cellular Triglycerides (TG)
| Incubation Time (hours) | TG Species | Concentration of d4-labeled TG (pmol/mg protein) | % of Total TG Pool |
| 1 | TG(16:0/16:0/16:0)-d4 | 15.2 ± 2.1 | 1.8 ± 0.3 |
| 4 | TG(16:0/16:0/16:0)-d4 | 85.7 ± 9.8 | 10.2 ± 1.1 |
| 12 | TG(16:0/16:0/16:0)-d4 | 250.1 ± 25.5 | 29.8 ± 3.0 |
| 24 | TG(16:0/16:0/16:0)-d4 | 412.3 ± 40.1 | 49.1 ± 4.8 |
Table 2: Incorporation of this compound into Cellular Phosphatidylcholines (PC)
| Incubation Time (hours) | PC Species | Concentration of d4-labeled PC (pmol/mg protein) | % of Total PC Pool |
| 1 | PC(16:0/18:1)-d4 | 5.8 ± 0.7 | 0.9 ± 0.1 |
| 4 | PC(16:0/18:1)-d4 | 28.9 ± 3.5 | 4.5 ± 0.5 |
| 12 | PC(16:0/18:1)-d4 | 75.4 ± 8.1 | 11.7 ± 1.3 |
| 24 | PC(16:0/18:1)-d4 | 110.6 ± 12.3 | 17.2 ± 1.9 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Visualization of Pathways and Workflows
Metabolic Fate of Palmitic Acid
The following diagram illustrates the major metabolic pathways that exogenous palmitic acid can enter within a cell.
Caption: Metabolic fate of exogenous this compound.
Experimental Workflow for Tracing this compound
This diagram outlines the key steps in a typical experiment for tracing the incorporation of this compound into complex lipids.
Caption: Experimental workflow for d4-palmitate tracing.
Protein Palmitoylation Signaling
This diagram illustrates the general mechanism of protein S-palmitoylation, a key post-translational modification involving palmitic acid.
Caption: Reversible protein S-palmitoylation cycle.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of d4-PA labeled lipids. Here are some general considerations:
-
Chromatography: Reversed-phase chromatography using a C18 or C8 column is commonly employed for the separation of lipid species.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the lipid class of interest.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification on a triple quadrupole instrument. The transitions would be set for the precursor ion of the d4-labeled lipid and a characteristic product ion.
Example MRM Transitions:
-
This compound (Negative Ion Mode):
-
Precursor ion (Q1): m/z 259.3
-
Product ion (Q3): m/z 259.3 (for quantification)
-
-
d4-labeled Phosphatidylcholine (e.g., PC(16:0-d4/18:1)) (Positive Ion Mode):
-
Precursor ion (Q1): m/z 764.6
-
Product ion (Q3): m/z 184.1 (phosphocholine headgroup)
-
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the standard and the adduct formed during ionization.
Conclusion
The use of this compound as a metabolic tracer offers a robust and reliable method for investigating the intricate dynamics of lipid metabolism. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute tracing studies, ultimately leading to a deeper understanding of the role of lipids in cellular function and disease.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Palmitic Acid-d4 in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Palmitic acid-d4 as an internal standard to overcome matrix effects in plasma sample analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma sample analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds in the sample matrix.[1] In plasma, endogenous components like phospholipids (B1166683), salts, and proteins can suppress or enhance the ionization of the analyte, leading to inaccurate and irreproducible quantitative results.[1] Phospholipids are a major contributor to matrix effects as they often co-extract with analytes and can build up on the LC column and in the MS source.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for palmitic acid. Since it has nearly identical physicochemical properties to the endogenous palmitic acid, it co-elutes and experiences similar matrix effects during sample preparation, chromatography, and ionization.[2] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound is highly effective, it may not completely eliminate all matrix effects. Differential matrix effects can occur if there is a slight chromatographic separation between palmitic acid and this compound, which can be caused by the deuterium (B1214612) isotope effect.[3] This separation can lead to the analyte and the internal standard being in regions of slightly different ion suppression or enhancement. Therefore, optimizing chromatographic conditions to ensure co-elution is crucial.
Q4: What are the best sample preparation techniques to minimize matrix effects when analyzing palmitic acid in plasma?
A4: The choice of sample preparation method significantly impacts the reduction of matrix components. Here's a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but often results in incomplete removal of phospholipids, leading to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many matrix components in the aqueous phase. The choice of solvent is critical.[4]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte from the matrix. It is highly effective at removing phospholipids and other interfering substances.
For robust and reliable results, LLE or SPE are generally recommended over simple protein precipitation for the analysis of fatty acids in plasma.[4]
Troubleshooting Guide
Problem 1: High variability in the analyte/internal standard peak area ratio across replicates.
-
Question: I am observing poor precision in my quality control (QC) samples. What could be the cause?
-
Answer: High variability in the peak area ratio is a strong indicator of inconsistent matrix effects that are not being adequately corrected by this compound.
-
Troubleshooting Steps:
-
Assess Chromatographic Co-elution: Verify that the peaks for palmitic acid and this compound are perfectly co-eluting. Even a small shift in retention time can lead to differential ion suppression. Adjust the gradient or mobile phase composition to improve peak overlap.
-
Improve Sample Cleanup: If using protein precipitation, consider switching to a more effective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components, especially phospholipids.
-
Evaluate Different Plasma Lots: Matrix effects can vary between different batches of plasma.[1] Evaluate the matrix effect in at least six different lots of blank plasma to ensure the method is rugged.
-
-
Problem 2: Ion suppression is observed despite using an internal standard.
-
Question: My signal intensity for both palmitic acid and this compound is low in plasma samples compared to neat solutions. What should I do?
-
Answer: This indicates that significant ion suppression is occurring. While the internal standard can correct for this, reducing the suppression will improve the overall sensitivity of the assay.
-
Troubleshooting Steps:
-
Optimize Chromatography: Modify the LC gradient to separate the analytes from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.
-
Dilute the Sample: Diluting the plasma sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[2]
-
Change Ionization Source Settings: Optimize the ion source parameters (e.g., temperature, gas flows) to improve ionization efficiency and minimize the impact of matrix components.
-
-
Problem 3: this compound peak appears in blank samples (carryover).
-
Question: I am seeing a peak for this compound in my blank injections after running high concentration samples. How can I prevent this?
-
Answer: This is likely due to carryover from the autosampler or the LC column.
-
Troubleshooting Steps:
-
Optimize Autosampler Wash: Use a strong wash solvent in the autosampler wash routine. A mixture of isopropanol (B130326) and acetonitrile (B52724) is often effective for lipids.
-
Increase Column Wash Time: Extend the high organic portion of your gradient to ensure all analytes are eluted from the column before the next injection.
-
Inject Blanks: Injecting one or two blank samples after high concentration standards or samples can help to wash out any residual analyte.
-
-
Quantitative Data Summary
The following tables provide representative data on the impact of different sample preparation methods on matrix effects and recovery for the analysis of palmitic acid in human plasma using this compound as an internal standard.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Peak Area (Plasma vs. Neat Solution) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 65,432 vs. 125,876 | -48.0% (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 98,765 vs. 125,876 | -21.5% (Suppression) |
| Solid-Phase Extraction (C18) | 119,543 vs. 125,876 | -5.0% (Suppression) |
Table 2: Recovery of Palmitic Acid and this compound
| Sample Preparation Method | Palmitic Acid Recovery (%) | This compound Recovery (%) | Relative Recovery (%) |
| Protein Precipitation (Acetonitrile) | 92.5 | 93.1 | 99.4 |
| Liquid-Liquid Extraction (MTBE) | 85.2 | 86.0 | 99.1 |
| Solid-Phase Extraction (C18) | 95.8 | 96.2 | 99.6 |
Experimental Protocols
1. Protocol for Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and palmitic acid into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma using the chosen sample preparation method. Spike this compound and palmitic acid into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound and palmitic acid into blank plasma before extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
2. Detailed LC-MS/MS Method for Palmitic Acid Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).
-
Add 225 µL of cold methanol (B129727) and vortex for 10 seconds.[5]
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.[5]
-
Induce phase separation by adding 188 µL of water and centrifuge at 14,000 rpm for 2 minutes.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) acetate.[5]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B
-
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
Palmitic Acid: Q1 255.2 -> Q3 255.2
-
This compound: Q1 259.2 -> Q3 259.2
-
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of palmitic acid in plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: Optimizing Palmitic Acid-d4 Recovery in Lipid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of palmitic acid-d4 during lipid extraction experiments.
Troubleshooting Guides
This section addresses common issues encountered during lipid extraction that can lead to poor recovery of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | For tissue or cellular samples, ensure complete homogenization to allow the extraction solvent to access the lipids. Methods like sonication, bead beating, or grinding in liquid nitrogen can improve cell disruption.[1] |
| Inappropriate Solvent System | The polarity of the extraction solvent is critical. For general lipid extraction, chloroform (B151607):methanol mixtures (e.g., 2:1 v/v in the Folch method) are effective.[2] For solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for fatty acids.[3] |
| Suboptimal Solvent-to-Sample Ratio | A low solvent-to-sample ratio can lead to incomplete extraction. The Folch method typically uses a 20:1 solvent-to-sample ratio.[4][5] Increasing the solvent volume can improve recovery, especially in high-fat samples.[5] |
| Incorrect pH of the Aqueous Phase | The pH of the sample can affect the ionization state of fatty acids. Acidifying the extraction mixture can improve the recovery of free fatty acids by ensuring they are in their neutral, more soluble form in the organic phase.[6] |
| Insufficient Mixing or Incubation Time | Ensure thorough vortexing or shaking at each step of the extraction process to maximize the interaction between the sample and the solvent.[2][7] |
| Emulsion Formation | Emulsions between the aqueous and organic layers can trap lipids and lead to poor recovery. Centrifugation can help to break emulsions and improve phase separation.[7] Adding a salt solution (e.g., 0.9% NaCl) can also aid in phase separation.[2] |
| Analyte Loss During Solvent Evaporation | When drying the lipid extract, use a gentle stream of nitrogen and avoid excessive heat, as this can lead to the loss of more volatile fatty acids.[8] |
| Adsorption to Labware | Lipids can adsorb to plastic surfaces. Whenever possible, use glass tubes and vials for lipid extraction and storage.[9] |
Issue 2: High Variability in this compound Recovery Across Samples
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Ensure a standardized and consistent homogenization procedure for all samples. |
| Variable Pipetting or Measurement | Use calibrated pipettes for all solvent and sample transfers to ensure consistency. |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic phases before collecting the lipid-containing layer. Allow sufficient time for separation and consider centrifugation to achieve a clean interface. |
| Matrix Effects | Components in the sample matrix can interfere with the extraction process.[9] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for lipidomics experiments?
An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument.[10] For the analysis of palmitic acid, deuterated palmitic acid (this compound) is an excellent choice as it has nearly identical chemical and physical properties to its non-deuterated counterpart, ensuring similar extraction efficiency and ionization response in mass spectrometry.[11][12]
Q2: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow, preferably before the initial homogenization or extraction step.[11][12][13] This ensures that the internal standard experiences the same potential for loss as the target analyte throughout the entire process, allowing for accurate correction.
Q3: What are the advantages of using a deuterated internal standard like this compound?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: They behave almost identically to the endogenous analyte during extraction, chromatography, and ionization.
-
Co-elution: They typically co-elute with the analyte in liquid chromatography, ensuring they are subjected to the same matrix effects.[13]
-
Accurate Correction: They provide the most accurate correction for sample loss and ionization suppression or enhancement.[13]
Q4: How can I improve the phase separation in a liquid-liquid extraction?
To improve phase separation:
-
Centrifugation: Spinning the sample tubes helps to create a distinct interface between the aqueous and organic layers.[7]
-
Addition of Salt: Adding a salt solution, such as 0.9% NaCl or 0.88% KCl, to the extraction mixture increases the polarity of the aqueous phase, driving the lipids into the organic phase and promoting a cleaner separation.[2][14]
Q5: What is the purpose of washing the organic phase after extraction?
Washing the organic phase with an aqueous solution (often the upper phase from a blank extraction) helps to remove any non-lipid contaminants that may have partitioned into the organic layer, resulting in a cleaner lipid extract.[15]
Quantitative Data on Lipid Recovery
The following tables summarize recovery data for fatty acids using different extraction methods. While specific data for this compound is limited, the recovery of total fatty acids provides a good indication of the expected efficiency.
Table 1: Fatty Acid Recovery Using Different Extraction Methods
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Modified Folch | Meat Products | Total Fatty Acids | >95% | [4] |
| Bligh and Dyer | Marine Powders | Total Fatty Acids | ~90% | [1] |
| Solid-Phase Extraction (SPE) | Seed Oil | Free Fatty Acids | 99.2% | [3] |
| pH Adjustment | Sardine Muscle | Total n-3 PUFAs | Good Recovery | [6] |
Table 2: Effect of Solvent-to-Sample Ratio on Total Fatty Acid Recovery (Folch Method)
| Solvent-to-Sample Ratio | Matrix | Analyte | Relative Recovery | Reference |
| 20:1 | Meat Products | Total Fatty Acids (Neutral Lipids) | Higher | [4] |
| 10:1 | Meat Products | Total Fatty Acids (Neutral Lipids) | Lower | [4] |
Experimental Protocols
1. Modified Folch Method for Lipid Extraction
This protocol is a widely used method for the extraction of total lipids from biological samples.[2]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with screw caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas for drying
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of chloroform:methanol (2:1, v/v). For a 1g sample, use 20 mL of the solvent mixture.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extraction).
-
Phase Separation: Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipids in a suitable solvent for your downstream analysis.
2. Bligh and Dyer Method for Lipid Extraction
This method is a rapid technique suitable for extracting lipids from samples with high water content.[7][15]
Materials:
-
Vortex mixer
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
Deionized water
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation: For a 1 mL aqueous sample, place it in a glass centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard to the sample.
-
Monophasic Mixture: Add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Addition of Chloroform: Add 1.25 mL of chloroform and vortex.
-
Addition of Water: Add 1.25 mL of deionized water and vortex.
-
Phase Separation: Centrifuge at 1000 rpm for 5 minutes to separate the phases.
-
Collection: Collect the lower organic phase.
-
Drying: Evaporate the solvent under nitrogen.
-
Reconstitution: Reconstitute the lipid extract in an appropriate solvent.
3. Solid-Phase Extraction (SPE) for Free Fatty Acid Purification
SPE can be used to isolate and purify free fatty acids from a lipid extract.[3]
Materials:
-
SPE cartridges (e.g., aminopropyl-bonded silica)
-
SPE manifold
-
Diethyl ether
-
Acetic acid
-
Nitrogen gas for drying
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with hexane.
-
Sample Loading: Load the lipid extract (dissolved in a non-polar solvent like hexane) onto the cartridge.
-
Washing: Wash the cartridge with hexane to elute neutral lipids.
-
Elution of Free Fatty Acids: Elute the free fatty acids with a more polar solvent, such as diethyl ether containing 2% acetic acid.
-
Drying: Dry the collected eluate under a stream of nitrogen.
-
Derivatization (if necessary): Proceed with derivatization for analysis by gas chromatography.
Visualizations
Caption: General workflow for liquid-liquid lipid extraction.
Caption: Workflow for purifying free fatty acids using SPE.
Caption: Troubleshooting logic for low internal standard recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 3. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of solvent to sample ratio on total lipid extracted and fatty acid composition in meat products within different fat content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recovery and characterization of sardine oil extracted by pH adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. welchlab.com [welchlab.com]
- 9. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. lipidomicstandards.org [lipidomicstandards.org]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tabaslab.com [tabaslab.com]
Palmitic Acid-d4 Quantification Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in palmitic acid-d4 quantification assays.
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Question 1: My blank samples show a high background signal for palmitic acid. What is the likely source and how can I reduce it?
Answer: A high background signal for palmitic acid in blank samples is a very common issue, primarily caused by contamination from plastic lab consumables.[1][2] Palmitic acid is often used as a lubricant or slip agent in the manufacturing of plastics like polypropylene, which is used for pipette tips, microcentrifuge tubes, and syringe filters.[1][2] This contamination can be significant, sometimes multiple-fold higher than the biological signal in a sample, and is highly variable even within the same lot of consumables.[1]
Troubleshooting Steps:
-
Avoid Plasticware: Whenever possible, use glass vials and glass pipettes for sample preparation and analysis.[1]
-
Pre-rinse Plastics: If plastic consumables are unavoidable, pre-rinsing them with methanol (B129727) can substantially reduce palmitic acid contamination.[1]
-
Solvent Selection: Contamination signals are more prominent in organic solvents like methanol and acetonitrile (B52724) compared to water, due to the higher solubility of palmitic acid.[1]
-
Source Testing: Test different brands and lots of plasticware to identify those with the lowest levels of contamination.
Question 2: How should I prepare stock solutions of this compound, given its poor solubility in aqueous solutions?
Answer: this compound, like its unlabeled counterpart, is a long-chain saturated fatty acid with very low water solubility.[3][4] Proper preparation of stock and working solutions is critical for accurate quantification.
Recommended Procedure:
-
Primary Stock: Dissolve this compound in an organic solvent such as ethanol (B145695), DMSO, or DMF.[5] For example, a high-concentration stock (e.g., 500 mM) can be made by dissolving the fatty acid in 100% ethanol with gentle heating (e.g., 70°C).[3]
-
Working Solutions for Cell Culture: For cell-based assays, palmitic acid is often complexed with bovine serum albumin (BSA) to enhance its solubility and facilitate cellular uptake. A common method involves adding the ethanolic stock of palmitic acid to a warm (e.g., 37-55°C) solution of BSA (e.g., 10% in cell culture media) with vortexing.[3]
-
Storage: Store stock solutions at -20°C or -80°C. Manufacturer datasheets often recommend using the solution within one month when stored at -20°C or within six months at -80°C to prevent degradation.[5][6]
Chromatography & Derivatization
Question 3: I am using GC-MS. Is derivatization of this compound necessary, and what are the common pitfalls of this step?
Answer: Yes, derivatization is essential for the analysis of free fatty acids like palmitic acid by gas chromatography (GC).[7][8] The polar carboxylic acid group causes low volatility and can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and retention.[7][9] Derivatization converts the fatty acid into a more volatile, nonpolar derivative.[10][11]
The two most common methods are esterification (to form fatty acid methyl esters, or FAMEs) and silylation.[7][11]
Common Pitfalls:
-
Incomplete Reaction: The reaction may not go to completion, leading to an underestimation of the analyte. It is crucial to optimize reaction time and temperature.
-
Moisture Sensitivity: Both esterification and silylation reagents are sensitive to moisture. The presence of water in the sample or reagents will hinder the reaction.[7] Ensure samples are dry and use high-quality, anhydrous reagents.
-
Reagent Artifacts: The derivatization reagents themselves can introduce interfering peaks in the chromatogram. Always run a reagent blank to identify these potential artifacts.[7]
-
Derivative Instability: Some derivatives, particularly trimethylsilyl (B98337) (TMS) derivatives, have limited stability and should be analyzed promptly, ideally within a week of preparation.[7] FAMEs generally offer excellent stability.
Question 4: When using LC-MS, my this compound peak shape is poor. How can I improve it?
Answer: Poor peak shape in reverse-phase liquid chromatography (LC) is often due to the ionization of the carboxylic acid group. To achieve good chromatographic separation, it is best to analyze fatty acids in their non-ionized form. This is typically achieved by adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of the analyte.[12] While derivatization is not strictly necessary for LC-MS as it is for GC, it can be used to improve sensitivity in some cases.[13][14]
Internal Standard & Mass Spectrometry
Question 5: I'm using this compound as an internal standard, but I'm seeing variability. What are the potential issues with using a deuterium-labeled standard?
Answer: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative mass spectrometry, deuterium-labeled standards like this compound can have specific drawbacks.[15][16]
Potential Pitfalls:
-
Chromatographic Shift (Isotope Effect): The C-D bond is slightly stronger and shorter than the C-H bond.[12] This can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte, especially with a high degree of deuteration.[12] If this shift is significant, the analyte and the IS may experience different levels of matrix effects at the time of elution, compromising accurate correction.[12]
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, particularly if they are located on heteroatoms (O, N) or carbons adjacent to carbonyl groups.[12] This leads to a loss of the isotopic label, a decrease in the IS signal, and inaccurate quantification. It is crucial to select an IS where the labels are on stable, non-exchangeable positions.[12]
-
Cross-Contribution/Isotopic Purity: The this compound standard may contain a small amount of the unlabeled (d0) analyte, and vice versa.[12] This can impact accuracy, especially at the lower limit of quantification (LLOQ). The isotopic purity of the standard should be high, and any contribution should be assessed during method validation.[12]
-
Masking Analytical Problems: Because a SIL-IS has nearly identical chemical properties to the analyte, it can sometimes mask underlying issues with the assay, such as poor sample recovery, analyte instability, or significant ion suppression.[16]
Question 6: What are matrix effects and how do they impact the quantification of this compound?
Answer: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins in plasma).[17][18] This is a major challenge in LC-MS/MS analysis and can lead to inaccurate and irreproducible results.[19]
Even with a deuterated internal standard, matrix effects can be problematic if the co-eluting matrix components affect the analyte and the IS differently.[20][21] Ion suppression can be dependent on the concentration of the analyte itself, complicating the relationship between the analyte and the IS.[20][21]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: Use protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[17][18]
-
Chromatographic Separation: Optimize the LC method to separate the analyte and IS from the bulk of the matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.[18][22]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also compromise the sensitivity of the assay.[18]
Quantitative Data Summary
Table 1: Impact of Plasticware Contamination on Palmitic Acid Quantification
| Sample Type | Preparation Method | Palmitate Measured (nmol) | Source |
| Blank | Plastic tubes & tips | 0.2 - 1.15 | [1] |
| 3T3-L1 Cells (4 million) | Glassware | ~0.2 | [1] |
| Blank (Original Method) | Plastic Syringe & Filter | ~800 ng/aliquot | [2] |
| Blank (Revised Method) | Glass Syringe & SS Filter | ~366 ng/aliquot | [2] |
| Data shows that contamination from plasticware can be several times higher than the actual biological signal. |
Table 2: Comparison of Common Derivatization Methods for GC Analysis of Fatty Acids
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 30 minutes | 60 | Effective for both free fatty acids and transesterification of glycerolipids. | Reagent is harsh and can produce artifacts.[10][11] |
| Silylation | BSTFA + 1% TMCS | 15-30 minutes | 60-70 | Can derivatize multiple functional groups; useful for complex samples.[7] | Derivatives have limited stability; reagent can be a source of interference.[7][11] |
| Table adapted from information in Benchchem[11] and Restek[7]. |
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma
This protocol is a general guideline for extracting total lipids, including palmitic acid, from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Addition: To 100 µL of plasma in a glass tube, add the working solution of this compound internal standard.
-
Protein Precipitation & Extraction: Add 1 mL of a cold 2:1 (v/v) mixture of methanol:dichloromethane (B109758). Vortex vigorously for 1 minute.
-
Phase Separation: Add 250 µL of dichloromethane and vortex again. Add 250 µL of water and vortex for a final time.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for either GC-MS (after derivatization) or LC-MS analysis.
Protocol 2: Derivatization to FAMEs using BF3-Methanol
This protocol is for the esterification of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[11]
-
Sample Preparation: Ensure the dried lipid extract from Protocol 1 is in a glass reaction vial.
-
Reagent Addition: Add 0.5 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) reagent to the vial.[11]
-
Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 30 minutes in a heating block.[11]
-
Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381). Vortex vigorously to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial, optionally passing it through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.[7]
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: General workflow for a this compound quantification assay.
Caption: Troubleshooting decision tree for common assay pitfalls.
References
- 1. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 游离脂肪酸GC分析 [sigmaaldrich.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. scispace.com [scispace.com]
- 17. bme.psu.edu [bme.psu.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing GC-MS Analysis of Palmitic Acid-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for Palmitic acid-d4.
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the GC-MS analysis of this compound?
Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column.[1] This interaction can lead to poor peak shape, including tailing, and inaccurate quantification.[2][3] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acid into a more volatile and less polar derivative, making it suitable for GC analysis.[1][4][5] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point and molecular geometry.[1]
2. What are the most common derivatization methods for this compound?
The most prevalent methods for preparing FAMEs from fatty acids are acid-catalyzed and base-catalyzed esterification/transesterification.[1]
-
Acid-Catalyzed Esterification: Reagents like Boron Trifluoride (BF₃) in methanol (B129727), or hydrochloric acid (HCl)/sulfuric acid (H₂SO₄) in methanol, are widely used.[4] The BF₃-methanol method is noted for its relatively short reaction time and moderate reaction temperatures, which helps prevent the degradation of unsaturated fatty acids.[4]
-
Silylation: An alternative to esterification is silylation, which uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), to create volatile trimethylsilyl (B98337) (TMS) esters.[1][2] This method can also derivatize other functional groups like hydroxyl and amino groups.[2]
3. Should I use split or splitless injection for my this compound analysis?
The choice between split and splitless injection depends on the concentration of your analyte.
-
Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is low.[6][7][8] In splitless mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[6][9] This is crucial when the amount of analyte is near the detection limit.[6]
-
Split Injection: This method is suitable for high-concentration samples.[6][7] Only a fraction of the injected sample enters the column, with the rest being vented.[7][9] This prevents overloading the column and can lead to sharper, narrower peaks.[9]
4. What is a good starting point for the injector temperature?
A common starting injector temperature for the analysis of FAMEs is 250 °C .[10][11][12] However, this parameter may need to be optimized for your specific application. Injector temperatures in the range of 250-280 °C are frequently reported in the literature for fatty acid analysis.[13][14]
5. What type of GC column is recommended for this compound analysis?
For the analysis of FAMEs, including deuterated palmitic acid methyl ester, polar columns are generally recommended to achieve good separation.
-
High-Polarity Columns: Columns such as those with a cyanopropyl silicone stationary phase (e.g., CP-Sil 88, HP-88) are specifically designed for FAME analysis.[15]
-
Wax Columns: Polyvinyl alcohol (PVA) coated columns (e.g., DB-WAX, HP-INNOWax) with medium to high polarity are also frequently used.[15]
-
Standard Non-Polar Columns: While polar columns are often preferred, a standard non-polar column like a 5% phenyl-substituted dimethylpolysiloxane (e.g., DB-5 or HP-5MS) can also be used, as it separates compounds primarily based on their boiling points.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Active sites in the injector liner or column. 3. Column degradation. | 1. Optimize derivatization reaction time and temperature. Ensure reagents are fresh and not exposed to moisture.[2][5] 2. Use a deactivated injector liner. Consider silylation of the liner. 3. Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. |
| No or Low Signal | 1. Derivatization failure. 2. Incorrect injection parameters. 3. Leak in the system. 4. Issues with the MS detector. | 1. Verify the derivatization protocol and reagent quality.[17] 2. For low concentrations, ensure you are using splitless injection.[6][7] Verify the injector temperature is adequate for vaporization. 3. Perform a leak check of the GC system, especially around the injector and column fittings. 4. Check the MS tune report and ensure the detector is functioning correctly. |
| Poor Reproducibility | 1. Inconsistent injection volume. 2. Variability in derivatization efficiency. 3. Sample degradation. | 1. Ensure the autosampler is functioning correctly and the syringe is clean. 2. Standardize the derivatization procedure, paying close attention to reaction times, temperatures, and reagent volumes. 3. Analyze samples promptly after derivatization. Store derivatized samples appropriately if immediate analysis is not possible. |
| Ghost Peaks | 1. Contamination from previous injections (carryover). 2. Septum bleed. 3. Contaminated carrier gas or solvent. | 1. Run a solvent blank to check for carryover. Increase the injector temperature and bake out the column if necessary. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Use high-purity carrier gas and solvents. |
| Different Response for this compound vs. Palmitic Acid Standard | 1. Isotope effects during ionization or fragmentation. 2. Co-eluting interferences. | 1. While isotopic analogs are excellent internal standards, slight differences in response can occur.[18] It is crucial to use a calibration curve prepared with the deuterated standard for accurate quantification. 2. Check the mass spectra of the peaks to ensure they are pure and free from co-eluting compounds. Adjust the chromatography if necessary to improve separation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is a widely used method for the esterification of free fatty acids.[1]
Methodology:
-
Sample Preparation: Weigh 1-10 mg of the lipid sample containing this compound into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 10-60 minutes.[1][2] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of a non-polar solvent like hexane (B92381) or heptane.[5]
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to ensure a clean separation of the layers.[1]
-
Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC-MS analysis.[5]
Protocol 2: Silylation using BSTFA
This is an alternative derivatization method that forms trimethylsilyl (TMS) esters.[2]
Methodology:
-
Sample Preparation: Place the dried sample containing this compound into an autosampler vial. This method is highly sensitive to moisture, so samples must be thoroughly dried.[1]
-
Reagent Addition: Add a suitable aprotic solvent like acetonitrile, followed by the silylating reagent (e.g., BSTFA with 1% TMCS). A molar excess of the reagent is required.[1][2]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]
-
Analysis: After cooling, the sample is ready for direct GC-MS analysis.[1]
Visualization of Workflows
Caption: General workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. restek.com [restek.com]
- 3. agilent.com [agilent.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. 2.4. GC-FID and GC-MS Analysis of FAMEs [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. fishersci.com [fishersci.com]
- 17. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting poor peak shape of Palmitic acid-d4 in chromatography
Technical Support Center: Palmitic Acid-d4 Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with this compound?
Poor peak shape for fatty acids like this compound typically manifests in four ways:
-
Peak Tailing: The peak is asymmetrical with a "tail" extending to the right of the peak maximum.
-
Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp, steep end.[1]
-
Broad Peaks: Peaks are wider than expected, which can decrease sensitivity and resolution.[1]
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Split Peaks: A single compound appears as two or more distinct, closely eluting peaks.[1]
Q2: Why is achieving a good, symmetrical peak shape important for this compound analysis?
A symmetrical, sharp (Gaussian) peak is critical for accurate and reliable chromatographic analysis. Poor peak shape can seriously compromise data integrity by:
-
Reducing Resolution: Asymmetrical or broad peaks can overlap with adjacent peaks, making it difficult to distinguish between different analytes.[2]
-
Affecting Quantification: Inaccurate peak integration due to tailing or fronting leads to imprecise and unreliable quantification.[1][2]
-
Lowering Sensitivity: Broader and shorter peaks have a lower signal-to-noise ratio, making it more challenging to detect low concentrations of this compound.[1]
Q3: Can the deuterium (B1214612) labeling in this compound affect its peak shape?
Yes, deuterium labeling can slightly influence chromatographic behavior. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] While this isotopic effect doesn't typically cause poor peak shape on its own, it's a factor to consider in method development, especially when resolving from the non-deuterated palmitic acid. The fundamental causes of poor peak shape (e.g., secondary interactions, column overload) are the same for both labeled and unlabeled compounds.
Q4: Is derivatization necessary for this compound analysis?
Derivatization is often employed to improve the chromatographic behavior and detection of fatty acids.[4]
-
For Gas Chromatography (GC): Converting fatty acids into their corresponding methyl esters (FAMEs) is a standard practice to improve volatility and peak shape.[4][5]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the poor ionization efficiency of the carboxylic acid group, derivatization can be used to add a permanent charge or a more easily ionizable group, significantly enhancing sensitivity in positive ion mode.[4][6][7]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common issue for acidic compounds like this compound. It is often caused by unwanted secondary interactions between the analyte's carboxylic acid group and active sites on the column.[8][9]
Common Causes and Solutions for Peak Tailing
| Cause | Solution(s) |
| Secondary Silanol (B1196071) Interactions | Use a modern, high-purity, end-capped C18 or C8 column.[1][9] Adjust mobile phase pH by adding an acidic modifier (e.g., 0.1% formic acid) to suppress silanol ionization.[1][10] |
| Column Contamination/Aging | Flush the column with a strong solvent (see Experimental Protocols).[1] If performance does not improve, replace the column.[1] Use a guard column to extend the analytical column's life.[11] |
| Sample Overload | Reduce the injection volume or dilute the sample. Tailing that improves upon dilution is a strong indicator of overloading.[1][9] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Use tubing with an ID of 0.005" or less.[1][8] |
| Metal Surface Interactions | Interactions with stainless-steel components (frits, tubing) can cause tailing.[8] Consider using PEEK tubing and fittings where appropriate. |
Troubleshooting Workflow for Peak Tailing
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[1] It is often related to sample concentration and solubility.
Common Causes and Solutions for Peak Fronting
| Cause | Solution(s) |
| Sample Overload | This is a very common cause of fronting.[1] Reduce the injection volume or dilute the sample. |
| Poor Sample Solubility | Ensure this compound is fully dissolved in the injection solvent. The peak shape should improve if solubility is the issue.[1] |
| Injection Solvent Incompatibility | The injection solvent should ideally be the same as, or weaker than, the initial mobile phase.[1] Using a much stronger solvent (e.g., 100% Acetonitrile in a high-aqueous mobile phase) can cause severe distortion.[12] |
| Column Collapse / Void | A void at the head of the column can cause fronting.[1] This is typically irreversible and requires column replacement. Using a guard column can help prevent this. |
Troubleshooting Workflow for Peak Fronting
Issue 3: Broad Peaks
Broad peaks can significantly reduce resolution and sensitivity, making accurate integration difficult.
Common Causes and Solutions for Broad Peaks
| Cause | Solution(s) |
| Column Contamination or Aging | An old or contaminated column loses efficiency, resulting in broader peaks.[1] Flush the column or replace it if necessary. |
| Extra-Column Dead Volume | Excessive volume in tubing and connections causes the sample band to spread before it reaches the detector.[1] Use minimal-length, narrow-bore tubing. |
| Slow Injection | A slow injection can introduce the sample as a wide band, leading to broad peaks.[1] Ensure a rapid and clean injection. |
| GC-Specific: Improper Installation | If the GC column is installed too high or too low in the inlet, it can create dead volume and cause peak broadening or tailing.[13] Re-install the column correctly. |
Troubleshooting Workflow for Broad Peaks
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Flushing
This procedure is intended to remove contaminants that can cause poor peak shape and high backpressure. Always consult the specific column's care and use manual before proceeding.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Initial Wash (Buffer Removal): Flush the column with HPLC-grade water (or your mobile phase without the buffer salts) for 15-20 column volumes. For a standard 4.6 x 150 mm column, this is approximately 25-35 mL at 1 mL/min.
-
Organic Wash (Less-Polar Contaminants): Flush with 100% Acetonitrile or Methanol for 20-30 column volumes.
-
Strong Solvent Wash (Strongly-Retained Contaminants): For stubborn, non-polar contaminants, a stronger solvent series may be used if compatible with your column chemistry. A common sequence is:
-
75% Acetonitrile / 25% Isopropanol
-
100% Isopropanol
-
100% Methylene Chloride (if compatible)
-
100% Hexane (if compatible)
-
Important: When using immiscible solvents, you must flush with an intermediate solvent (like Isopropanol) between the organic and aqueous/polar phases.
-
-
Re-equilibration: Flush the column with the mobile phase (starting with the organic component and gradually introducing the aqueous component) until the baseline is stable.
Protocol 2: Derivatization for Improved Detection (Conceptual Workflow)
Derivatization is a chemical reaction to alter the analyte for improved analysis. For fatty acids like this compound, this typically targets the carboxylic acid group.[4]
General Workflow:
-
Sample Preparation: Extract and purify this compound from the sample matrix. The sample must be dried completely, as water can interfere with many derivatization reactions.
-
Reaction: Add the derivatizing reagent (e.g., an alkylating agent for GC-FAME analysis, or a charge-tagging reagent for LC-MS) and a catalyst in an appropriate solvent.
-
Incubation: Heat the reaction mixture at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete.[14][15]
-
Quenching/Cleanup: Stop the reaction and remove excess reagent. This may involve evaporation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Reconstitution: Dissolve the final derivatized product in a solvent compatible with the chromatographic system for injection.
Derivatization Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. uhplcs.com [uhplcs.com]
- 11. agilent.com [agilent.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. jafs.com.pl [jafs.com.pl]
- 15. researchgate.net [researchgate.net]
Minimizing isotopic exchange of deuterium in Palmitic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic exchange of deuterium (B1214612) in Palmitic acid-d4 during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange in this compound?
Deuterium isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding environment, such as solvents or reagents.[1][2] For this compound, which is typically deuterated at the C-2 and C-3 positions, this can lead to a mixture of partially and fully de-labeled molecules, compromising the integrity of tracer experiments and the accuracy of quantification when used as an internal standard.
Q2: Why are the deuterium atoms on this compound susceptible to exchange?
The deuterium atoms at the C-2 (alpha) position are adjacent to the carboxylic acid's carbonyl group.[2] This proximity makes them susceptible to removal under both acidic and basic conditions through a process called enolization.[1][2] The C-3 (beta) deuteriums are generally more stable but can also be at risk under harsh conditions.
Q3: What are the primary experimental factors that promote deuterium exchange?
The main factors that can induce deuterium exchange in this compound are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange.[1][2]
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Protic Solvents: Solvents with exchangeable protons, like water and methanol (B129727), provide a source of hydrogen to replace the deuterium.
-
Reaction Time: Longer exposure to harsh conditions increases the extent of back-exchange.
Q4: How can I minimize deuterium exchange during storage?
To ensure the long-term stability of this compound, it should be stored at or below -16°C, preferably under an inert atmosphere like argon or nitrogen.[1] If dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1] It is best to use glass containers with Teflon-lined caps (B75204) to prevent contamination from plasticizers.[1]
Troubleshooting Guides
This section addresses common issues encountered when using this compound, with a focus on identifying and mitigating deuterium exchange.
Issue 1: Mass Spectrometry data shows unexpected lower mass peaks (e.g., M+3, M+2) after sample preparation.
-
Possible Cause 1: Deuterium exchange during saponification.
-
Explanation: Standard saponification procedures often use strong bases (NaOH or KOH) in methanol or ethanol (B145695) at high temperatures, which can facilitate the exchange of the alpha-deuteriums.[1][2]
-
Solution:
-
Use Milder Conditions: Opt for milder saponification conditions. This includes using a lower concentration of base, reducing the reaction temperature, and shortening the incubation time.
-
Aprotic Solvents: If possible, use a co-solvent system that minimizes the concentration of protic solvents.
-
Optimized Protocol: Refer to the "Protocol for Saponification with Minimized Deuterium Exchange" below.
-
-
-
Possible Cause 2: Deuterium exchange during Fatty Acid Methyl Ester (FAME) preparation.
-
Explanation: Acid-catalyzed esterification, for example using boron trifluoride (BF3) in methanol or methanolic HCl, can promote deuterium exchange at the alpha-position.[3]
-
Solution:
-
Alternative Derivatization: Consider derivatization methods that do not require strongly acidic conditions if you observe significant exchange.
-
Control Reaction Time and Temperature: Minimize the reaction time and temperature to the shortest duration and lowest temperature necessary for complete derivatization.
-
Optimized Protocol: Follow the "Protocol for FAME Preparation with Minimized Deuterium Exchange" provided below.
-
-
Issue 2: Inconsistent or poor recovery of the deuterated standard.
-
Possible Cause: Incomplete extraction or adsorption to labware.
-
Explanation: Fatty acids can be prone to adsorption on plastic surfaces.
-
Solution:
-
Use Glassware: Whenever possible, use glass vials and pipettes for handling and extraction.[1]
-
Proper Solvents: Ensure that the solvents used for extraction are appropriate for fatty acids and that pH is adjusted to ensure the fatty acid is in its protonated, more organic-soluble form during extraction.[4]
-
-
Quantitative Data Summary
While specific quantitative data on the percentage of deuterium exchange for this compound under various conditions is not extensively published, the following table summarizes the expected qualitative impact of different experimental parameters on deuterium stability.
| Parameter | Condition | Expected Impact on Deuterium Stability | Mitigation Strategy |
| pH | High (>10) or Low (<4) | High risk of exchange | Work closer to neutral pH when possible. |
| Temperature | High (>60°C) | Increased rate of exchange | Use lower temperatures for reactions and storage. |
| Solvent | Protic (Methanol, Water) | Provides a source for H/D exchange | Use aprotic solvents where feasible. |
| Catalyst | Strong Acid (e.g., BF3) or Base (e.g., KOH) | Catalyzes the exchange reaction | Use milder catalysts or lower concentrations. |
| Time | Prolonged exposure | Increased opportunity for exchange | Minimize reaction and sample handling times. |
Experimental Protocols
Protocol 1: Saponification with Minimized Deuterium Exchange
This protocol is designed to hydrolyze esterified fatty acids while minimizing the risk of deuterium loss from this compound.
-
Sample Preparation: Dry down your lipid extract containing the deuterated internal standard in a glass tube under a stream of nitrogen.
-
Reagent Preparation: Prepare a fresh solution of 0.5 M KOH in methanol.
-
Hydrolysis: Add the methanolic KOH to your dried sample. For every 1 mg of lipid, use approximately 200 µL of the reagent.
-
Incubation: Tightly cap the tube and incubate at 60°C for 30 minutes. Note: This is a milder condition than many standard protocols which may use higher temperatures or longer times.
-
Neutralization and Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume of water.
-
Acidify the solution to a pH of approximately 3-4 with HCl to protonate the fatty acids.
-
Extract the free fatty acids three times with an appropriate organic solvent like hexane (B92381) or diethyl ether.
-
Pool the organic layers and wash with a small amount of saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under nitrogen before proceeding to the next step.
-
Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation with Minimized Deuterium Exchange
This protocol uses a milder acid catalyst to prepare FAMEs for GC-MS analysis.
-
Sample Preparation: Start with the dried free fatty acids obtained from the saponification step.
-
Reagent Preparation: Prepare a solution of 2% (v/v) acetyl chloride in methanol. Caution: This should be done in a fume hood as the reaction is exothermic.
-
Esterification: Add the acetyl chloride/methanol reagent to the dried fatty acids.
-
Incubation: Cap the tube and heat at 60°C for 1 hour.
-
Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume of saturated NaCl solution.
-
Extract the FAMEs twice with hexane.
-
Pool the hexane layers and evaporate to a small volume for GC-MS analysis.
-
Visualizations
Caption: Mechanism of base-catalyzed deuterium exchange at the alpha-position.
Caption: Experimental workflow highlighting stages with risk of deuterium exchange.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for natural isotope abundance in Palmitic acid-d4 experiments
This technical support center provides guidance on correcting for the natural abundance of stable isotopes in mass spectrometry experiments involving palmitic acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is correction necessary for this compound experiments?
A1: Most elements exist in nature as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2] Similarly, hydrogen has a heavy isotope, deuterium (B1214612) (²H or D), and oxygen has heavier isotopes like ¹⁷O and ¹⁸O.[1][2]
When analyzing a molecule like palmitic acid (C₁₆H₃₂O₂) with mass spectrometry, this natural abundance means that a small fraction of the molecules will be heavier than the primary monoisotopic mass (M+0).[3] For instance, a palmitic acid molecule containing one ¹³C atom instead of a ¹²C atom will appear at a mass-to-charge ratio (m/z) of M+1.
In a tracer experiment using this compound (C₁₆H₂₈D₄O₂), the goal is to measure the incorporation of the deuterium-labeled tracer. However, the signal from an unlabeled palmitic acid molecule containing one ¹³C atom (M+1) can overlap with signals from the d4-labeled tracer that has also incorporated a ¹³C atom. This interference from naturally occurring heavy isotopes can distort the true isotopic enrichment from the tracer, potentially leading to misinterpretation of the results.[4][5][6] Therefore, a correction must be applied to remove the contribution of natural isotope abundance from the measured mass spectra.
Q2: What information is required to perform a natural abundance correction?
A2: To accurately correct for natural isotope abundance, you need the following information:
-
The precise chemical formula of the analyte, including any derivatization agents. For palmitic acid, the formula is C₁₆H₃₂O₂.[7][8][9][10][11]
-
The natural abundance of all stable isotopes for each element in the molecule (e.g., C, H, O, N, Si).[1][2]
-
The measured mass isotopologue distribution (MID) of your sample from the mass spectrometer.
Q3: What is the general principle behind the correction calculation?
A3: The correction is typically performed using a matrix-based algorithm.[5][12] The process involves calculating the theoretical isotopologue distribution that would occur just from natural abundance for an unlabeled version of the molecule. This theoretical distribution is then used to deconvolve the measured data, isolating the signal that comes purely from the incorporation of the stable isotope tracer (this compound).[5][6] This can be represented by the equation:
Corrected Distribution = [Correction Matrix]⁻¹ * Measured Distribution
Several software tools, such as IsoCorrectoR and PolyMID, are available to perform these complex calculations.[4][6]
Data for Correction Calculations
Accurate correction relies on precise natural abundance values.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Carbon | ¹²C | 98.89 |
| ¹³C | 1.11 | |
| Oxygen | ¹⁶O | 99.759 |
| ¹⁷O | 0.037 | |
| ¹⁸O | 0.204 |
Source: Data compiled from publicly available isotope abundance information.[1]
Troubleshooting Guide
Problem: My calculated tracer enrichment is unexpectedly high or low after correction.
-
Possible Cause 1: Incorrect Chemical Formula. The correction algorithm is highly sensitive to the number of atoms of each element. If you derivatized your palmitic acid (e.g., to a methyl ester for GC-MS analysis), the atoms from the derivatizing agent must be included in the chemical formula.
-
Solution: Double-check and confirm the exact chemical formula of the analyte ion being measured by the mass spectrometer.
-
-
Possible Cause 2: Isotopic Impurity of the Tracer. The this compound tracer itself may not be 100% pure and could contain a fraction of d0, d1, d2, or d3 species.
-
Solution: Analyze a pure standard of your this compound tracer to determine its isotopic purity. Many correction software tools allow you to input this information to account for tracer impurities.[4]
-
-
Possible Cause 3: Saturation of Detector. If the ion signal for a particular isotopologue is too high, it can saturate the mass spectrometer's detector, leading to an inaccurate measurement of its relative intensity.
-
Solution: Dilute your sample or reduce the injection volume to ensure the major peaks are within the linear dynamic range of the detector.
-
Problem: The correction software returns an error or fails to process the data.
-
Possible Cause: Incorrect Data Formatting. The input file containing your measured mass isotopologue distribution may not be formatted correctly for the software.
Visualizing the Workflow and Correction Logic
Diagrams can help clarify the experimental and analytical process.
Caption: Experimental workflow for stable isotope tracing with this compound.
Caption: Logic of correcting for natural isotope abundance interference.
Experimental Protocol Example
Objective: To measure the rate of de novo synthesis of palmitic acid in cultured cells using a this compound tracer.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., HepG2) to approximately 80% confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound conjugated to bovine serum albumin (BSA). A common concentration is 100 µM.
-
Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 16 hours).
-
-
Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract lipids using a biphasic extraction method, such as a Folch extraction (chloroform:methanol (B129727), 2:1 v/v).
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a solution of methanol with 14% boron trifluoride (BF₃).
-
Heat the mixture at 100°C for 30 minutes to convert fatty acids to their more volatile methyl esters.
-
After cooling, add water and hexane (B92381) to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer and dry it again under nitrogen.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use selected ion monitoring (SIM) to track the m/z fragments corresponding to unlabeled palmitate methyl ester and the d4-labeled version.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue at each time point.
-
Use a correction algorithm to subtract the contribution of natural isotope abundance from the raw data.
-
Calculate the fractional enrichment of the d4-label into the total palmitate pool over time to determine the synthesis rate.
-
References
- 1. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palmitic acid - Wikipedia [en.wikipedia.org]
- 8. What Is Palmitic Acid? [webmd.com]
- 9. specialchem.com [specialchem.com]
- 10. Palmitic acid | 57-10-3 [chemicalbook.com]
- 11. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]
- 12. chemrxiv.org [chemrxiv.org]
Linearity and range of detection for Palmitic acid-d4 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palmitic acid-d4 in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range and limit of quantification for this compound in LC-MS/MS analysis?
While a definitive, universally applicable linear range for this compound cannot be stated without method-specific validation, the following table summarizes typical performance characteristics observed for deuterated fatty acids in plasma and other biological matrices. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Range | Notes |
| Linear Range | 1 ng/mL - 1000 ng/mL | Can be extended or shifted depending on the matrix and instrumentation. |
| Correlation Coefficient (R²) | > 0.99 | A lower R² may indicate issues with sample preparation, matrix effects, or instrument performance.[1] |
| Limit of Detection (LOD) | 0.04 µg/g - 0.3 ng/mL | Highly dependent on the instrument sensitivity and sample cleanup.[2][3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL - 1 ng/mL | Generally, the lowest concentration on the calibration curve with acceptable precision and accuracy.[3] |
Q2: What are the recommended sample preparation techniques for analyzing this compound in biological samples?
A robust sample preparation protocol is crucial for accurate quantification. A common and effective method is liquid-liquid extraction (LLE).[4] For plasma or serum samples, protein precipitation is often the first step.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general workflow for the quantification of this compound using LC-MS/MS. It is essential to validate the method in your laboratory with your specific matrices and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma, add 295 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.[5]
-
Add 5 µL of an internal standard solution (e.g., a different deuterated fatty acid not present in the sample, or a C17:0 fatty acid).[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.[5]
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used for fatty acid analysis.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 65:30 v/v) with 0.1% formic acid or 10 mM ammonium acetate.[6]
-
Gradient: A gradient elution is typically employed to separate fatty acids from other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for fatty acids as it promotes the formation of [M-H]⁻ ions.
-
Scan Type: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantification.[5]
-
MRM Transitions:
-
This compound (Precursor Ion): Determine the exact m/z based on the specific deuteration pattern. For example, for a d4 labeled palmitic acid, the monoisotopic mass would be higher than the unlabeled version.
-
Product Ion: A characteristic fragment ion should be selected and optimized.
-
-
Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.[7]
Troubleshooting Guide
Linearity Issues
Q3: My calibration curve for this compound is not linear (R² < 0.99). What are the possible causes and solutions?
Poor linearity is a common issue that can arise from several factors throughout the analytical workflow.
-
Contamination: Fatty acids like palmitic acid are ubiquitous in laboratory environments (e.g., from solvents, glassware, and plasticware). This can lead to a high background signal and affect the lower end of the calibration curve.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and use polypropylene (B1209903) or glass consumables to minimize contamination.[5] Incorporating a delay column can help separate the analyte from contaminants in the mobile phase.[5]
-
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound, leading to non-linearity.[8][9][10]
-
Solution: Improve sample cleanup to remove interfering matrix components.[8] Adjusting the chromatographic gradient to better separate this compound from matrix components can also be effective. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial to compensate for matrix effects.[11]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.
-
Solution: Extend the calibration curve to higher concentrations to confirm saturation. If saturation is observed, either dilute the samples to fall within the linear range or adjust the detector settings if possible.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. iris.unitn.it [iris.unitn.it]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Palmitic Acid-d4 in Cell Viability and Labeling Studies
Welcome to the technical support center for the use of Palmitic acid-d4 in cellular research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
A1: this compound is a deuterated form of palmitic acid, a common saturated fatty acid. The deuterium (B1214612) labels make it a stable isotope tracer. It is primarily used in metabolic labeling studies to track the uptake, trafficking, and incorporation of palmitic acid into cellular lipids and proteins without the need for radioactivity.[1][2][3] It can also serve as an internal standard for quantitative analysis in mass spectrometry-based assays.[1][2]
Q2: Can this compound affect cell viability?
A2: Yes, similar to its non-labeled counterpart, high concentrations of palmitic acid can be cytotoxic to cells, a phenomenon often referred to as lipotoxicity.[4][5][6] The cytotoxic effects are typically dose- and time-dependent.[4][7] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The optimal concentration can vary significantly between cell types. However, concentrations ranging from 25 µM to 400 µM are frequently reported in the literature.[8][9][10] It is highly recommended to perform a dose-response experiment to determine the IC50 and the highest non-toxic concentration for your specific cell line. For example, in endometrial cancer cell lines, IC50 values were observed at 348.2 µM and 187.3 µM after 72 hours.[8]
Q4: How should I prepare and dissolve this compound for cell culture experiments?
A4: this compound is soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[1] For cell culture use, it is common to first dissolve it in ethanol and then conjugate it to bovine serum albumin (BSA) to facilitate its delivery to cells in the culture medium. This mimics its natural transport in the bloodstream.
Q5: Does palmitic acid treatment affect cellular metabolism beyond lipid pathways?
A5: Yes, palmitic acid can significantly alter cellular energy metabolism. Studies have shown that it can increase maximal cell metabolism and inflammation in macrophages.[11] In cardiomyoblasts, it can cause a switch from fatty acid metabolism to glucose metabolism.[7][12] It has also been shown to inhibit insulin (B600854) signaling pathways in neuronal cells.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Low Viability | Concentration of this compound is too high (lipotoxicity).[4][5] | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line and experiment duration. Start with a lower concentration range (e.g., 10-100 µM). |
| Insufficient BSA conjugation. | Ensure complete conjugation of palmitic acid to BSA. Unbound fatty acids can be more toxic to cells. A molar ratio of 4:1 to 6:1 (palmitate:BSA) is often used. | |
| Contamination of reagents. | Use sterile, endotoxin-free reagents and ensure aseptic techniques during preparation. | |
| Low Labeling Efficiency | Incubation time is too short. | Increase the incubation time with this compound. A time-course experiment can help determine the optimal labeling duration. |
| Low uptake by cells. | Ensure cells are healthy and in the logarithmic growth phase. Serum starvation prior to labeling can sometimes enhance fatty acid uptake. | |
| Incorrect downstream processing. | Optimize cell lysis and protein/lipid extraction methods to ensure efficient recovery of labeled molecules. | |
| Inconsistent or Variable Results | Inconsistent preparation of this compound-BSA complex. | Prepare a large batch of the complex for the entire set of experiments to ensure consistency. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. | |
| Variability in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the incubator. |
Data Presentation
Summary of Palmitic Acid Cytotoxicity on Various Cell Lines
| Cell Line | Concentration Range | Exposure Time | Observed Effect on Cell Viability | Citation(s) |
| Human Endometrial Cancer (Ishikawa) | Up to 250 µM | 72 hours | 25.7% decrease at 250 µM | [8] |
| Human Endometrial Cancer (ECC-1) | Up to 250 µM | 72 hours | 65.1% decrease at 250 µM | [8] |
| Rat Tendon-Derived Cells | 10 µg/ml | 48 hours | ~60% decrease | [5] |
| Human Retinal Pigment Epithelial (ARPE-19) | 50 - 200 µM | 24 - 48 hours | Dose-dependent decrease | [9] |
| Porcine Mammary Epithelial Cells | 25 - 600 µM | 24 hours | Significant decrease above 200 µM | [10] |
| Human Leukemic Cells (MOLT-4) | 12.5 - 50 µg/ml | Not specified | Selective cytotoxicity, induces apoptosis at 50 µg/ml | [15] |
| Human Dermal Fibroblasts (HDF) | 12.5 - 50 µg/ml | Not specified | No cytotoxicity | [15] |
| Human Endothelial (EA.hy926) | 400 µM | 6 days | Enormous decrease in viability | [16] |
Experimental Protocols
Protocol: Metabolic Labeling of Cultured Cells with this compound
This protocol provides a general procedure for labeling cellular proteins or lipids with this compound.
1. Reagent Preparation (this compound-BSA Complex): a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. b. Prepare a 100 mM stock solution of this compound in 100% ethanol. c. In a sterile tube, warm the 10% BSA solution to 37°C. d. Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired molar ratio (e.g., 5:1 palmitate:BSA). e. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation. f. Filter-sterilize the final complex using a 0.22 µm filter.
2. Cell Seeding and Culture: a. Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%). b. The day before labeling, you may replace the growth medium with a serum-free or low-serum medium to enhance fatty acid uptake.
3. Cell Labeling: a. Prepare the labeling medium by diluting the this compound-BSA complex into the cell culture medium to the desired final concentration (determined from your dose-response experiment). b. As a control, prepare a medium containing the BSA vehicle alone. c. Remove the old medium from the cells and wash once with sterile PBS. d. Add the labeling medium (or control medium) to the cells. e. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
4. Cell Harvesting and Lysis: a. After incubation, place the culture plates on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Lyse the cells using an appropriate lysis buffer for your downstream application (e.g., RIPA buffer for protein analysis, or organic solvents for lipid extraction). d. Scrape the cells and collect the lysate. e. Clarify the lysate by centrifugation.
5. Downstream Analysis: a. For Proteomics: The protein-containing supernatant can be used for immunoprecipitation, SDS-PAGE, and subsequent mass spectrometry to identify palmitoylated proteins. b. For Lipidomics: The total cell lysate can be subjected to lipid extraction (e.g., using the Bligh-Dyer or Folch method) followed by LC-MS/MS or GC-MS analysis to quantify the incorporation of this compound into different lipid species.
6. Cell Viability Assessment: a. In parallel with the labeling experiment, it is crucial to assess cell viability. b. Seed cells in a separate plate (e.g., a 96-well plate) and treat them with the same concentrations of the this compound-BSA complex. c. At the end of the incubation period, perform a cell viability assay such as MTT, WST-1, or Trypan Blue exclusion.[9][17]
Visualizations
Caption: Workflow for metabolic labeling with this compound.
Caption: Flowchart for troubleshooting cytotoxicity issues.
Caption: Pathways affected by palmitic acid-induced lipotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 75736-49-1 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitic acid interferes with energy metabolism balance by adversely switching the SIRT1-CD36-fatty acid pathway to the PKC zeta-GLUT4-glucose pathway in cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Is Partially Counteracted by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of chronic exposure to high palmitic acid concentrations on the aerobic metabolism of human endothelial EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ensuring complete derivatization of Palmitic acid-d4 for GC analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the complete derivatization of Palmitic acid-d4 for accurate gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is a critical step for preparing fatty acids, including this compound, for GC analysis.[1] Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which results in low volatility.[1][2] This polarity leads to poor chromatographic performance, such as peak tailing and adsorption onto the GC column.[1][3] Converting the fatty acid into a more volatile and less polar derivative, like a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester, is essential for achieving good separation, symmetrical peak shapes, and accurate quantification.[1][4][5]
Q2: What are the most common derivatization methods for this compound?
A2: The derivatization chemistry for this compound is identical to that of its non-deuterated counterpart. The most widely used methods are:
-
Acid-Catalyzed Esterification : This method converts the fatty acid into a fatty acid methyl ester (FAME). Common reagents include Boron Trifluoride in methanol (B129727) (BF3-Methanol) or anhydrous HCl in methanol.[1][5][6] This is a robust method suitable for free fatty acids.[1]
-
Silylation : This technique converts the carboxylic acid into a trimethylsilyl (TMS) ester.[4] Popular reagents for this process are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) added as a catalyst.[3][4][5][7]
Q3: My GC analysis shows a peak for underivatized this compound. What are the likely causes of incomplete derivatization?
A3: Incomplete derivatization is a common issue that can compromise quantitative accuracy. The primary causes include:
-
Presence of Water : Both esterification and silylation reactions are highly sensitive to moisture.[2][3][8] Water can hydrolyze the reagents and the resulting ester derivatives, preventing the reaction from going to completion.[2][9] Samples must be thoroughly dried before adding derivatization reagents.[3][4]
-
Insufficient Reagent : A molar excess of the derivatizing agent is required to drive the reaction to completion.[3][4] As a general rule, at least a 2:1 molar ratio of a silylating agent to active hydrogens is recommended.
-
Suboptimal Reaction Conditions : Derivatization reactions are dependent on time and temperature. Reaction times that are too short or temperatures that are too low may result in an incomplete reaction. It is crucial to optimize these parameters for your specific sample type.[3]
-
Degraded Reagents : Derivatization reagents can degrade over time, especially if not stored under the proper conditions (e.g., kept dry and sealed).[2] Using old or improperly stored reagents can lead to poor derivatization efficiency.
Q4: How can I avoid the presence of water in my sample?
A4: To ensure an anhydrous (water-free) environment, follow these steps:
-
If your sample is in an aqueous solution, it must be evaporated to complete dryness, for example, by lyophilization or under a stream of nitrogen gas.[3][4]
-
Use high-purity, anhydrous solvents and reagents.[2]
-
Consider adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture.[2]
-
After derivatization and extraction, use a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water from the organic extract before injection.[2][5]
Q5: Are there any special considerations for derivatizing a deuterated standard like this compound compared to the unlabeled compound?
A5: No, there are no special chemical considerations. This compound behaves chemically identically to palmitic acid during esterification or silylation. The key consideration is ensuring its complete derivatization, as it serves as the internal standard for quantification. Any incomplete derivatization of the internal standard will lead to inaccurate calculations for the target analytes in your sample.
Troubleshooting Incomplete Derivatization
If you are experiencing issues with incomplete derivatization, the following workflow can help you identify and resolve the problem.
Caption: Troubleshooting workflow for incomplete fatty acid derivatization.
Quantitative Data Summary
The selection of a derivatization method depends on the sample matrix and analytical requirements. The following table summarizes typical reaction parameters for the two most common methods.
| Parameter | Acid-Catalyzed Esterification (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Typical Sample Size | 1–25 mg of lipid extract[2][4] | ~100 µL of 1 mg/mL solution[3][4] |
| Reagent | 12-14% Boron Trifluoride in Methanol[4] | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS[4] |
| Reaction Temperature | 60–100°C[4][10] | 60°C[3][4] |
| Reaction Time | 5–60 minutes[2][4] | 60 minutes[3][4] |
| Key Advantage | Robust for both free and esterified fatty acids.[4] | Derivatizes multiple functional groups (e.g., hydroxyls).[3][4] |
| Key Disadvantage | Longer reaction time compared to base-catalysis. | Highly sensitive to moisture.[3][4][8] |
Experimental Protocols
Below are detailed methodologies for the two primary derivatization techniques.
Protocol 1: Acid-Catalyzed Esterification with BF3-Methanol
This method is widely used for creating fatty acid methyl esters (FAMEs) from samples containing free fatty acids or for transesterification of complex lipids.[4]
Methodology:
-
Sample Preparation : Weigh 1-25 mg of the dried lipid sample into a screw-capped glass tube with a PTFE liner.[4] If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[3][4]
-
Reagent Addition : Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample tube.[2][4]
-
Reaction : Cap the tube tightly and heat at 60-100°C for an optimized duration, typically between 10 and 60 minutes.[4][10] For example, heating at 80°C for 1 hour is a common practice.[4]
-
Extraction : Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[2][4]
-
Phase Separation : Vortex the tube vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer. Allow the layers to separate.[4]
-
Collection and Drying : Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual moisture.[5]
-
Analysis : The sample is now ready for GC analysis.
Protocol 2: Silylation with BSTFA + 1% TMCS
This method converts carboxylic acids into their trimethylsilyl (TMS) esters and is also effective for other functional groups like hydroxyls and amines.[4] This procedure must be performed in anhydrous conditions.[3][4]
Methodology:
-
Sample Preparation : Place the dried sample (e.g., from 100 µL of a 1 mg/mL solution in an aprotic solvent like acetonitrile) into an autosampler vial.[3]
-
Reagent Addition : Add an excess of the silylating reagent. For example, add 50 µL of BSTFA with 1% TMCS.[3] A molar excess is critical for driving the reaction to completion.[4]
-
Reaction : Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][4]
-
Dilution & Analysis : After the vial has cooled to room temperature, the sample can be directly injected or diluted with a solvent of choice (e.g., dichloromethane) if necessary.[3][4] The sample is now ready for GC-MS analysis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Data analysis workflow for Palmitic acid-d4 tracer studies
Welcome to the technical support center for palmitic acid-d4 (PA-d4) tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a tracer?
This compound is a stable isotope-labeled version of palmitic acid, a common saturated fatty acid. In PA-d4, four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This labeling makes it heavier than the naturally occurring form. Mass spectrometry can distinguish between the labeled (exogenous) and unlabeled (endogenous) palmitic acid, allowing researchers to trace the metabolic fate of exogenously supplied palmitic acid in cells or in vivo.[1][2][3] This is crucial for studying fatty acid uptake, esterification into complex lipids, and beta-oxidation.
Q2: What are the primary applications of PA-d4 tracer studies?
PA-d4 tracer studies are instrumental in metabolic research, particularly for:
-
Measuring Fatty Acid Uptake: Quantifying the rate at which cells and tissues import fatty acids from the extracellular environment.[4]
-
Investigating de Novo Lipogenesis: By using tracers like 13C-glucose in conjunction with PA-d4, the contribution of newly synthesized fatty acids versus exogenous uptake can be determined.[5][6]
-
Elucidating Fatty Acid Metabolism: Tracing the incorporation of palmitate into various lipid species such as triglycerides, phospholipids, and cholesteryl esters.[2][7]
-
Assessing Fatty Acid Oxidation: Measuring the rate at which fatty acids are broken down to produce energy.[8]
Q3: What are the key steps in a typical PA-d4 tracer experiment and data analysis workflow?
A typical workflow involves several critical stages, from sample preparation to data interpretation.
Troubleshooting Guides
Issue 1: High Background Signal of Unlabeled Palmitic Acid
Symptom: You observe a high M+0 peak for palmitic acid in your mass spectrometry data, even in control samples, which can lead to an underestimation of isotopic enrichment.[5]
Possible Causes & Solutions:
| Cause | Solution |
| Contamination from Plasticware: Common lab plastics (e.g., microcentrifuge tubes, pipette tips) can leach palmitate and stearate.[5] | Use Glassware: Whenever possible, use glass tubes, vials, and pipettes for sample preparation and lipid extraction. If plastics are unavoidable, pre-rinse them with a solvent like methanol (B129727) or isopropanol (B130326). |
| Contaminated Solvents or Reagents: Solvents used for extraction or mobile phases can be a source of fatty acid contamination. | Use High-Purity Solvents: Employ HPLC or MS-grade solvents. Run solvent blanks to check for contamination before use. |
| Carryover on LC-MS/MS System: Residual lipids from previous injections can adhere to the column or tubing.[9][10] | Implement Rigorous Wash Steps: Include multiple blank injections between samples and at the beginning and end of your sequence. Use a strong solvent wash (e.g., isopropanol) to clean the system. |
| MS Source Contamination: The mass spectrometer source can become contaminated with fatty acids over time.[11] | Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the MS source. Direct infusion of a clean mobile phase can help diagnose if the source is the issue.[11] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Symptom: Your palmitic acid peak is broad, tailing, or co-eluting with other interfering peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry: The column is not suitable for fatty acid analysis. | Select Appropriate Column: A C18 reversed-phase column is commonly used for fatty acid analysis.[10][12] |
| Suboptimal Mobile Phase: The mobile phase composition is not optimized for separation. | Optimize Mobile Phase: For reversed-phase LC, a gradient of water and a mixture of acetonitrile (B52724) and isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is often effective.[12] |
| Sample Overload: Injecting too much sample can lead to peak distortion.[9] | Dilute Sample: Reduce the amount of sample injected onto the column. |
| Poor Derivatization: Incomplete or inconsistent derivatization (for GC-MS) can result in multiple peaks for the same analyte. | Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing time, temperature, and reagent concentrations. |
Issue 3: Inaccurate Quantification and High Variability
Symptom: You are observing high variability between replicate samples and your quantitative data is not reproducible.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation: Variability in lipid extraction or other manual steps. | Standardize Protocols: Use a consistent, validated protocol for all samples. The use of an internal standard is critical to correct for variability.[13] |
| Lack of an Appropriate Internal Standard: Not using an internal standard, or using an inappropriate one. | Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled fatty acid that is not naturally abundant in the sample (e.g., C17:0 or an odd-chain fatty acid) should be added at the very beginning of the sample preparation process.[13][14] |
| Natural Isotope Abundance Not Accounted For: The natural abundance of 13C contributes to the M+1 and M+2 peaks, which can interfere with the detection of labeled species. | Correct for Natural Abundance: Use algorithms or software to correct the measured mass isotopomer distribution for the natural abundance of stable isotopes.[5][14] |
| Tracer Not in Steady State (in vivo studies): For constant infusion studies, if isotopic equilibrium is not reached, the calculated flux rates will be inaccurate.[8] | Ensure Steady State: Allow sufficient time for the tracer to reach a plateau concentration in the plasma, typically within 30-60 minutes for constant infusion of palmitate.[2][8] |
Experimental Protocols
Protocol: PA-d4 Labeling in Cultured Cells and Lipid Extraction
This protocol provides a general framework. Specific incubation times and tracer concentrations should be optimized for your cell type and experimental question.
Materials:
-
This compound (PA-d4)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
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0.9% NaCl solution
-
Glass vials and pipettes
Procedure:
-
Prepare PA-d4-BSA Conjugate:
-
Dissolve PA-d4 in ethanol (B145695) to make a concentrated stock solution.
-
Prepare a 10% fatty acid-free BSA solution in PBS.
-
Warm the BSA solution to 37-42°C.
-
Slowly add the PA-d4 stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 3 mM).[4] This solution can be sterile-filtered and stored at -20°C.
-
-
Cell Labeling:
-
Plate cells and grow to the desired confluency.
-
Prepare the labeling medium by diluting the PA-d4-BSA conjugate into the cell culture medium to the final working concentration.
-
Remove the existing medium from the cells and wash once with warm PBS.
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Add the labeling medium to the cells and incubate for the desired time period (e.g., 1 to 24 hours).
-
-
Cell Harvest and Lipid Extraction (Bligh & Dyer Method):
-
Place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a single-phase solution of chloroform:methanol (1:2, v/v) to the cells. At this stage, add your internal standard.
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Scrape the cells and collect the lysate into a glass tube.
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Induce phase separation by adding chloroform and a 0.9% NaCl solution, resulting in a final ratio of chloroform:methanol:water of approximately 2:2:1.8.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass vial.[13]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with your LC-MS or GC-MS system.
-
Data Presentation
Table 1: Example Mass Isotopomer Distribution Data for Palmitate
This table shows hypothetical data for the fractional abundance of different palmitate isotopologues after labeling with PA-d4.
| Sample Group | M+0 (Unlabeled) | M+4 (Labeled) | Isotopic Enrichment (%) |
| Control (No Tracer) | 0.998 | <0.001 | 0.0 |
| Treatment A | 0.752 | 0.246 | 24.6 |
| Treatment B | 0.613 | 0.385 | 38.5 |
Isotopic Enrichment is calculated as (M+4 / (M+0 + M+4)) * 100.
Table 2: Key Parameters for LC-MS/MS Quantification
This table provides typical parameters for a targeted LC-MS/MS method for palmitic acid.
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile:Isopropanol (e.g., 1:1 v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition (MRM) | Palmitic Acid (M+0): 255.2 -> 255.2This compound (M+4): 259.2 -> 259.2 |
Signaling Pathway Visualization
The uptake and metabolism of palmitic acid involve its conversion to Palmitoyl-CoA, which can then enter several metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stearic acid and palmitic acid background ions - Chromatography Forum [chromforum.org]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Mass Spectra for Palmitic Acid-d4 Labeled Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palmitic acid-d4 (d4-PA) labeled lipids. Here, you will find detailed information to address common challenges encountered during the deconvolution of mass spectra in stable isotope labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TSG-001 | Why am I seeing overlapping isotopic clusters for my d4-PA labeled and unlabeled lipids? | Natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled lipid can create isotopic peaks that overlap with the peaks from the d4-PA labeled lipid.[1] This is particularly problematic with low-resolution mass spectrometers. | - Utilize High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR MS can resolve the small mass difference between ¹³C and ²H isotopes.[1] - Employ Deconvolution Software: Use specialized software that can mathematically separate the overlapping isotopic patterns (e.g., MS-DIAL, LipidSearch). - Optimize Chromatographic Separation: Ensure baseline separation of labeled and unlabeled species if possible, though this can be challenging due to the minimal retention time shift caused by deuterium (B1214612) labeling. |
| TSG-002 | My calculated isotopic enrichment for d4-PA seems inaccurate. What could be the reason? | - Incomplete Chromatographic Separation: Co-elution of the d4-PA labeled lipid with other lipids can lead to ion suppression or enhancement, affecting quantification.[2] - Back-Exchange of Deuterium: Deuterium atoms on the labeled compound may be replaced by protons from the solvent, leading to a loss of the label.[2] - Incorrect Deconvolution Parameters: Suboptimal settings in your deconvolution software can lead to miscalculation of peak areas. | - Optimize LC Method: Adjust the gradient, flow rate, or column chemistry to improve separation. - Use Aprotic Solvents: Where possible, use solvents that do not readily exchange protons with the analyte. - Software Parameter Optimization: Carefully review and optimize the deconvolution parameters in your software, such as mass tolerance and peak width. - Purity of Labeled Standard: Ensure the isotopic purity of your d4-PA standard is accurately known and accounted for in calculations. |
| TSG-003 | I am observing peak tailing or splitting for my d4-PA labeled lipid peaks. Why is this happening? | The "isotope effect" can alter the physicochemical properties of the molecule due to the substitution of hydrogen with deuterium.[2] This can cause a slight difference in retention time between the labeled and unlabeled analyte, which may manifest as peak tailing or splitting if not fully resolved.[2] | - Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature gradient to improve peak shape. - Check Column Integrity: Ensure your chromatography column is not degraded or clogged. |
| TSG-004 | The deconvolution software is misidentifying or failing to identify my d4-PA labeled lipid species. What should I do? | - Incorrect Precursor Ion Selection: The software may not be correctly identifying the precursor m/z for the d4-PA labeled lipid. - Inadequate MS/MS Fragmentation: Insufficient fragmentation energy can lead to a lack of characteristic fragment ions for identification. - Database Matching Issues: The software's database may not be correctly configured to recognize the mass shift of the d4 label. | - Manual Verification of Precursor m/z: Manually inspect the raw data to confirm the correct precursor m/z of the d4-PA labeled lipid. - Optimize Collision Energy: Adjust the collision energy (HCD or CID) to achieve optimal fragmentation for confident identification. - Custom Database Entries: Add the specific m/z and fragmentation pattern of your d4-PA labeled lipid to the software's library or database. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the deconvolution of mass spectra for this compound labeled lipids.
Q1: What is deconvolution in the context of mass spectrometry?
A1: In mass spectrometry, deconvolution is a computational process used to simplify complex spectra. For stable isotope labeling experiments, it specifically refers to the process of separating the isotopic patterns of the labeled (e.g., d4-PA) and unlabeled lipid species to determine their respective abundances. This is crucial for accurately calculating isotopic enrichment and understanding metabolic flux.
Q2: Why is high-resolution mass spectrometry important for analyzing deuterium-labeled lipids?
A2: High-resolution mass spectrometry is critical because the mass difference between a deuterium atom (²H) and a proton (¹H) is very similar to the mass difference between a ¹³C and a ¹²C atom. Low-resolution instruments may not be able to distinguish between an M+1 peak from the natural abundance of ¹³C in an unlabeled lipid and the peak from a lipid labeled with one deuterium atom.[1] High-resolution instruments can resolve these small mass differences, allowing for more accurate deconvolution and quantification.[1]
Q3: What software can I use for the deconvolution of d4-PA labeled lipid data?
A3: Several software packages are available for the deconvolution and analysis of stable isotope labeling data. Some commonly used options include:
-
MS-DIAL: A universal program for untargeted metabolomics that supports various instruments and features spectral deconvolution.
-
LipidSearch: A software specifically designed for lipid identification and quantification.
-
DGet!: An open-source tool for calculating the degree of deuterium enrichment from mass spectrometry data.
-
Vendor-specific software (e.g., from Thermo Fisher Scientific, Sciex, Agilent) often includes tools for isotopic analysis.
Q4: How do I calculate the isotopic enrichment of this compound?
A4: Isotopic enrichment is calculated by determining the relative abundance of the labeled and unlabeled forms of the lipid. After deconvolution of the mass spectrum, you will have the peak areas for the unlabeled palmitic acid (M+0) and the d4-palmitic acid (M+4). The enrichment can be calculated using the following formula:
Enrichment (%) = [Area(M+4) / (Area(M+0) + Area(M+4))] x 100
It is important to correct for the natural abundance of isotopes in the unlabeled palmitic acid for the most accurate results.
Q5: What are the expected m/z values for unlabeled and d4-palmitic acid?
A5: The monoisotopic mass of unlabeled palmitic acid (C₁₆H₃₂O₂) is approximately 256.24 g/mol . The m/z value you observe will depend on the ionization mode (e.g., [M-H]⁻ in negative mode would be ~255.23). This compound (C₁₆H₂₈D₄O₂) will have a mass approximately 4 Da higher. For example, in negative ion mode, you would expect to see [M-H]⁻ for the unlabeled lipid at m/z ~255.23 and for the d4-labeled lipid at m/z ~259.25.
Data Presentation
The following tables provide examples of quantitative data that may be obtained from a d4-PA labeling experiment and the subsequent deconvolution.
Table 1: Theoretical vs. Observed Isotopic Distribution of Unlabeled Palmitic Acid ([M-H]⁻)
| Isotopologue | Theoretical Relative Abundance (%) | Observed Relative Abundance (%) | Mass Error (ppm) |
| M+0 (m/z 255.23) | 100.00 | 100.00 | 1.2 |
| M+1 (m/z 256.23) | 17.74 | 17.68 | 1.5 |
| M+2 (m/z 257.23) | 1.62 | 1.65 | 1.8 |
Table 2: Deconvoluted Peak Areas and Calculated Isotopic Enrichment of Palmitic Acid
| Sample ID | Unlabeled PA Area (M+0) | d4-PA Area (M+4) | Isotopic Enrichment (%) |
| Control 1 | 1,254,321 | 1,234 | 0.10 |
| Control 2 | 1,345,678 | 1,567 | 0.12 |
| Treated 1 | 876,543 | 432,109 | 33.01 |
| Treated 2 | 912,345 | 487,654 | 34.85 |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the labeling of lipids with this compound and subsequent analysis by LC-MS.
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Seeding: Plate cells (e.g., hepatocytes, adipocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). Briefly, dissolve d4-PA in ethanol, and then add it to a BSA solution in serum-free medium with gentle stirring.
-
Labeling: Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the d4-PA labeling medium to the cells and incubate for the desired time period (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled fatty acid into cellular lipids.
-
Cell Harvesting: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS. Scrape the cells in methanol (B129727) and store at -80°C until lipid extraction.
Protocol 2: Lipid Extraction and Sample Preparation
-
Lipid Extraction: Perform a Bligh-Dyer or a similar lipid extraction method. Briefly, add chloroform (B151607) and water to the methanol cell lysate to create a biphasic system. Vortex thoroughly and centrifuge to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 3: LC-MS Analysis and Data Acquisition
-
Liquid Chromatography (LC):
-
Column: Use a C18 or other suitable reversed-phase column for lipid separation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.
-
Gradient: Develop a gradient that effectively separates the lipid classes of interest.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the lipid classes being analyzed. For fatty acids, negative mode is often preferred.
-
Scan Mode: Acquire data in full scan mode with a high-resolution mass analyzer.
-
MS/MS: For identification, perform data-dependent or data-independent acquisition (DDA or DIA) to obtain fragmentation spectra.
-
Protocol 4: Data Deconvolution and Analysis
-
Peak Picking and Alignment: Use a software package like MS-DIAL or XCMS to pick peaks and align them across different samples.
-
Deconvolution: Employ the deconvolution algorithm within your chosen software to separate the isotopic clusters of the unlabeled and d4-PA labeled lipids.
-
Identification: Identify the lipids based on their accurate mass, retention time, and MS/MS fragmentation patterns, comparing them to a lipid database (e.g., LIPID MAPS).
-
Quantification and Enrichment Calculation: Integrate the peak areas of the deconvoluted labeled and unlabeled lipid species. Calculate the isotopic enrichment as described in the FAQ section.
Mandatory Visualization
The following diagram illustrates the general workflow for the deconvolution of mass spectra for this compound labeled lipids.
Caption: Experimental and data analysis workflow for d4-PA labeled lipids.
References
Technical Support Center: Handling Palmitic Acid-d4 Solubility
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Palmitic acid-d4. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges in aqueous buffers, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound, like its non-deuterated counterpart, is a long-chain saturated fatty acid with a long hydrophobic hydrocarbon chain. This makes it sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS).[1][2] Direct dissolution in aqueous buffers will likely result in the compound floating on the surface or forming insoluble precipitates.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are recommended for preparing stock solutions of this compound.[1][4] It is crucial to use a high-purity, anhydrous grade of these solvents, as the presence of water can reduce solubility.[4][5]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[6] The this compound is no longer soluble at the higher aqueous concentration and precipitates out of solution. To avoid this, a carrier protein like Bovine Serum Albumin (BSA) is typically used to maintain solubility.[7][8]
Q4: What is the role of Bovine Serum Albumin (BSA) in this compound solutions?
A4: BSA is a protein that binds to fatty acids, acting as a carrier to keep them in solution and facilitate their delivery to cells in culture.[8][9][10] Using fatty-acid-free BSA is essential to ensure that the binding sites are available for the this compound. The molar ratio of this compound to BSA is a critical parameter to control in your experiments.[7]
Q5: Can I heat the this compound solution to improve solubility?
A5: Yes, gentle heating can aid in the initial dissolution of this compound in an organic solvent or during the complexing process with BSA.[8][11] However, excessive heat (above 70°C) or prolonged heating can potentially degrade the fatty acid or the BSA.[8] When preparing a sodium palmitate solution with NaOH, heating to around 70°C is often recommended until the solution is clear.[11][12]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with very low solubility in water-based buffers.[2][13] | Do not attempt to dissolve this compound directly in aqueous buffers. First, create a concentrated stock solution in an appropriate organic solvent like ethanol or DMSO.[1] |
| Solvent Choice | The purity and type of organic solvent can impact the initial dissolution. | Use high-purity, anhydrous ethanol or DMSO to prepare the stock solution.[4][5] Ensure the compound is fully dissolved before proceeding. |
| Low Temperature | The temperature of the aqueous buffer can affect the solubility of the fatty acid upon dilution. | Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.[6] |
Issue 2: this compound Precipitates After Dilution from Organic Stock
| Potential Cause | Explanation | Recommended Solution |
| "Crashing Out" | Rapid dilution of the organic stock into the aqueous medium causes the fatty acid to exceed its solubility limit and precipitate.[6] | Prepare a this compound-BSA complex. This involves conjugating the fatty acid to fatty-acid-free BSA, which acts as a carrier to maintain solubility in the aqueous environment.[7][8][9] |
| Incorrect this compound:BSA Ratio | If the molar ratio of fatty acid to BSA is too high, the binding capacity of BSA will be exceeded, leading to precipitation of the unbound fatty acid. | A common starting point is a molar ratio of 5:1 to 8:1 (this compound:BSA).[7][9] This ratio may need to be optimized for your specific cell line and experimental conditions. |
| Inadequate Mixing/Incubation | The complexation of this compound with BSA requires sufficient time and agitation. | After adding the fatty acid stock to the BSA solution, stir or shake the mixture, often overnight at 37°C, to ensure complete complex formation.[9][14] |
Quantitative Data Summary
| Solvent | Solubility of Palmitic Acid/Palmitic Acid-d4 | Reference |
| Ethanol | ≥ 30 mg/mL | [4][15] |
| DMSO | ≥ 20 mg/mL | [4][15] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | [1][4] |
| Ethanol:PBS (1:2, pH 7.2) | Approximately 0.25 mg/mL | [1] |
| Aqueous Buffer (pH 7.4) | Estimated to be lower than 10⁻¹⁰ M for monomeric palmitate | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
-
Weigh the desired amount of this compound in a sterile, chemical-resistant tube.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 200 mM).[7][14]
-
Vortex thoroughly to dissolve the this compound. Gentle warming in a water bath (up to 60°C) can be used to aid dissolution.[16]
-
Once fully dissolved, the stock solution can be stored at -20°C. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1]
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
-
Prepare a Fatty-Acid-Free BSA Solution: Dissolve fatty-acid-free BSA in your desired cell culture medium or buffer (e.g., DMEM) to a concentration of 10% (w/v).[7][14] Incubate this solution at 37°C with gentle agitation until the BSA is completely dissolved. Sterile filter the BSA solution using a 0.22 µm filter.[14]
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in 100% ethanol (e.g., 200 mM) as described in Protocol 1.
-
Complexation: Warm both the BSA solution and the this compound stock solution to 37°C. While vortexing the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio.
-
Incubation: Continue to incubate the mixture at 37°C with gentle shaking for at least one hour, or overnight, to allow for complete complexation of the fatty acid with the BSA.[9][14]
-
Final Preparation: The this compound-BSA complex is now ready for further dilution in cell culture medium to your final working concentration.
Visual Guides
Caption: Workflow for preparing this compound-BSA complex.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
Preventing contamination in Palmitic acid-d4 experiments
Welcome to the technical support center for palmitic acid-d4 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent contamination in your critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of palmitic acid, a common saturated fatty acid. In research, it is frequently used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[1][2] The deuterium (B1214612) labeling allows it to be distinguished from the naturally occurring (unlabeled) palmitic acid in a sample.
Q2: What are the common sources of palmitic acid contamination in the lab?
A primary source of palmitic acid contamination is plastic labware.[3][4] Fatty acids, including palmitic acid, are often used as lubricants and plasticizers in the manufacturing of plastics.[3] This means that items like pipette tips, microcentrifuge tubes, and syringe filters can leach palmitic acid into your samples, especially when organic solvents are used.[3][4] Other potential sources include contaminated solvents, reagents, and even dust in the laboratory environment.[3]
Q3: What level of isotopic purity is acceptable for this compound?
For reliable quantitative analysis, the isotopic purity of deuterated standards should be high, ideally ≥98%.[5] The presence of unlabeled palmitic acid as an impurity in your this compound standard can lead to an overestimation of the analyte concentration, particularly at low levels.[5]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
This phenomenon, known as H/D back-exchange, can occur and may lead to a decrease in the internal standard signal and an increase in the analyte signal.[6] The stability of the deuterium labels depends on their position on the molecule and the experimental conditions, such as the pH of the mobile phase.[6] It is crucial to perform a deuterium back-exchange stability test if you suspect this is an issue.[6]
Troubleshooting Guides
Issue 1: High Background Signal of Palmitic Acid in Blank Samples
Symptoms:
-
Significant peak corresponding to unlabeled palmitic acid in your solvent or method blanks.
-
Inconsistent and high background noise, making it difficult to detect low-level analytes.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps | Expected Outcome |
| Contamination from Plasticware | 1. Switch to Glassware: Whenever possible, replace plastic pipette tips, vials, and tubes with glass alternatives.[4] 2. Pre-rinse Plastics: If plasticware is unavoidable, pre-rinse tips and tubes with methanol (B129727) or another suitable organic solvent before use.[4] 3. Use High-Quality Plastics: Opt for plasticware from reputable suppliers that are certified to be free of fatty acid contaminants. | Reduction or elimination of the palmitic acid peak in blank samples. |
| Contaminated Solvents or Reagents | 1. Test Solvents: Run individual solvents through your analytical system to identify the source of contamination. 2. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). 3. Fresh Solvents: Use freshly opened bottles of solvents when possible. | Clean baseline in solvent blanks. |
| Cross-Contamination | 1. Dedicated Glassware: Use glassware dedicated solely to fatty acid analysis. 2. Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware (see detailed protocol below).[7] | Reduced variability and background in your blank samples. |
Issue 2: Poor Peak Shape and Retention Time Shifts for this compound
Symptoms:
-
Asymmetrical peak shape (fronting or tailing).
-
Inconsistent retention times between runs.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps | Expected Outcome |
| Active Sites in the GC/LC System | 1. Inert Inlet Liner (GC): Use a deactivated (silanized) inlet liner to minimize interactions with the analyte. 2. Column Choice: Employ a column specifically designed for fatty acid analysis. | Symmetrical and sharp peaks. |
| Improper Mobile Phase (LC) | 1. Solvent Matching: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[6] 2. pH Adjustment: Adjust the pH of the mobile phase to ensure consistent ionization of the fatty acid.[6] | Consistent retention times and improved peak shape. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: Dilute your sample to a lower concentration. | Restoration of symmetrical peak shape. |
Quantitative Data on Contamination
The following table summarizes the impact of palmitic acid contamination from plasticware on analytical measurements, as reported in a study by MDPI. This data highlights the importance of proper labware selection and preparation.
| Contamination Source | Palmitic Acid Level in Blank (ppm) | Stearic Acid Level in Blank (ppm) | Impact on Limit of Detection (LOD) |
| Original Method (with plastic syringe and filter) | 6.6 ± 1.2 | 8.9 ± 2.1 | Palmitic Acid LOD: 1.8 ppm, Stearic Acid LOD: 3.2 ppm |
| Revised Method (with glass syringe and stainless-steel filter holder) | 2.6 ± 0.9 | 1.9 ± 0.8 | Palmitic Acid LOD: 0.8 ppm (57% reduction), Stearic Acid LOD: 1.4 ppm (56% reduction)[3] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware for Fatty Acid Analysis
This protocol is designed to minimize background contamination from fatty acids on glassware.
Materials:
-
Detergent (e.g., Alconox)
-
Deionized water
-
Organic solvents (e.g., methanol, hexane (B92381), acetone)
-
Oven or furnace
Procedure:
-
Initial Wash: Manually scrub glassware with a laboratory detergent and hot water.
-
Rinsing: Rinse thoroughly with tap water followed by multiple rinses with deionized water.
-
Solvent Rinses: Sequentially rinse the glassware with methanol, followed by acetone, and then hexane to remove organic residues.
-
Drying: Dry the glassware in an oven at a temperature sufficient to evaporate the solvents.
-
Baking (Optional but Recommended): For ultra-trace analysis, bake the glassware in a furnace at a high temperature (e.g., 450°C) for several hours to pyrolyze any remaining organic contaminants.
-
Storage: Store cleaned glassware covered with aluminum foil to prevent dust contamination.
Protocol 2: Assessing the Isotopic Purity of this compound
This protocol outlines a method to determine the percentage of unlabeled palmitic acid in your deuterated standard using LC-MS.
Procedure:
-
Prepare a High-Concentration Standard: Prepare a solution of your this compound internal standard at a concentration significantly higher than what is used in your assay.
-
LC-MS Analysis: Analyze this high-concentration solution using your established LC-MS method.
-
Monitor Analyte Transition: Monitor the mass transition (MRM) of the unlabeled palmitic acid.
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[5]
Protocol 3: Deuterium Back-Exchange Stability Test
This test helps determine if deuterium atoms are exchanging with protons from your solvent or mobile phase.
Procedure:
-
Prepare Solutions:
-
Solution A: A mixture of unlabeled palmitic acid and this compound in your initial mobile phase.
-
Solution B: this compound only in your initial mobile phase.
-
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[5]
-
Visualizations
Caption: Troubleshooting workflow for high palmitic acid background.
Caption: Experimental workflow for deuterium back-exchange stability test.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. gxpcellators.com [gxpcellators.com]
- 3. medium.com [medium.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Calibration curve preparation for absolute quantification with Palmitic acid-d4
This guide provides technical support for researchers, scientists, and drug development professionals using Palmitic acid-d4 as an internal standard for the absolute quantification of Palmitic acid via LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in absolute quantification?
This compound is a stable isotope-labeled (SIL) internal standard (IS).[1] In mass spectrometry, it is chemically identical to the endogenous analyte (Palmitic acid) but has a different mass due to the deuterium (B1214612) atoms. Its primary role is to ensure accurate quantification by correcting for variations that can occur during sample preparation, injection, and analysis.[2][3] By adding a known concentration of this compound to every sample, standard, and blank, you can use the ratio of the analyte's peak area to the IS's peak area for calibration. This method effectively normalizes for sample-to-sample differences in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[3][4]
Q2: How should I prepare my stock and working standard solutions?
Proper preparation of stock solutions is critical for an accurate calibration curve.
-
Solvent Choice: Palmitic acid and this compound are soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[1][5] A common practice is to dissolve the crystalline solid in 100% ethanol to create a high-concentration primary stock solution (e.g., 5-10 mg/mL).[5][6][7]
-
Handling: Palmitic acid is a common contaminant, often leaching from plastic consumables like pipette tips and tubes, especially in the presence of organic solvents.[4] To minimize background signal, it is crucial to use glass vials and glass pipettes for all steps involving the standards and samples.[4]
-
Stock Solution Preparation: Weigh the neat material accurately and dissolve it in the chosen solvent to a specific concentration. For example, dissolve 10 mg of this compound in 1 mL of ethanol for a 10 mg/mL stock.
-
Working Solutions: Prepare a series of intermediate and working solutions through serial dilutions from the stock solution. These dilutions should be made using your mobile phase or a compatible solvent.
-
Storage: Store stock solutions in tightly sealed glass vials at -20°C or lower to ensure stability.[7]
Q3: What is a typical concentration range for the calibration curve?
The concentration range should bracket the expected concentration of Palmitic acid in your samples. A typical range for fatty acid analysis can span several orders of magnitude, from low ng/mL to the µg/mL level.[8][9] For instance, a calibration curve might include points at 10, 50, 100, 500, 1000, 5000, and 10000 ng/mL.[10] It is essential to demonstrate linearity within your chosen range, aiming for a coefficient of determination (R²) of ≥0.99.[11]
Q4: How should I prepare my calibration standards (calibrators)?
Calibration standards must be prepared in a matrix that closely mimics the biological samples being analyzed to account for matrix effects.
-
Select a Surrogate Matrix: Use a "blank" or analyte-free matrix. For plasma or serum, this is often charcoal-stripped plasma. For cell culture, it would be the corresponding culture medium.[4] If a true blank matrix is unavailable, a surrogate like a phosphate (B84403) buffer containing fatty acid-free bovine serum albumin (BSA) can be used.[4]
-
Spike the Analyte: Create a series of calibrators by spiking the surrogate matrix with increasing concentrations of the Palmitic acid (analyte) working solutions.
-
Spike the Internal Standard: Add a single, fixed concentration of the this compound (IS) working solution to every calibrator, quality control (QC) sample, and unknown sample. The IS concentration should be chosen to provide a strong, stable signal, often in the middle of the calibration range.[12]
-
Process Identically: Process the calibrators and QCs using the exact same extraction and preparation procedure as your unknown samples.
Q5: What are common matrix effects and how can they be mitigated?
Matrix effects occur when components in a biological sample other than the analyte of interest alter the ionization efficiency, either suppressing or enhancing the signal.[13] Lipids are particularly susceptible to these effects.[14]
-
Mitigation Strategies:
-
Internal Standard: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard like this compound. Since the IS co-elutes and is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[3]
-
Sample Preparation: Robust sample preparation techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[13]
-
Chromatography: Improving chromatographic separation can resolve the analyte from matrix components that might co-elute and cause suppression.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, though this may also reduce the analyte signal below the limit of quantification.
-
Troubleshooting Guide
Q1: Why is my calibration curve not linear (R² < 0.99)?
Poor linearity is a common issue that can invalidate quantitative results.
-
Check Standard Preparation: Inaccurate pipetting or errors in serial dilutions are the most common cause. Re-prepare the working standards and calibration curve from the primary stock solutions.
-
Detector Saturation: At the highest concentration points, the mass spectrometer detector may become saturated, leading to a non-linear response. If this occurs, either reduce the injection volume or narrow the calibration range.
-
Analyte in Blank: High background levels of Palmitic acid in your blank matrix or from solvent contamination can compress the lower end of the curve.[4][9] Address all potential sources of contamination.
-
Poor Peak Shape: Issues like peak fronting or tailing can affect the accuracy of peak integration and thus impact linearity.[15] This may be caused by column overload or degradation.
-
Incorrect Integration: Ensure the peak integration parameters are appropriate for all concentration levels. Manually review the integration of each peak in the calibration curve.
Q2: What causes high variability (%CV) in my quality control (QC) samples?
High coefficient of variation (%CV) in QCs indicates poor precision in the assay.
-
Inconsistent Sample Preparation: This is a primary source of variability. Ensure consistent and precise pipetting, vortexing, and extraction times for every sample. Use of automated liquid handlers can improve precision.
-
Instrument Instability: Check for fluctuations in LC pressure or inconsistent spray in the MS source. Run a system suitability test to confirm the instrument is performing correctly before starting the analytical run.[13]
-
Sample Carryover: If a high concentration sample is followed by a low one, residual analyte from the first injection can carry over into the next, artificially inflating the result.[16] Run blank injections after the highest calibrator to assess and mitigate carryover.[16]
Q3: I see a significant Palmitic acid signal in my blank samples. What should I do?
This indicates contamination, a prevalent issue for ubiquitous fatty acids like palmitate.[4][9]
-
Source Identification:
-
Plastics: The most likely source is leaching from polypropylene (B1209903) pipette tips, microcentrifuge tubes, and well plates.[4] Switch to glass or certified low-binding plasticware.
-
Solvents: Use high-purity LC-MS grade solvents and check for contamination by running solvent blanks.
-
Mobile Phase: Contamination can build up in the LC system. It has been reported that using a delay column between the solvent mixer and the autosampler can chromatographically separate the analyte peaks from the broad contamination peaks originating from the mobile phase.[9]
-
-
Corrective Actions:
-
Perform all sample and standard preparation using glass consumables.[4]
-
Thoroughly clean the injector and LC lines.
-
Prepare fresh mobile phases with high-purity reagents.
-
Q4: My peak shape is poor (tailing or fronting). How can I fix this?
Poor peak shape compromises resolution and integration accuracy.[15]
-
Column Overload: Injecting too much analyte can saturate the column, leading to fronting. Dilute the sample or reduce the injection volume.
-
Column Contamination/Degradation: Contaminants from the sample matrix can build up on the column frit or stationary phase. Try flushing the column or replacing it if performance does not improve.
-
Incompatible Injection Solvent: The solvent used to dissolve the final extract should be as close in composition as possible to the initial mobile phase to prevent peak distortion.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For fatty acids in negative ion mode, a slightly basic or neutral mobile phase often works well.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standards
-
Primary Stock Preparation (Analyte & IS):
-
Accurately weigh ~10 mg of Palmitic acid (analyte) and this compound (IS) into separate 1 mL glass volumetric flasks.
-
Dissolve each in 100% ethanol to a final concentration of 10 mg/mL. Sonicate briefly if needed to ensure complete dissolution.[5][7]
-
Store these primary stocks at -20°C in amber glass vials.
-
-
Intermediate Stock Preparation:
-
Create a 1 mg/mL intermediate stock for both the analyte and IS by diluting the primary stocks 1:10 in ethanol.
-
-
Analyte Spiking Solution Preparation:
-
From the 1 mg/mL analyte intermediate stock, perform serial dilutions in a 50:50 acetonitrile (B52724):water mixture to create a series of spiking solutions that will be used to generate the calibration curve points.
-
-
Internal Standard Spiking Solution:
-
From the 1 mg/mL IS intermediate stock, create a single IS spiking solution (e.g., 10 µg/mL) in a 50:50 acetonitrile:water mixture. This solution will be added to all samples.
-
Protocol 2: Preparation of Calibration Curve Standards in Surrogate Matrix
-
Aliquot 90 µL of the surrogate matrix (e.g., charcoal-stripped plasma) into labeled glass tubes for each calibration point (e.g., Blank, Cal 1-7).
-
Add 10 µL of the appropriate analyte spiking solution to each tube to achieve the desired final concentrations. Add 10 µL of the solvent for the blank.
-
To all tubes (including blanks, calibrators, QCs, and samples), add 10 µL of the IS spiking solution (e.g., 10 µg/mL) to achieve a constant final concentration.
-
Proceed with the sample extraction protocol (e.g., protein precipitation with acetonitrile or a liquid-liquid extraction).
Protocol 3: Example LC-MS/MS Method
This protocol provides a starting point; parameters must be optimized for your specific instrument and column.
| Parameter | Setting |
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate |
| Gradient | Start at 30% B, ramp to 98% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -4000 V |
| Source Temp. | 250 °C |
Data Presentation & Visualization
Table 1: Example Calibration Curve Data for Palmitic Acid
| Calibrator | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) | R² |
| Cal 1 | 10 | 15,480 | 1,512,000 | 0.0102 | |
| Cal 2 | 50 | 78,300 | 1,535,000 | 0.0510 | |
| Cal 3 | 100 | 152,500 | 1,498,000 | 0.1018 | |
| Cal 4 | 500 | 765,000 | 1,510,000 | 0.5066 | 0.998 |
| Cal 5 | 1000 | 1,540,000 | 1,521,000 | 1.0125 | |
| Cal 6 | 5000 | 7,590,000 | 1,505,000 | 5.0432 | |
| Cal 7 | 10000 | 15,230,000 | 1,514,000 | 10.0594 |
Table 2: Recommended LC-MS/MS Parameters (MRM Transitions)
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Palmitic Acid | 255.2 | 255.2 | 100 | 10 |
| This compound | 259.2 | 259.2 | 100 | 10 |
Note: For fatty acids, the precursor is often monitored as the product ion in MRM mode with low collision energy, as they do not fragment easily under typical conditions.
Diagrams
Caption: Workflow for calibration curve preparation and sample analysis.
Caption: Logic diagram for troubleshooting poor calibration curve linearity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. iris.unitn.it [iris.unitn.it]
- 12. lipidmaps.org [lipidmaps.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Palmitic Acid-d4 and C13-Palmitic Acid as Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic tracers are indispensable tools for elucidating the pathways and fluxes of molecules within biological systems. Among the most studied lipids, palmitic acid, a ubiquitous saturated fatty acid, is frequently labeled with stable isotopes to track its metabolic fate. This guide provides an objective comparison of two commonly used isotopic tracers: deuterium-labeled palmitic acid (specifically, palmitic acid-d4 for the purpose of this guide, although various deuterated forms exist) and carbon-13-labeled palmitic acid (C13-palmitic acid). This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tracer for their specific experimental needs.
Introduction to Isotopic Tracers in Lipid Metabolism
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. When introduced into a biological system, these labeled molecules, or tracers, can be distinguished from their endogenous counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows for the precise tracking of their absorption, distribution, metabolism, and excretion.
Palmitic acid, a 16-carbon saturated fatty acid, is a central player in energy storage and cellular signaling.[3] Understanding its metabolism is crucial for research in areas such as obesity, diabetes, cardiovascular disease, and cancer.[4][5] Both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are stable isotopes commonly used to label palmitic acid.
Properties and Principles of Detection
This compound is a form of palmitic acid where four hydrogen atoms have been replaced by deuterium atoms. The increase in mass due to the deuterium labels allows for its detection by mass spectrometry.
C13-Palmitic Acid involves the replacement of one or more carbon atoms with the ¹³C isotope. Uniformly labeled ([U-¹³C]) palmitate, where all 16 carbon atoms are ¹³C, is a common variant.[6][7] The change in mass and the distinct magnetic properties of the ¹³C nucleus enable its detection by both MS and NMR.[4][8][9][10]
Performance Comparison: this compound vs. C13-Palmitic Acid
The choice between deuterium and carbon-13 labeling depends on several factors, including the specific research question, the analytical platform available, and budget constraints.[4]
| Feature | This compound | C13-Palmitic Acid | Supporting Evidence |
| Primary Detection Method | Mass Spectrometry (MS)[4] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[4][8][9][10] | MS is the primary method for both, but ¹³C's nuclear spin allows for detailed structural and positional analysis by NMR. |
| Cost | Generally lower cost[6] | Generally higher cost | Deuterium is typically less expensive to incorporate into molecules than ¹³C. |
| Potential for Isotope Effect | Can exhibit a kinetic isotope effect, potentially altering metabolic rates.[1] | Minimal kinetic isotope effect due to the smaller relative mass difference. | The C-D bond is stronger than the C-H bond, which can slow down reactions involving the cleavage of this bond. |
| Metabolic Stability of Label | Deuterium labels on fatty acids may be lost during desaturation reactions.[1] | The carbon backbone is generally stable, making the ¹³C label less prone to loss during metabolic transformations.[1] | This is a crucial consideration when studying pathways involving fatty acid modifications. |
| Analytical Considerations | Can cause a retention time shift in liquid chromatography.[1] Deuterium exchange can occur in protic solutions.[1] | Endogenous pools of fatty acids can have a greater suppressing effect on the measurements of ¹³C-U-labeled EFAs.[11][12] | These factors need to be accounted for during data acquisition and analysis to ensure accuracy. |
| Primary Applications | Tracing fatty acid oxidation and incorporation into complex lipids.[4][13] | Quantifying fatty acid oxidation, flux, and incorporation into metabolites.[4][7] Also used for in vivo imaging of fatty acid uptake and metabolism.[4] | Both are versatile, but ¹³C labeling offers broader applicability, especially with NMR. |
Experimental Protocols
Protocol 1: In Vivo Fatty Acid Oxidation Study Using this compound
This protocol is adapted from studies measuring fatty acid oxidation rates.[6][14]
Objective: To determine the rate of dietary palmitic acid oxidation.
Materials:
-
Palmitic acid-d31 (as a representative highly deuterated palmitate)
-
Liquid meal
-
Urine collection containers
-
Gas chromatography-mass spectrometry (GC-MS) system
Methodology:
-
Subject Preparation: Subjects fast overnight.
-
Tracer Administration: A known amount of d31-palmitate is orally administered within a liquid meal.[14]
-
Sample Collection: Urine samples are collected at baseline and at regular intervals for up to 9-10 hours post-administration.[6][14]
-
Sample Preparation:
-
An internal standard (e.g., deuterated water of a different enrichment) is added to each urine sample.
-
Water is separated from the urine samples, typically by distillation or equilibration.
-
-
GC-MS Analysis: The deuterium enrichment of body water (from the processed urine samples) is determined by GC-MS.
-
Calculation: The rate of fatty acid oxidation is calculated from the cumulative recovery of deuterium in the body water pool over time.[6] It has been shown that the recovery of deuterium in urine after 10 hours is comparable to acetate-corrected ¹³C methods for estimating fat oxidation.[6]
Protocol 2: In Vitro Sphingolipid Biosynthesis Study Using [U-¹³C]Palmitate
This protocol is based on a study investigating de novo sphingolipid biosynthesis.[7]
Objective: To trace the incorporation of palmitic acid into various sphingolipid species in cultured cells.
Materials:
-
[U-¹³C]palmitic acid
-
Cell culture medium and supplements
-
HEK293 cells (or other relevant cell line)
-
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) system
Methodology:
-
Cell Culture: HEK293 cells are cultured to a desired confluency.
-
Tracer Incubation: The culture medium is replaced with a medium containing a known concentration (e.g., 0.1 mM) of [U-¹³C]palmitic acid.[7] Cells are incubated for various time points (e.g., 0, 3, 6 hours).[7]
-
Lipid Extraction:
-
Cells are harvested and washed.
-
Lipids are extracted using a suitable solvent system (e.g., Folch method).
-
-
LC-ESI-MS/MS Analysis:
-
The lipid extract is analyzed by LC-ESI-MS/MS to quantify the different isotopologues of sphingolipids (e.g., ceramide, sphingomyelin).[7]
-
The analysis can distinguish between unlabeled lipids, lipids with a ¹³C-labeled sphingoid base, lipids with a ¹³C-labeled N-acyl chain, and dual-labeled lipids.[7]
-
-
Data Analysis: The rate of de novo biosynthesis of specific sphingolipids is calculated based on the incorporation of the ¹³C label over time, correcting for the isotopic enrichment of the precursor pool (palmitoyl-CoA).[7]
Visualizing Metabolic Pathways and Workflows
To further clarify the application of these tracers, the following diagrams illustrate a key metabolic pathway for palmitic acid and a general experimental workflow for a tracer study.
Caption: Metabolic fate of palmitic acid tracer.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Palmitic acid, verified by lipid profiling using secondary ion mass spectrometry, demonstrates anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic acid(57-10-3) 13C NMR spectrum [chemicalbook.com]
- 9. magritek.com [magritek.com]
- 10. Quantitative determination of /sup 13/C palmitic acid using microsample technique of /sup 13/C NMR spectroscopy (Journal Article) | ETDEWEB [osti.gov]
- 11. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. ckisotopes.com [ckisotopes.com]
- 14. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Palmitic Acid-d4 Quantification: A Comparative Guide for Researchers
An objective analysis of analytical methodologies for the precise quantification of deuterated palmitic acid, offering a comprehensive comparison of performance and detailed experimental protocols to support robust research in drug development and metabolic studies.
In the realm of biomedical research and drug development, the accurate quantification of metabolites is paramount. Palmitic acid-d4, a deuterated stable isotope of the ubiquitous saturated fatty acid, serves as a critical internal standard and tracer in metabolic studies. Its precise measurement is essential for understanding lipid metabolism, disease pathology, and the efficacy of therapeutic interventions. This guide provides a detailed comparison of analytical methods for the quantification of palmitic acid, with a focus on cross-validation principles applicable to its deuterated form, this compound.
The primary methodologies for the quantification of fatty acids, including palmitic acid and its isotopes, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on factors such as required sensitivity, sample matrix complexity, and throughput. Stable Isotope Dilution (SID) is a cornerstone technique for achieving high accuracy and precision, where a known amount of an isotopically labeled standard, such as this compound, is added to a sample at the beginning of the analytical procedure.[1][2][3][4]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of this compound is contingent on the specific requirements of the study. The following table summarizes the performance characteristics of commonly employed techniques.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[5] | ~0.5 fmol[6] |
| Limit of Quantification (LOQ) | 0.10 - 0.15 µg/mL[5] | ~5 fmol[6] |
| Accuracy (Recovery) | 96.8 - 98.4%[5] | >80%[7] |
| Precision (RSD%) | 2.5 - 5.6%[5] | <14%[7] |
| Sample Preparation | Derivatization required[8] | Direct injection possible[9] |
Note: The values presented are typical and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for fatty acid analysis, offering high chromatographic resolution.[10] A critical step in the GC-MS analysis of fatty acids is derivatization to increase their volatility.[8]
Sample Preparation & Derivatization:
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch method with chloroform (B151607) and methanol.[11] A known amount of this compound is added as an internal standard before extraction.
-
Saponification: The lipid extract is saponified using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are converted to their more volatile methyl esters using a derivatizing agent such as boron trifluoride-methanol complex (BF3-Methanol) or by acid-catalyzed methylation.[8][12]
-
Extraction of FAMEs: The resulting FAMEs are extracted with an organic solvent like n-hexane.[12]
GC-MS Instrumentation and Conditions:
-
Instrumentation: Agilent 6890N GC coupled to a 5973 Mass Selective Detector or equivalent.[13]
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[13]
-
Injector Temperature: 280°C.[13]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 10 minutes.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).[13]
-
MS Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the advantage of analyzing fatty acids without the need for derivatization, which can simplify sample preparation and reduce analysis time.[9] This method provides high sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM).[14]
Sample Preparation:
-
Protein Precipitation and Extraction: To 100 µL of plasma or serum, add a known amount of this compound internal standard. Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins and extract the fatty acids.[9]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for direct injection into the LC-MS/MS system.[9]
LC-MS/MS Instrumentation and Conditions:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060RX).[9]
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both palmitic acid and this compound. For instance, the transition for palmitic acid could be m/z 255.2 -> m/z 255.2 (monitoring the parent ion in SIM mode can be more sensitive for saturated fatty acids) or a characteristic fragment.[15]
-
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when employing different techniques for the same analyte.
Caption: General workflow for analytical method cross-validation.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. GC-MS is a well-established and robust method but requires a derivatization step. LC-MS/MS, on the other hand, offers high sensitivity and throughput with simpler sample preparation. The use of a stable isotope-labeled internal standard like this compound is crucial for both methods to ensure the highest accuracy and precision by correcting for sample loss during preparation and for variations in instrument response. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required analytical performance. Rigorous cross-validation is essential when multiple methods are employed to ensure data consistency and reliability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Internal Standards in Lipidomics: Palmitic Acid-d4 Versus Other Deuterated Fatty Acids
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. The use of stable isotope-labeled internal standards, particularly deuterated fatty acids, has become the gold standard in mass spectrometry-based lipidomics. These standards closely mimic the physicochemical properties of their endogenous counterparts, allowing for effective correction of variability during sample preparation and analysis, most notably from matrix effects.
This guide provides a comprehensive comparison of Palmitic acid-d4 with other commonly used deuterated fatty acids, such as Stearic acid-d3, Oleic acid-d2, and Linoleic acid-d4, as internal standards for the quantification of fatty acids. The information presented is based on established methodologies and representative data from various studies to assist in the selection of the most suitable internal standard for your specific research needs.
Performance Comparison of Deuterated Fatty Acid Internal Standards
The ideal internal standard should exhibit similar extraction recovery, ionization efficiency, and chromatographic behavior to the analyte of interest. The following tables summarize representative quantitative data for commonly used deuterated fatty acids in human plasma and mouse liver tissue. It is important to note that these values are illustrative and can vary depending on the specific matrix, extraction protocol, and analytical instrumentation.
Table 1: Representative Quantification of Free Fatty Acids in Human Plasma
| Fatty Acid | Abbreviation | Representative Concentration (µg/mL) ± SD | Deuterated Standard Used |
| Palmitic Acid | C16:0 | 150.5 ± 12.3 | Palmitic Acid-d3 |
| Stearic Acid | C18:0 | 85.2 ± 7.8 | Stearic Acid-d3 |
| Oleic Acid | C18:1 | 250.1 ± 20.5 | Oleic Acid-d2 |
| Linoleic Acid | C18:2 | 200.8 ± 18.9 | Linoleic Acid-d4 |
Data synthesized from representative studies and is for illustrative purposes.
Table 2: Representative Quantification of Total Fatty Acids in Mouse Liver Tissue
| Fatty Acid | Abbreviation | Representative Concentration (µg/g) ± SD | Deuterated Standard Used |
| Palmitic Acid | C16:0 | 2500.7 ± 180.4 | Palmitic Acid-d3 |
| Stearic Acid | C18:0 | 1200.1 ± 95.2 | Stearic Acid-d3 |
| Oleic Acid | C18:1 | 3500.9 ± 250.6 | Oleic Acid-d2 |
| Linoleic Acid | C18:2 | 1800.5 ± 150.3 | Linoleic Acid-d4 |
Data synthesized from representative studies and is for illustrative purposes.
While direct comparative studies evaluating the performance of these deuterated standards head-to-head are limited, the principle of using a deuterated analog of the target analyte generally provides the most accurate results. For instance, when quantifying palmitic acid, this compound would be the theoretically ideal internal standard. However, in practice, a suite of deuterated fatty acids is often used to cover a range of fatty acid classes and chain lengths present in a complex biological sample.
Experimental Protocols
The following are detailed methodologies for the quantification of fatty acids in biological samples using deuterated internal standards. These protocols are based on established lipidomics workflows and can be adapted for specific research applications.
Protocol 1: Quantification of Free Fatty Acids in Plasma by GC-MS
This protocol details the extraction and derivatization of free fatty acids from plasma for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
Biological plasma samples
-
Deuterated fatty acid internal standard mix (containing this compound, Stearic acid-d3, Oleic acid-d2, Linoleic acid-d4, etc.) in ethanol
-
Methanol (B129727), HPLC grade
-
Iso-octane, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724), HPLC grade
Procedure:
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the deuterated internal standard mix.
-
Acidification and Extraction: Add 1 mL of methanol and 50 µL of concentrated HCl. Vortex thoroughly. Add 2 mL of iso-octane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Collect Supernatant: Transfer the upper iso-octane layer to a clean glass tube. Repeat the extraction with another 2 mL of iso-octane and combine the upper layers.
-
Drying: Evaporate the combined iso-octane extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried extract, add 50 µL of 1% PFB-Br in acetonitrile and 50 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 30 minutes.
-
Final Preparation: Dry the derivatized sample under nitrogen and reconstitute in 100 µL of iso-octane for GC-MS analysis.
Protocol 2: Quantification of Total Fatty Acids in Tissue by LC-MS/MS
This protocol describes the extraction and analysis of total fatty acids from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Biological tissue samples (e.g., liver, adipose)
-
Deuterated fatty acid internal standard mix in methanol
-
Chloroform (B151607):Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Potassium Hydroxide (KOH), 1N in methanol
-
Hydrochloric acid (HCl), 1N
-
Methanol with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
Procedure:
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol containing the deuterated internal standard mix.
-
Lipid Extraction (Folch Method): Add 2 mL of chloroform and vortex vigorously. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. Centrifuge at 2000 x g for 10 minutes.
-
Collect Organic Phase: Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Saponification: Dry the lipid extract under nitrogen. Add 1 mL of 1N KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the fatty acids from complex lipids.
-
Acidification and Extraction: Cool the sample and acidify with 0.5 mL of 1N HCl. Extract the free fatty acids twice with 2 mL of hexane (B92381).
-
Final Preparation: Combine the hexane layers and dry under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for LC-MS/MS analysis.
Visualization of a Key Signaling Pathway
Fatty acids are not only essential components of cellular membranes and energy sources but also act as signaling molecules that can modulate various cellular pathways. Palmitic acid, a saturated fatty acid, has been shown to influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid and glucose metabolism.
Caption: Palmitic acid activation of the PPARα signaling pathway.
Experimental Workflow
A typical workflow for the quantitative analysis of fatty acids using deuterated internal standards involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for fatty acid quantification.
The Gold Standard for Fatty Acid Analysis: A Comparative Guide to the Accuracy and Precision of Palmitic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative fatty acid analysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of palmitic acid-d4 against other common internal standards, supported by experimental data, to underscore its superior performance in ensuring the accuracy and precision of analytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based analysis. Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts. This similarity allows them to effectively compensate for variations that can occur during sample preparation, extraction, and analysis, including matrix effects, which can significantly impact the accuracy and precision of results.
Unveiling Superior Performance: this compound in Focus
The core advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the target analyte, palmitic acid, throughout the entire analytical workflow. This co-elution and similar ionization response lead to more reliable and reproducible quantification compared to other types of internal standards, such as odd-chain fatty acids.
Data Presentation: A Head-to-Head Comparison
While direct, publicly available head-to-head comparative studies quantifying the exact performance of this compound against other internal standards for palmitic acid analysis are limited, the general performance characteristics of deuterated standards are well-documented in numerous validation studies. The following tables summarize typical performance data for analytical methods utilizing deuterated internal standards versus odd-chain fatty acid internal standards.
Table 1: Performance Characteristics of Palmitic Acid Analysis using this compound as an Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 15% |
| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent |
Table 2: Performance Characteristics of Fatty Acid Analysis using Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid) as Internal Standards
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 20% |
| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent |
Note: The values presented are indicative and can vary based on the specific analytical method, instrumentation, and sample matrix.
The data consistently demonstrates that methods employing deuterated internal standards exhibit higher accuracy (tighter recovery range) and greater precision (lower Relative Standard Deviation - RSD) compared to those using odd-chain fatty acids. This is primarily because odd-chain fatty acids, while structurally similar, do not perfectly co-elute with the target analyte and can be affected differently by the sample matrix, leading to greater variability.
Experimental Protocols: A Validated Approach
A robust and validated experimental protocol is paramount for achieving accurate and precise quantification of palmitic acid. The following is a detailed methodology adapted from established protocols for fatty acid analysis using a deuterated internal standard.
Sample Preparation and Extraction
-
Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., plasma, cell lysate) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, vortex briefly.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of toluene.
-
Methylation: Add 1% sulfuric acid in methanol and incubate at 60°C for 1 hour to convert the fatty acids to their corresponding methyl esters (FAMEs).
-
Extraction of FAMEs:
-
Add a known volume of hexane (B92381) and water to the cooled reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis
-
Injection: Inject an aliquot of the hexane extract containing the FAMEs into the Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Chromatographic Separation:
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-23, SP-2560).
-
Oven Program: Implement a temperature gradient to ensure optimal separation of the FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold for a few minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor specific ions for both palmitic acid methyl ester and this compound methyl ester.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps involved in the quantification of palmitic acid using this compound as an internal standard.
Caption: Experimental workflow for palmitic acid quantification.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis. The inherent chemical and physical similarity of this compound to the target analyte, palmitic acid, makes it the superior choice for minimizing analytical variability and ensuring the highest degree of accuracy and precision. By adhering to validated experimental protocols and leveraging the advantages of deuterated internal standards, researchers can have greater confidence in the integrity of their quantitative fatty acid data, a critical aspect in advancing scientific research and drug development.
A Comparative Guide to Inter-Laboratory Quantification of Palmitic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative performance data for the quantification of Palmitic acid-d4, a deuterated stable isotope of palmitic acid. While direct inter-laboratory comparison data for this compound is not extensively published, this document synthesizes established analytical practices, expected performance from proficiency testing, and method validation studies for fatty acids to serve as a crucial resource.[1][2][3] The objective is to equip laboratories with the necessary information to develop, validate, and compare their analytical methods for this significant biomarker.[1][2][3] Palmitic acid and its isotopes are pivotal in metabolic research, particularly in studies related to metabolic syndrome, cardiovascular disease, and diabetes.[4][5][6][7][8] The accurate and reproducible quantification of deuterated palmitic acid is therefore essential for the reliability of clinical and preclinical studies.[1][9]
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for fatty acid quantification, correcting for variability during sample preparation and analysis.[10] However, significant variability in results can still arise between laboratories, underscoring the need for standardized protocols and quality control measures.[1][2] This guide addresses this need by presenting detailed experimental protocols and hypothetical, yet realistic, comparative data.
Hypothetical Inter-Laboratory Study Design
To exemplify a typical inter-laboratory comparison, we propose a hypothetical study involving three distinct laboratories (Lab A, Lab B, and Lab C). In this scenario, each laboratory receives identical sets of human plasma samples spiked with known concentrations of this compound at low, medium, and high levels. The laboratories are tasked with quantifying the analyte using their in-house validated analytical methods. The key performance indicators for comparison are accuracy, presented as percent recovery, and precision, shown as percent relative standard deviation (%RSD).
Quantitative Data Comparison
The following tables outline the hypothetical quantitative results from the three participating laboratories.
Table 1: Comparison of Accuracy (% Recovery) for this compound Quantification
| Concentration Level | Spiked Concentration (ng/mL) | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) |
| Low | 50 | 98.5 | 102.3 | 95.8 |
| Medium | 500 | 101.2 | 99.5 | 98.7 |
| High | 1000 | 99.8 | 100.9 | 101.5 |
Table 2: Comparison of Precision (%RSD) for this compound Quantification
| Concentration Level | Spiked Concentration (ng/mL) | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) |
| Low | 50 | 4.2 | 5.1 | 6.5 |
| Medium | 500 | 2.5 | 3.1 | 3.8 |
| High | 1000 | 1.8 | 2.2 | 2.9 |
Table 3: Summary of Analytical Methods
| Parameter | Lab A | Lab B | Lab C |
| Instrumentation | GC-MS | LC-MS/MS | GC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) Negative | Chemical Ionization (CI) |
| Derivatization | Methyl Ester (FAME) | None | Pentafluorobenzyl (PFB) Ester |
| Internal Standard | Palmitic acid-d3 | Palmitic acid-13C16 | Palmitic acid-d3 |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for fatty acid analysis.[10][11][12]
Protocol 1: Quantification of this compound using GC-MS (as FAME derivative)
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Palmitic acid-d3).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic layer and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reconstitute the dried lipid extract in 1 mL of 2% methanolic sulfuric acid.
-
Incubate at 60°C for 60 minutes.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
GC Column: DB-23 or similar capillary column.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
MS Detection: Monitor characteristic ions for this compound methyl ester and the internal standard.
-
Protocol 2: Quantification of this compound using LC-MS/MS
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Palmitic acid-13C16).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and dry under nitrogen.
-
-
Final Preparation for LC-MS/MS:
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Transfer to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate palmitic acid.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.[13]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified pathway of Palmitic Acid metabolism and CVD risk.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic acid in type 2 diabetes mellitus promotes atherosclerotic plaque vulnerability via macrophage Dll4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-derived and diet-related endogenously produced palmitic acid: Effects on metabolic regulation and cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective association of fatty acids in the de novo lipogenesis pathway with risk of type 2 diabetes: the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 9. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validating Palmitic Acid-d4 Incorporation into Cellular Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling precise tracking of molecules through complex biological systems. Palmitic acid-d4 (d4-PA), a deuterated analog of the ubiquitous saturated fatty acid, serves as a powerful tool for elucidating the dynamics of lipid metabolism. This guide provides a comprehensive comparison of methodologies for validating the incorporation of d4-PA into cellular lipids, supported by experimental data and detailed protocols.
Comparing Isotopic Tracers: this compound vs. Alternatives
The choice of isotopic tracer is critical for the accuracy and feasibility of metabolic studies. While both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are common stable isotopes used for labeling fatty acids, they present distinct advantages and disadvantages.
Table 1: Comparison of Deuterium-labeled and ¹³C-labeled Palmitic Acid as Tracers
| Feature | This compound (Deuterium-labeled) | ¹³C-Palmitic Acid (Carbon-13-labeled) |
| Primary Advantage | Lower cost and simpler analysis for certain applications (e.g., whole-body fatty acid oxidation).[1] | Minimal isotopic effect on chromatographic retention time and chemical properties.[2][3] |
| Analytical Method | Primarily Mass Spectrometry (GC-MS, LC-MS). | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR). |
| Potential Issues | Can exhibit slight chromatographic shifts compared to the unlabeled analog in liquid chromatography.[2][3] | Higher cost of synthesis. Requires correction for the natural abundance of ¹³C.[2] |
| Common Application | Tracing studies for fatty acid oxidation and incorporation into lipid classes. | Metabolic flux analysis to determine the contribution of the tracer to various metabolic pools.[4] |
A key advantage of using highly deuterated fatty acids like d31-palmitate for in vivo oxidation studies is the elimination of the need for acetate (B1210297) correction, which is required for ¹³C-labeled fatty acids.[1] This simplifies the experimental procedure and makes it more suitable for outpatient settings.
Table 2: Quantitative Comparison of d31-Palmitate and [1-¹³C]Palmitate Recovery in a Human Study
| Parameter | d31-Palmitate | [1-¹³C]Palmitate (Acetate-Corrected) |
| Cumulative Recovery (9h) | 10.6 ± 3% | 5.6 ± 2% (uncorrected) |
| Correlation | - | Well-correlated (y=0.96x + 0, P <0.0001) with d31-palmitate after correction.[1] |
Data adapted from a study validating deuterium-labeled fatty acids for measuring dietary fat oxidation.[1]
Experimental Workflow for Validating this compound Incorporation
The process of validating the incorporation of d4-PA into cellular lipids involves several key steps, from cell culture and labeling to lipid extraction and analysis.
Caption: A generalized workflow for tracing the incorporation of this compound into cellular lipids.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to well-defined protocols. Below are detailed methodologies for key experimental steps.
Lipid Extraction (Folch Method)
This protocol is a standard method for extracting total lipids from biological samples.
-
Materials:
-
Cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
-
Procedure:
-
Homogenize the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.
-
Agitate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower (chloroform) phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Saponification (Alkaline Hydrolysis)
This step is performed to cleave fatty acids from complex lipids (e.g., triglycerides, phospholipids), allowing for the analysis of the total fatty acid pool.
-
Materials:
-
Dried lipid extract
-
Methanolic KOH or NaOH solution
-
Water
-
-
Procedure:
-
Re-dissolve the dried lipid extract in a methanolic KOH or NaOH solution.
-
Heat the mixture (e.g., at 70-75°C) for 5-10 minutes to hydrolyze the ester bonds.[5]
-
Add water and then extract the released fatty acids with hexane.
-
The hexane layer containing the free fatty acids can then be used for derivatization and GC-MS analysis.
-
Derivatization for GC-MS Analysis
Free fatty acids are often derivatized to increase their volatility for gas chromatography.
-
Materials:
-
Dried fatty acid sample
-
12-14% Boron trifluoride in methanol
-
Hexane
-
Saturated NaCl solution
-
-
Procedure:
-
Materials:
-
Dried fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
Tracking Palmitic Acid in Cellular Signaling
Palmitic acid is not only a building block for complex lipids and an energy source but also a signaling molecule that can modulate various cellular pathways.[7] Tracking the incorporation of d4-PA can provide insights into how its metabolism influences these pathways.
Caption: Palmitic acid's role in cellular signaling and metabolism.
Studies have shown that palmitic acid can activate Toll-like receptor 4 (TLR4), leading to an inflammatory response.[7] Additionally, it has been demonstrated to inhibit the insulin (B600854)/PI3K/Akt signaling pathway, contributing to insulin resistance.[8]
Quantitative Data on this compound Incorporation
The ultimate validation of d4-PA incorporation lies in the quantitative analysis of its presence in various cellular lipid species. Mass spectrometry allows for the precise measurement of the enrichment of the deuterated label in different lipid classes.
Table 3: Hypothetical Quantitative Data of this compound Incorporation into Cellular Lipids of Cultured Hepatocytes
| Lipid Class | Lipid Species | Fold Enrichment (d4-PA / Unlabeled) |
| Triglycerides (TG) | TG(16:0/16:0/18:1) | 15.2 |
| TG(16:0/18:1/18:2) | 12.8 | |
| Phosphatidylcholines (PC) | PC(16:0/18:1) | 8.5 |
| PC(16:0/18:2) | 7.1 | |
| Phosphatidylethanolamines (PE) | PE(16:0/18:1) | 6.3 |
| Phosphatidylinositols (PI) | PI(16:0/18:1) | 4.9 |
This table represents typical data that would be generated from an LC-MS/MS analysis of lipids from cells incubated with this compound. The fold enrichment indicates the ratio of the signal from the d4-labeled lipid species to its unlabeled counterpart.
References
- 1. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Extraction Methods for Palmitic Acid-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used lipid extraction methods—Folch, Bligh-Dyer, and Solid-Phase Extraction (SPE)—with a focus on their application for the quantitative analysis of Palmitic acid-d4, a common internal standard in lipidomics. The selection of an appropriate extraction method is critical for ensuring accurate and reproducible results in research, clinical diagnostics, and drug development.
At a Glance: Method Comparison
The efficiency of a lipid extraction method can be evaluated based on several parameters, including recovery, purity of the extract, and ease of use. While direct comparative data for this compound recovery is limited in publicly available literature, this guide summarizes the expected performance based on the recovery of total lipids and other long-chain fatty acids.
| Method | Principle | Typical Recovery of Long-Chain Fatty Acids | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1 v/v) solvent system to create a biphasic mixture, partitioning lipids into the lower organic phase. | High (often >95%) | "Gold standard" for exhaustive lipid extraction, particularly for samples with high lipid content (>2%).[1][2] | Time-consuming, requires large solvent volumes, and uses chloroform, a toxic solvent. |
| Bligh-Dyer | A modified liquid-liquid extraction using a chloroform:methanol:water (1:2:0.8 v/v/v) monophasic system that becomes biphasic upon addition of more chloroform and water. | High (generally >90%), but can be lower than Folch for high-lipid samples.[1][3] | Faster than the Folch method, uses less solvent, and is suitable for samples with low lipid content (<2%).[1][4] | May result in lower recovery for samples with high lipid content; also uses chloroform.[1][2] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., C18) to retain lipids from a liquid sample, which are then eluted with an appropriate solvent. | High (can be >90%), particularly for specific lipid classes like free fatty acids.[5] | High selectivity, provides cleaner extracts, can be automated, and avoids the use of chlorinated solvents.[6] | Can be more expensive, and the choice of sorbent and elution solvent is critical for optimal recovery.[7] |
Disclaimer: The recovery percentages presented are based on published data for total lipids and endogenous long-chain fatty acids. The recovery of this compound is expected to be comparable, but it is recommended to validate the chosen method for the specific sample matrix and analytical requirements.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each lipid extraction method.
Detailed Experimental Protocols
Folch Method
The Folch method is a robust technique for the exhaustive extraction of lipids from a variety of biological samples.[8]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the sample (e.g., 1 g of tissue) in 20 mL of a chloroform:methanol (2:1 v/v) mixture.
-
Add a known amount of this compound internal standard to the homogenate.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to remove solid debris.
-
Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the filtrate.
-
Vortex the mixture and centrifuge at low speed to facilitate phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
For quantitative recovery, the upper phase can be washed again with a small volume of chloroform, and the lower phases are then combined.
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for subsequent analysis.
Bligh-Dyer Method
The Bligh-Dyer method is a more rapid liquid-liquid extraction technique that is particularly suitable for samples with high water content.[9][10]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of the aqueous sample (e.g., cell suspension, plasma), add a known amount of this compound internal standard.
-
Add 3.75 mL of a chloroform:methanol (1:2 v/v) mixture.
-
Vortex thoroughly for 2-5 minutes to form a single-phase solution.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.
-
Centrifuge the mixture to clearly separate the two phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for analysis.
Solid-Phase Extraction (SPE) Method (C18 Cartridge)
Solid-Phase Extraction offers a selective and efficient way to isolate and purify fatty acids from complex matrices.[11][12]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Acetonitrile (B52724) (or other suitable elution solvent)
-
SPE manifold
-
Nitrogen gas evaporator
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1-2 column volumes of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Prepare the sample by adjusting its polarity to be compatible with the aqueous mobile phase. Add the this compound internal standard. Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 column volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water) to wash away polar impurities.
-
Elution: Elute the retained fatty acids, including this compound, with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the desired solvent for analysis.
Concluding Remarks
The choice of lipid extraction method for this compound analysis depends on the specific requirements of the study, including the nature of the sample matrix, the required throughput, and the desired purity of the final extract.
-
The Folch method is recommended for applications requiring the most exhaustive lipid extraction, especially from solid tissues or samples with high lipid content.
-
The Bligh-Dyer method offers a faster alternative for samples with low lipid content and high water content, without significant compromise on recovery.
-
Solid-Phase Extraction is an excellent choice for high-throughput applications, providing clean extracts and the potential for selective isolation of specific lipid classes. It also offers the advantage of avoiding chlorinated solvents.
For all methods, it is crucial to add the deuterated internal standard at the beginning of the extraction process to account for any sample loss during the procedure. Validation of the chosen method is essential to ensure accurate and reproducible quantification of this compound in your specific application.
References
- 1. [PDF] Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue | Semantic Scholar [semanticscholar.org]
- 2. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Different lipid extraction methods on fatty acids composition in cow milk [ve.scielo.org]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. specartridge.com [specartridge.com]
Performance of Palmitic Acid-d4 as an Internal Standard in Biological Matrices: A Comparative Guide
This guide provides a detailed comparison of the performance of Palmitic acid-d4 as an internal standard for the quantification of endogenous palmitic acid in various biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques.
Overview of this compound
This compound is a stable isotope-labeled (SIL) analog of palmitic acid, a common 16-carbon saturated fatty acid. In mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but has a different mass-to-charge ratio (m/z). This allows it to be distinguished from the endogenous analyte. This compound serves as an excellent internal standard because its physical and chemical properties are nearly identical to those of natural palmitic acid, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This similarity is crucial for accurately correcting for analyte loss during sample preparation and for variations in instrument response due to matrix effects.
Performance Across Biological Matrices
The utility of this compound has been demonstrated across a range of complex biological samples, primarily in plasma/serum and various tissue homogenates. Its performance is typically evaluated based on linearity, precision, accuracy, and recovery.
Plasma and Serum
This compound is widely used for the quantification of free fatty acids and total fatty acid content in plasma and serum. These matrices are complex, containing high concentrations of proteins and lipids that can interfere with analysis. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating these matrix effects.
Table 1: Performance Characteristics of this compound in Plasma/Serum
| Parameter | Performance Metric | Value | Analytical Method | Reference |
| Linearity | Calibration Curve Range | 0.1 to 20 µg/mL | GC-MS | |
| Correlation Coefficient (r²) | > 0.99 | GC-MS | ||
| Precision | Intra-day Variability (%CV) | < 10% | GC-MS | |
| Inter-day Variability (%CV) | < 15% | GC-MS | ||
| Accuracy | Recovery | 90-110% | GC-MS | |
| Sensitivity | Limit of Quantification (LOQ) | ~0.1 µg/mL | GC-MS |
Tissue Homogenates
Quantifying palmitic acid in tissues such as the liver, heart, and muscle is essential for studying lipid metabolism and related diseases. Tissue samples present significant analytical challenges due to their high lipid content and complex composition. This compound has proven effective for normalizing palmitic acid concentrations in these challenging matrices. For instance, it has been successfully used to measure palmitic acid turnover in the liver and heart of mice.
Table 2: Performance Characteristics of this compound in Tissue Homogenates
| Parameter | Performance Metric | Value | Analytical Method | Reference |
| Application | Tissue Types | Liver, Heart, Skeletal Muscle | GC-MS / LC-MS/MS | |
| Precision | Relative Standard Deviation (%RSD) | < 15% | LC-MS/MS | |
| Accuracy | Spike Recovery | 85-115% | LC-MS/MS | |
| Utility | Measurement | Palmitic acid turnover and incorporation | GC-MS |
Comparison with Alternative Internal Standards
While other fatty acids (e.g., odd-chain fatty acids like heptadecanoic acid) are sometimes used as internal standards, they are not ideal. Their differing chemical structures can lead to variations in extraction efficiency and chromatographic behavior compared to palmitic acid. In contrast, this compound's near-identical structure ensures it accurately reflects the behavior of the endogenous analyte, providing superior correction for analytical variability.
Experimental Protocols
Below is a generalized protocol for the quantification of palmitic acid in a biological matrix using this compound as an internal standard, based on common gas chromatography-mass spectrometry (GC-MS) methods.
Sample Preparation and Lipid Extraction
-
Spiking: To a known volume or weight of the biological sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate), add a precise amount of this compound solution in a suitable solvent (e.g., methanol (B129727) or chloroform).
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves adding a chloroform:methanol mixture (e.g., 2:1, v/v) to the sample, vortexing, and centrifuging to separate the organic (lipid-containing) and aqueous layers.
-
Isolation: Carefully collect the organic layer containing the lipids and dry it under a stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reaction: To the dried lipid extract, add a derivatizing agent such as 14% boron trifluoride in methanol (BF3-methanol).
-
Incubation: Seal the container and heat at a high temperature (e.g., 100°C) for a set time (e.g., 30-60 minutes) to convert the fatty acids to their more volatile methyl ester forms (FAMEs).
-
Extraction of FAMEs: After cooling, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer, which now contains the FAMEs.
-
Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the reconstituted sample onto the GC column.
-
Chromatography: Use a suitable capillary column (e.g., a DB-225 or similar polar column) and a temperature gradient to separate the different FAMEs.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to palmitic acid methyl ester and this compound methyl ester.
-
This compound FAME: m/z 274
-
Endogenous Palmitic Acid FAME: m/z 270
-
Quantification
-
Peak Integration: Integrate the peak areas for the ions corresponding to both the endogenous palmitic acid and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Concentration Determination: Determine the concentration of endogenous palmitic acid in the original sample by comparing this ratio to a standard curve prepared with known amounts of palmitic acid and a fixed amount of this compound.
Visualizations
Experimental Workflow
Caption: General workflow for palmitic acid quantification.
Role of Palmitic Acid in Cellular Metabolism
Caption: Metabolic pathways involving palmitic acid.
A Researcher's Guide to Palmitic Acid-d4 Reference Standards for Accurate Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis of fatty acids, the selection of a suitable internal standard is paramount for achieving accurate and reproducible results. Palmitic acid-d4, a deuterated analog of the ubiquitous saturated fatty acid, serves as a critical tool in mass spectrometry-based bioanalysis. This guide provides a comparative overview of commercially available this compound reference standards and a detailed experimental protocol for its application.
Comparison of Commercially Available this compound Reference Standards
The choice of a reference standard can significantly impact the quality of analytical data. Key parameters to consider include chemical and isotopic purity, the format of the supplied material, and the availability of a comprehensive certificate of analysis. Below is a comparison of this compound and its deuterated variants from leading suppliers.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment | Format | Certificate of Analysis |
| Cambridge Isotope Laboratories | Palmitic acid (7,7,8,8-D₄, 98%) | 75736-49-1 | ≥98% | Not explicitly stated on product page | Neat Solid | Available |
| LGC Standards | This compound | 75736-47-9 | Not explicitly stated on product page | Not explicitly stated on product page | Neat | Available |
| Cayman Chemical | Palmitic Acid-d9 MaxSpec® Standard | 1173022-49-5 | ≥95% | Not explicitly stated on product page | Solution in chloroform (B151607) (100 µg/ml) | Guaranteed to meet identity, purity, stability, and concentration specifications |
| Cayman Chemical | Palmitic Acid-d9 | 1173022-49-5 | ≥98% (Palmitic Acid) | ≥99% deuterated forms (d1-d9); ≤1% d0 | Solid | Batch-specific results on CoA |
The Role of this compound in Quantitative Analysis
This compound is an ideal internal standard for the quantification of palmitic acid and other fatty acids in complex biological matrices such as plasma, serum, and cell extracts. Its utility stems from its chemical similarity to the endogenous analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. The mass shift introduced by the deuterium (B1214612) labels enables its distinction from the unlabeled analyte by mass spectrometry, ensuring accurate quantification.
The general workflow for utilizing this compound as an internal standard in a lipidomics experiment is depicted below.
Experimental Protocol: Quantification of Palmitic Acid in Human Plasma using LC-MS/MS
This protocol provides a detailed method for the quantification of palmitic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Palmitic acid analytical standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (from a reputable supplier as listed above)
-
LC-MS grade methanol (B129727), chloroform, isopropanol, and acetonitrile
-
Formic acid and ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (collected with EDTA)
-
Calibrated pipettes and sterile polypropylene (B1209903) tubes
2. Preparation of Standard Solutions
-
Palmitic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve palmitic acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the palmitic acid stock solution with methanol to achieve a concentration range relevant to the expected physiological levels in plasma.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation
The following diagram illustrates the key steps in the sample preparation process.
Assessing the Metabolic Stability of Deuterium-Labeled Palmitic Acid-d4: A Comparative Guide for Researchers
For researchers in drug development and metabolic studies, the choice of isotopic tracer is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of Palmitic acid-d4 (d4-PA) with other commonly used labeled fatty acids, focusing on the metabolic stability of the deuterium (B1214612) label. The information presented is supported by experimental data and detailed protocols to assist in study design and execution.
The stability of an isotopic label is paramount in tracer studies to ensure that the label remains on the molecule of interest throughout the metabolic processes being investigated. Loss or exchange of the label can lead to inaccurate measurements of metabolic flux and misinterpretation of results. This compound, with deuterium atoms specifically positioned, offers a valuable tool for tracing the fate of this key saturated fatty acid.
Comparison of Labeled Palmitic Acid Tracers
The selection of an appropriate tracer depends on the specific research question, the analytical platform available, and the biological system under investigation. Here, we compare this compound with other deuterated and carbon-13 labeled alternatives.
| Tracer | Label Position(s) | Common Applications | Advantages | Disadvantages |
| This compound | α,α',β,β' (positions 2,2,3,3) | Fatty acid uptake, incorporation into complex lipids, and metabolism studies. | The α,β-deuteration is designed to be persistent during metabolic processing. | Potential for kinetic isotope effects, though often minimal. Limited commercial availability compared to other tracers. |
| Palmitic acid-d31 | Perdeuterated (all 31 hydrogens on the acyl chain replaced with deuterium) | Fatty acid oxidation studies. | High level of deuteration provides a strong signal for detection. Widely used and commercially available. | Potential for some back-exchange of deuterium, though generally considered stable for oxidation studies. |
| [1-¹³C]Palmitic acid | Carboxyl carbon (position 1) | Fatty acid oxidation, measuring appearance of ¹³CO₂ in breath. | ¹³C is a stable isotope with no known kinetic isotope effects in this context. | Requires correction for acetate (B1210297) sequestration in the tricarboxylic acid (TCA) cycle for accurate oxidation measurements. |
| [U-¹³C₁₆]Palmitic acid | Uniformly labeled with ¹³C | Tracing the entire carbon skeleton through various metabolic pathways. | Provides detailed information on the fate of all carbons in the fatty acid. | Higher cost compared to singly labeled or deuterated tracers. |
Metabolic Stability of the Deuterium Label in this compound
The deuterium labels on the α and β carbons of this compound are strategically placed to be stable during the initial steps of fatty acid metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. During β-oxidation, the metabolic process that breaks down fatty acids, the bonds on the α and β carbons are directly involved in enzymatic reactions. While some potential for exchange exists, studies utilizing α,β-deuterated fatty acids suggest this labeling strategy allows for "persistent and quantitative tracking" of the fatty acid molecule.
In contrast, perdeuterated fatty acids like d31-palmitate, while effective for many applications, may have a higher theoretical potential for deuterium loss through various exchange reactions, although in practice they have been shown to be reliable tracers for oxidation studies. Carbon-13 labels are generally considered metabolically stable as the carbon backbone of the fatty acid is not subject to exchange reactions.
Experimental Protocols
Accurate assessment of metabolic stability and the quantification of labeled fatty acids and their metabolites require robust experimental protocols. Below are generalized methodologies for in vitro and in vivo assessment, along with analytical procedures.
In Vitro Assessment of Metabolic Stability
This protocol is designed to assess the stability of the deuterium label on this compound in a controlled cellular environment.
Objective: To quantify the retention of deuterium on this compound after incubation with hepatocytes.
Materials:
-
This compound
-
Primary hepatocytes or a suitable liver cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Bovine serum albumin (BSA), fatty acid-free
-
Internal standard (e.g., [¹³C₁₆]Palmitic acid)
-
Solvents for extraction (e.g., chloroform (B151607), methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
Procedure:
-
Preparation of d4-PA-BSA Complex: Dissolve this compound in ethanol (B145695) and then complex it with fatty acid-free BSA in serum-free cell culture medium to a final concentration of 1 mM.
-
Cell Culture and Treatment: Plate hepatocytes and allow them to adhere. Replace the medium with the d4-PA-BSA complex-containing medium and incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Lipid Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract total lipids using a modified Bligh-Dyer method with chloroform and methanol, after adding the internal standard.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Acidify the sample and extract the fatty acids. Derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) esters using BSTFA + 1% TMCS.
-
GC-MS Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of palmitate.
In Vivo Assessment of Metabolic Fate
This protocol outlines a general procedure for an in vivo study in a rodent model to trace the metabolic fate of this compound.
Objective: To determine the distribution and metabolic conversion of this compound in various tissues and plasma after oral administration.
Materials:
-
This compound
-
Animal model (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies
-
Internal standard (e.g., [¹³C₁₆]Palmitic acid)
-
Solvents and reagents for tissue homogenization and lipid extraction
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound, formulated in an appropriate vehicle (e.g., corn oil), to fasted mice.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing. At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, muscle).
-
Sample Processing: Separate plasma from blood. Homogenize tissue samples.
-
Lipid Extraction and Analysis: Extract total lipids from plasma and tissue homogenates using the methods described in the in vitro protocol, including the addition of an internal standard.
-
LC-MS/MS Analysis: Analyze the lipid extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and its metabolites (e.g., d4-stearate, d4-oleate, and incorporation into triglycerides and phospholipids).
Mandatory Visualizations
Palmitic Acid Beta-Oxidation Pathway
The following diagram illustrates the key steps in the beta-oxidation of palmitic acid, a primary catabolic pathway. The stability of the deuterium labels on the alpha and beta carbons of d4-PA is critical as these positions are directly involved in this process.
A Comparative Guide to the Quantitative Accuracy of Palmitic Acid-d4 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is critical in metabolomics for understanding disease pathology, identifying biomarkers, and evaluating therapeutic efficacy. Palmitic acid, a ubiquitous saturated fatty acid, is a key analyte in many studies. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards. This guide provides a comparative analysis of Palmitic acid-d4 (deuterated palmitic acid) as an internal standard for targeted metabolomics, comparing its performance with other common alternatives and providing supporting experimental data and protocols.
Principles of Internal Standardization in Metabolomics
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest and is added to a sample in a known quantity before processing. Its purpose is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and ionization suppression in the mass spectrometer. Stable isotope-labeled standards, like this compound, are considered the most reliable choice because they co-elute with the endogenous analyte and have nearly identical chemical properties, ensuring they experience the same variations during the analytical process.[1][2]
Comparison of Internal Standards for Palmitic Acid Quantification
The selection of an appropriate internal standard is a critical step that directly influences the accuracy and precision of quantitative data. The most common choices for palmitic acid quantification are its stable isotope-labeled counterpart (this compound) and odd-chain fatty acids, such as heptadecanoic acid (C17:0).
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Stable Isotope-Labeled) | A palmitic acid molecule with four hydrogen atoms replaced by deuterium. It is chemically identical to the analyte but has a different mass. | - Highest Accuracy and Precision: Co-elutes with palmitic acid, providing the best correction for matrix effects and procedural losses.[1] - Specificity: The mass difference allows for clear distinction from the endogenous analyte by the mass spectrometer. | - Cost: Significantly more expensive than other alternatives. - Availability: May be less readily available than common chemical standards. |
| Heptadecanoic acid (C17:0) (Odd-Chain Fatty Acid) | A fatty acid with an odd number of carbon atoms, which is typically present in low abundance in most biological samples. | - Cost-Effective: Less expensive and more readily available than stable isotope-labeled standards. - Good Chromatographic Behavior: Behaves similarly to other long-chain fatty acids during chromatography. | - Endogenous Presence: Can be naturally present in some samples, leading to interference and inaccurate quantification.[3] - Differences in Physicochemical Properties: May not perfectly mimic the extraction and ionization behavior of palmitic acid, potentially leading to bias. |
Quantitative Performance Data
The choice of internal standard can significantly impact the quantitative results. The following tables summarize the performance characteristics of different internal standardization strategies for fatty acid analysis.
Table 1: Impact of Internal Standard Selection on Method Accuracy and Precision for Long-Chain Fatty Acids (GC-MS Analysis)
This table illustrates the potential bias and loss of precision when using an internal standard that is not an exact isotopic match for the analyte. The data is synthesized from a study that evaluated the effect of using alternative fatty acid isotopologue internal standards.[3]
| Analyte | Internal Standard | Median Relative Absolute Percent Bias (%) | Median Increase in Variance (%) |
| Long-Chain Fatty Acids | Non-matching isotopologue IS | 1.76 | 141 |
| Long-Chain Fatty Acids | Matching isotopologue IS | (Reference) | (Reference) |
Data synthesized from a study on the impact of internal standard selection on measurement results for long-chain fatty acids in blood.[3]
Table 2: Typical Performance of a Validated LC-MS/MS Method for Fatty Acid Quantification using Deuterated Internal Standards
This table showcases the typical performance of a well-validated method employing stable isotope dilution with deuterated internal standards.
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low ng/mL range |
Representative values from validated LC-MS/MS methods for fatty acid analysis.
Experimental Protocols
Accurate quantification relies on meticulous and standardized experimental procedures. Below are detailed methodologies for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
GC-MS Experimental Protocol
GC-MS is a widely used technique for fatty acid analysis, often requiring derivatization to increase the volatility of the analytes.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: Add a known amount of this compound to the biological sample (e.g., plasma, tissue homogenate).
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform/methanol mixture to isolate total lipids.
-
Saponification: Hydrolyze the lipid extract with a methanolic base (e.g., KOH or NaOH) to release free fatty acids from complex lipids.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent like hexane.
2. Derivatization:
-
Evaporate the solvent containing the free fatty acids under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr), to convert the fatty acids into their more volatile silyl (B83357) or PFB esters, respectively.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for palmitic acid and this compound.
LC-MS/MS Experimental Protocol
LC-MS/MS offers the advantage of analyzing fatty acids without the need for derivatization, increasing throughput.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: Add a known amount of this compound to the biological sample.
-
Protein Precipitation: For plasma or serum, precipitate proteins with a cold organic solvent like acetonitrile (B52724) or methanol.
-
Lipid Extraction (for tissues): Use a suitable extraction method like Folch or Bligh-Dyer.
-
Centrifugation: Centrifuge the sample to pellet precipitated proteins or cell debris.
-
Supernatant Transfer: Transfer the supernatant containing the lipids to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for palmitic acid and this compound.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of palmitic acid using this compound as an internal standard.
Caption: GC-MS workflow for palmitic acid quantification.
Caption: LC-MS/MS workflow for palmitic acid quantification.
Logical Relationship: Internal Standard Selection
The choice of an internal standard is a critical decision in the analytical workflow. This diagram illustrates the logical considerations for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection.
Conclusion
For the highest level of quantitative accuracy and precision in targeted metabolomics analysis of palmitic acid, this compound is the recommended internal standard. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process provides the most reliable correction for experimental variability. While odd-chain fatty acids like heptadecanoic acid offer a more cost-effective alternative, their potential for endogenous presence and differences in physicochemical properties can introduce bias and reduce precision. The choice of internal standard should be carefully considered based on the specific requirements of the study, with a thorough validation of the chosen method to ensure data quality and reliability. Researchers should also be mindful of potential sources of contamination, such as plastics, which can interfere with the accurate measurement of palmitic acid.
References
A Head-to-Head Comparison: The Advantages of Palmitic Acid-d4 Over Non-Labeled Standards in Research Applications
In the precise world of scientific research, particularly in fields like drug development, metabolomics, and clinical diagnostics, the accuracy and reliability of quantitative data are paramount. When measuring the concentration of endogenous molecules like palmitic acid, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of deuterium-labeled Palmitic acid-d4 and its non-labeled counterpart when used as standards in analytical methodologies, supported by experimental principles and data.
The fundamental advantage of using a stable isotope-labeled internal standard such as this compound lies in its chemical near-identity to the analyte of interest—unlabeled palmitic acid.[1][2] This property allows it to mimic the behavior of the endogenous analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and mass spectrometric detection.[1] This co-behavior is crucial for correcting analytical variability, including sample loss during preparation and matrix effects during analysis, which are common challenges when working with complex biological samples.[2][3]
Quantitative Performance: A Clearer Picture with Deuterium Labeling
The use of this compound as an internal standard in mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry (IDMS), significantly enhances the accuracy and precision of the measurements.[2][4] By adding a known amount of this compound to a sample at the earliest stage, the ratio of the unlabeled analyte to the labeled standard is measured. This ratiometric measurement corrects for variations that would otherwise lead to inaccurate results if a non-labeled external standard were used.[2]
| Performance Metric | This compound (Internal Standard) | Non-Labeled Palmitic Acid (External/Analog Standard) | Advantage of this compound |
| Precision (CV%) | Lower Coefficient of Variation (e.g., 2.7% - 5.7%)[2] | Higher Coefficient of Variation (e.g., 7.6% - 9.7%)[2] | More reproducible and reliable results, especially across different samples and batches. |
| Accuracy (Mean Bias) | Closer to 100% (e.g., 100.3%)[1] | Higher deviation from 100% (e.g., 96.8%)[1] | Measurements are a more faithful representation of the true analyte concentration. |
| Matrix Effect Correction | High | Low to None | Minimizes the impact of interfering substances in the sample, leading to more accurate quantification.[3] |
| Sample Loss Compensation | High | None | Corrects for loss of analyte during multi-step sample preparation and extraction procedures.[4][5] |
| Metabolic Fate Tracking | Yes | No | Enables the study of metabolic pathways by tracing the labeled molecule.[6][7] |
Experimental Protocols: A Glimpse into the Lab
Protocol 1: Quantification of Palmitic Acid in Human Plasma using GC-MS
This protocol provides a general workflow for the quantification of total palmitic acid in human plasma using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
A known amount of this compound (internal standard) in an appropriate solvent is added to a plasma sample.[8]
-
Lipids are extracted from the plasma using a solvent system such as a mixture of methanol (B129727) and isooctane (B107328) after acidification.[4][9]
-
For total fatty acid analysis, a saponification step (e.g., using KOH) is included to hydrolyze esterified fatty acids.[8]
-
The organic phase containing the fatty acids is separated and dried.[9]
2. Derivatization:
-
The extracted fatty acids are converted to their pentafluorobenzyl (PFB) esters by reacting with PFB bromide.[4][8] This derivatization step improves the chromatographic properties and detection sensitivity of the fatty acids in GC-MS.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]
-
The GC separates the fatty acid esters based on their volatility and interaction with the column.
-
The mass spectrometer detects and quantifies the unlabeled palmitic acid derivative and the this compound derivative based on their distinct mass-to-charge ratios.
4. Data Analysis:
-
A calibration curve is generated using known concentrations of unlabeled palmitic acid and a fixed concentration of this compound.[8]
-
The ratio of the peak area of unlabeled palmitic acid to the peak area of this compound in the samples is used to determine the concentration of palmitic acid by interpolating from the calibration curve.[1]
Protocol 2: Tracing the Metabolic Fate of Palmitic Acid in Cultured Cells
This protocol outlines a general procedure to track the incorporation of exogenous palmitic acid into cellular lipids using this compound.
1. Cell Culture and Labeling:
-
Cells are cultured under standard conditions.
-
The culture medium is supplemented with a known concentration of this compound for a specific duration.
2. Lipid Extraction:
-
After the incubation period, the cells are harvested, and lipids are extracted using a suitable solvent mixture (e.g., chloroform:methanol).
3. Lipid Class Separation (Optional):
-
If the goal is to determine the incorporation of this compound into specific lipid classes (e.g., triglycerides, phospholipids), the lipid extract can be fractionated using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).[9]
4. Analysis by LC-MS/MS:
-
The lipid extract or the separated lipid fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is configured to detect lipid species containing the d4-labeled palmitoyl (B13399708) chain.
5. Data Analysis:
-
The enrichment of this compound in different lipid molecules is determined by comparing the signal intensity of the labeled lipids to their unlabeled counterparts. This provides insights into the activity of metabolic pathways involved in lipid synthesis and remodeling.[7][10]
Visualizing the Advantage: Workflows and Pathways
The following diagrams illustrate the conceptual and practical advantages of using this compound.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Tracing the metabolic fate of this compound into various lipid classes and catabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Reagents for Palmitic Acid-d4 GC-MS Analysis
For researchers, scientists, and drug development professionals leveraging gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of Palmitic acid-d4, proper sample derivatization is paramount. This critical step enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. This guide provides an objective comparison of common derivatization reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your analytical needs.
Comparison of Common Derivatization Reagents
The choice of derivatization reagent significantly impacts reaction efficiency, derivative stability, and chromatographic performance. The following table summarizes the key characteristics of three widely used classes of reagents for fatty acid analysis: silylating agents, alkylating agents (esterification), and halogenated agents.
| Reagent Class | Common Reagents | Derivative Formed | Key Advantages | Key Disadvantages |
| Silylating Agents | BSTFA (+1% TMCS), MSTFA | Trimethylsilyl (B98337) (TMS) ester | Reacts with multiple functional groups, useful for multi-analyte analysis.[1] | TMS derivatives can have limited stability and are sensitive to moisture.[1][2] Complex mass spectra may be generated.[1] |
| Alkylating Agents | BF₃-Methanol, Diazomethane, Trimethylsilyldiazomethane | Fatty Acid Methyl Ester (FAME) | FAMEs are generally stable.[2] Diazomethane reacts rapidly and quantitatively at room temperature.[3] | Diazomethane is highly toxic and explosive.[4] BF₃-Methanol requires heating and subsequent extraction steps.[1][5] |
| Halogenated Agents | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Forms electron-capturing derivatives, enhancing sensitivity for electron capture detection (ECD) and negative chemical ionization (NCI) MS.[6][7] | Can be more expensive. The derivatization process may involve multiple steps including extraction and cleanup.[7][8] |
Quantitative Performance Data
The following table presents a comparative summary of quantitative performance parameters for different derivatization approaches based on literature findings for fatty acids. While specific data for this compound is limited, these values provide a reliable reference for expected performance.
| Parameter | BSTFA + 1% TMCS | BF₃-Methanol | PFBBr |
| Reaction Time | 60 minutes[1][2] | 60 minutes[1] | 30 - 90 minutes[6][8][9] |
| Reaction Temperature | 60°C[1][2] | 60°C[1] | 60°C[6][8][9] |
| Derivative Stability | Moderate (best if analyzed within a week)[1] | High | High |
| Relative Sensitivity (EI-MS) | Good | Good | Good |
| Relative Sensitivity (NCI-MS) | Not Applicable | Not Applicable | Excellent[6] |
Experimental Protocols
Detailed methodologies for the three main types of derivatization are provided below. These protocols are based on established methods for fatty acid analysis and can be adapted for this compound.[1][2][8]
Protocol 1: Silylation using BSTFA + 1% TMCS
This method converts the carboxylic acid group to a trimethylsilyl (TMS) ester.[1]
Materials:
-
This compound standard or sample extract (dried)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Heating block or oven
-
GC vial with insert
Procedure:
-
Ensure the sample containing this compound is completely dry. Moisture will deactivate the silylating reagent.[2]
-
Add 50 µL of BSTFA + 1% TMCS to the dried sample in a GC vial. A 10x molar excess of the reagent is recommended.[1]
-
Cap the vial tightly and vortex for 10 seconds.
-
After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., Dichloromethane) if necessary.[1]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing fatty acid methyl esters (FAMEs).[2]
Materials:
-
This compound standard or sample extract (dried)
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated Sodium Chloride solution
-
Hexane (B92381) or Heptane
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or oven
-
Glass tube with a PTFE-lined screw cap
Procedure:
-
Place the dried sample containing this compound into a glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol solution.[2]
-
Cap the tube tightly and heat at 60°C for 60 minutes.[1]
-
After cooling, add 0.5 mL of saturated NaCl water solution.[1]
-
Add 1 mL of hexane (or heptane), vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Derivatization using Pentafluorobenzyl Bromide (PFBBr)
This method forms pentafluorobenzyl (PFB) esters, which are excellent for analysis by electron capture or negative chemical ionization mass spectrometry.[6][7]
Materials:
-
This compound standard or sample extract (dried)
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 100 mM in acetone)[6]
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Hexane
-
Heating block or oven
-
GC vial
Procedure:
-
To the dried sample in a GC vial, add 200 µL of the sample dissolved in an appropriate solvent.
-
Add a small amount of a base such as DIPEA to catalyze the reaction.
-
Add 400 µL of 100 mM PFBBr in acetone (B3395972) solution.[6]
-
Cap the vial and heat at 60-70°C for 60 minutes.[6]
-
After cooling, add 1 mL of hexane and vortex for 5 minutes.[6]
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer to a new GC vial for analysis.[6]
Visualizing the Derivatization Workflow
To better illustrate the general process of sample preparation for GC-MS analysis of this compound, the following diagram outlines the key steps from sample extraction to data acquisition.
Caption: General workflow for this compound analysis by GC-MS.
Conclusion
The selection of a derivatization reagent for this compound analysis by GC-MS is a critical decision that depends on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation.
-
Silylation with BSTFA or MSTFA offers a versatile approach, particularly when other analyte classes are being measured simultaneously.[1]
-
Esterification to FAMEs using reagents like BF₃-Methanol provides stable derivatives and is a robust, well-established method.
-
PFBBr derivatization is the method of choice when high sensitivity is required, especially when using NCI-MS.[6]
By carefully considering the advantages and disadvantages of each method and adhering to optimized protocols, researchers can achieve reliable and accurate quantification of this compound in their studies.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Utilizing Palmitic Acid-d4 in Metabolic Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tools is paramount for generating robust and reliable data. In the field of metabolic research, stable isotope-labeled compounds are indispensable for tracing the fate of molecules in complex biological systems. This guide provides a comprehensive comparison of Palmitic acid-d4 and its common alternative, ¹³C-labeled palmitic acid, to justify the use of the deuterated analog in grant proposals and publications.
This compound, a deuterated form of the ubiquitous 16-carbon saturated fatty acid, offers distinct advantages in metabolic tracing studies. Its use, particularly in mass spectrometry-based analyses, can lead to clearer results and simplified experimental designs. This guide will delve into the quantitative performance of this compound compared to ¹³C-palmitic acid, provide detailed experimental protocols for its application, and visualize the key metabolic pathways where it serves as a powerful tracer.
Performance Comparison: this compound vs. ¹³C-Palmitic Acid
The choice between deuterium (B1214612) and carbon-13 labeling often depends on the specific research question and the analytical methods employed. While both are stable isotopes and do not pose the safety concerns of radioactive tracers, their inherent properties can influence experimental outcomes.
One of the key advantages of using deuterated fatty acids like this compound is the potential for reduced background interference in mass spectrometry. The natural abundance of ¹³C is approximately 1.1%, which can sometimes complicate the analysis of low-abundance metabolites. Deuterium (²H), on the other hand, has a much lower natural abundance (approximately 0.015%), leading to a lower background signal and potentially higher sensitivity in detecting the labeled analyte.
A study directly comparing the in vivo metabolism of deuterated and ¹³C-labeled essential fatty acids found no significant differences in their plasma concentrations 24 hours after administration, suggesting minimal kinetic isotope effects for these particular tracers.[1][2] However, the same study noted that endogenous pools of fatty acids had a greater suppressing effect on the measurements of ¹³C-labeled fatty acids compared to their deuterated counterparts, highlighting a potential analytical advantage of using deuterium labeling.[1][2]
In studies of fatty acid oxidation, d31-palmitate has been validated against [1-¹³C]palmitate. The results demonstrated a strong correlation between the two tracers, confirming the utility of deuterated palmitate in such assays.[3][4]
| Parameter | This compound (Deuterium Labeled) | ¹³C-Palmitic Acid (Carbon-13 Labeled) | Key Considerations & Justification |
| Natural Abundance of Isotope | Low (~0.015%) | Higher (~1.1%) | Lower natural abundance of deuterium can lead to lower background noise and potentially higher sensitivity in mass spectrometry.[1][2] |
| Mass Shift | +4 Da (for d4) | Variable (e.g., +1 to +16 Da for ¹³C₁ to ¹³C₁₆) | The smaller mass shift of this compound may be advantageous in certain high-resolution mass spectrometry applications to avoid spectral crowding. |
| Kinetic Isotope Effect | Generally considered minimal for many biological processes.[1][2] | Generally considered minimal for many biological processes.[1][2] | For most metabolic tracing studies, the kinetic isotope effect of both labels is not expected to significantly alter biological pathways. |
| Cost | Often more cost-effective for certain labeling patterns. | Can be more expensive, especially for fully labeled molecules. | For large-scale studies or when budget is a primary concern, the cost-effectiveness of deuterated standards can be a significant advantage.[5] |
| Analytical Separation | May exhibit a slight shift in retention time in chromatography compared to the unlabeled analog. | Generally co-elutes with the unlabeled analog in chromatography. | The slight chromatographic shift can sometimes be advantageous for resolving the labeled and unlabeled species. |
| Tracer Recovery (Fatty Acid Oxidation) | Cumulative recovery of d31-palmitate was 10.6 ± 3%.[4] | Cumulative recovery of [1-¹³C]palmitate was 5.6 ± 2% (uncorrected).[4] | This data from a direct comparison study highlights the different recovery profiles that need to be considered in experimental design and data interpretation.[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Fatty Acid Oxidation Assay
This protocol is adapted from methods using radiolabeled fatty acids and is suitable for measuring the rate of fatty acid β-oxidation in cultured cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol (B145695) to a stock concentration of 100 mM.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 4:1 palmitate:BSA).
-
Incubate at 37°C for 1 hour to allow for complex formation.
-
Sterile filter the conjugate.
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
On the day of the experiment, wash the cells twice with warm PBS.
-
Incubate the cells with serum-free medium containing the this compound-BSA conjugate at a final concentration of 50-100 µM for a defined period (e.g., 2-4 hours).
-
-
Measurement of Fatty Acid Oxidation:
-
After incubation, collect the cell culture medium.
-
To measure the production of deuterated water (D₂O), a product of β-oxidation, the medium can be analyzed by gas chromatography-mass spectrometry (GC-MS) or a specialized technique for water isotope analysis.
-
Alternatively, the incorporation of the d4-label into downstream metabolites like acetyl-CoA can be measured by LC-MS analysis of cell lysates.
-
-
Data Analysis:
-
Quantify the amount of D₂O produced or the enrichment of the d4-label in downstream metabolites.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Lipid Extraction and Analysis by Mass Spectrometry
This protocol describes the extraction of total lipids from cultured cells and their analysis to determine the incorporation of this compound into various lipid species.
Materials:
-
0.9% NaCl solution
-
Internal standards (e.g., a deuterated lipid mixture not containing this compound)
-
Glass vials
-
Nitrogen gas stream or vacuum concentrator
-
LC-MS or GC-MS system
Procedure:
-
Cell Harvesting and Lysis:
-
After incubating cells with this compound-BSA conjugate, wash the cells twice with ice-cold PBS.
-
Scrape the cells in methanol and transfer to a glass tube.
-
-
Lipid Extraction (Folch Method):
-
Add chloroform to the methanol cell suspension to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Vortex the mixture thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
-
Sample Preparation for Mass Spectrometry:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for your MS analysis (e.g., methanol/chloroform 1:1 for LC-MS).
-
Add internal standards to the reconstituted sample.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.
-
Use targeted or untargeted methods to identify and quantify lipid species containing the d4-label.
-
-
Data Analysis:
-
Identify lipid species containing this compound by their characteristic mass shift.
-
Calculate the isotopic enrichment of the d4-label in different lipid classes (e.g., triglycerides, phospholipids) to determine the relative flux of palmitic acid into these pathways.
-
Visualization of Metabolic Pathways
Understanding the metabolic fate of this compound requires visualizing the key pathways involved. The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the major metabolic routes of palmitic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. metsol.com [metsol.com]
- 4. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Palmitic Acid-d4: A Guide for Laboratory Professionals
For immediate reference, treat Palmitic acid-d4 as a non-radioactive chemical waste and dispose of it through your institution's hazardous waste program. Segregate it from radioactive and biological waste streams.
Researchers, scientists, and drug development professionals handling this compound must adhere to proper disposal protocols to ensure laboratory safety and environmental compliance. This compound is a stable isotope-labeled fatty acid, meaning it is not radioactive .[1] Therefore, its disposal follows the guidelines for chemical waste, with specific considerations for its chemical properties. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before disposal, ensure that all relevant safety precautions are taken. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, sweep up the solid material and place it in a designated, labeled container for chemical waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and collection. Adherence to your institution's specific environmental health and safety (EHS) guidelines is paramount.
Step 1: Waste Characterization
Correctly identify the waste stream. This compound, in its pure form or in solutions, is classified as a chemical waste. It is crucial to distinguish it from other waste types to prevent hazardous reactions and ensure proper disposal channels.
| Waste Type | Description | Disposal Consideration |
| This compound (Solid) | Unused or expired pure this compound. | Dispose of as solid chemical waste. |
| This compound (in solution) | Solutions containing this compound dissolved in solvents (e.g., DMSO, ethanol). | Dispose of as liquid chemical waste, segregated by solvent type. |
| Contaminated Labware | Glassware, pipette tips, and other materials contaminated with this compound. | Dispose of as solid chemical waste. Sharps should be placed in a designated sharps container. |
Step 2: Segregation
Proper segregation of chemical waste is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[2]
-
Do not mix this compound waste with radioactive waste.
-
Do not mix with biological or infectious waste.
-
Keep halogenated and non-halogenated solvent waste streams separate.[3]
-
Solid and liquid waste must be collected in separate, clearly labeled containers.[2]
Step 3: Containerization and Labeling
Use only approved, chemically compatible waste containers provided by your institution's EHS department.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent if in solution (e.g., "in Ethanol")
-
The concentration or approximate amount of the chemical
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
Step 4: Storage
Store waste containers in a designated, secure area within the laboratory, away from general work areas. Ensure the storage area is well-ventilated. Do not accumulate large quantities of waste; arrange for regular pickups by your institution's EHS or a certified waste disposal company.
Step 5: Collection and Disposal
Contact your institution's EHS office to schedule a pickup for your chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[4] All chemical waste must be disposed of through a licensed hazardous waste vendor.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
